Technical Documentation Center

Benzyl (S)-2-oxopiperidin-3-ylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl (S)-2-oxopiperidin-3-ylcarbamate
  • CAS: 95582-17-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzyl (S)-2-oxopiperidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl (S)-2-oxopiperidin-3-ylcarbamate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Drawing from established scientific literature and chemical data, this document serves as a technical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Core Chemical Identity and Properties

Benzyl (S)-2-oxopiperidin-3-ylcarbamate, also known by its synonym (S)-3-(Cbz-amino)-2-piperidone or benzyl N-[(3S)-2-oxo-3-piperidinyl]carbamate, is a derivative of (S)-3-amino-2-piperidone featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the amino moiety. This structural modification is crucial for its utility as a building block in multi-step organic syntheses.

Physicochemical and Spectroscopic Data

A clear understanding of the physicochemical properties is fundamental to the successful application of this compound in experimental workflows.

PropertyValueSource
CAS Number 95582-17-5
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol Calculated
Appearance Solid
Storage Sealed in dry, 2-8°C

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically.

Structural Elucidation

The structural integrity of Benzyl (S)-2-oxopiperidin-3-ylcarbamate is confirmed through various spectroscopic techniques. While specific spectra are proprietary to individual research and commercial entities, the expected spectral characteristics are outlined below.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the aromatic region of 7.3-7.4 ppm), the methylene protons of the benzyl group (a singlet around 5.1 ppm), and the protons of the piperidone ring, including the chiral center at the 3-position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the lactam, the carbamate carbonyl, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the aliphatic carbons of the piperidone ring.

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ appearing at m/z 248 or 249, respectively.

Synthesis and Manufacturing

The synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a critical process for its application in further chemical transformations. The primary synthetic route involves the protection of the amino group of the chiral precursor, (S)-3-Amino-2-piperidone.

Precursor: (S)-3-Amino-2-piperidone

The starting material, (S)-3-Amino-2-piperidone, is a valuable chiral building block in its own right.

PropertyValueSource
CAS Number 34294-79-6[1]
Molecular Formula C₅H₁₀N₂O[1][2]
Molecular Weight 114.15 g/mol [1][2]
Appearance White to Yellow powder to crystal
Melting Point 87 °C[1]
Optical Rotation [α]20/D = -12.0 to -16.0 deg (c=0.5, CHCl₃)
Synthetic Workflow: N-Benzyloxycarbonyl Protection

The most common and logical synthetic pathway to Benzyl (S)-2-oxopiperidin-3-ylcarbamate is the N-protection of (S)-3-Amino-2-piperidone using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction introduces the benzyloxycarbonyl group, which serves to temporarily block the reactivity of the amine during subsequent synthetic steps.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 (S)-3-Amino-2-piperidone Reaction_Step N-Protection Reactant1->Reaction_Step Reactant2 Benzyl Chloroformate (Cbz-Cl) Reactant2->Reaction_Step Base Base (e.g., NaHCO₃, Et₃N) Base->Reaction_Step Solvent Solvent (e.g., Dichloromethane, THF) Solvent->Reaction_Step Product Benzyl (S)-2-oxopiperidin-3-ylcarbamate Reaction_Step->Product Deprotection_Workflow cluster_starting_material Protected Intermediate cluster_conditions Deprotection Conditions cluster_product Deprotected Intermediate Protected Benzyl (S)-2-oxopiperidin-3-ylcarbamate Reaction_Step Hydrogenolysis Protected->Reaction_Step Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction_Step Hydrogen Hydrogen Source (e.g., H₂ gas) Hydrogen->Reaction_Step Deprotected (S)-3-Amino-2-piperidone Reaction_Step->Deprotected

Sources

Exploratory

An In-depth Technical Guide to Benzyl (S)-2-oxopiperidin-3-ylcarbamate (CAS Number: 95582-17-5)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Benzyl (S)-2-oxopiperidin-3-ylcarbamate, a chiral heterocyclic compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl (S)-2-oxopiperidin-3-ylcarbamate, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing from available scientific literature and chemical database information, this document details its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, its physicochemical properties, and safety considerations.

Chemical Identity and Structure

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a molecule featuring a piperidin-2-one (or δ-valerolactam) core, with a benzyloxycarbonyl-protected amine group at the chiral 3-position. The "(S)" designation indicates the stereochemistry at this chiral center.

Table 1: Compound Identification

IdentifierValue
CAS Number 95582-17-5[1]
IUPAC Name benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate[1]
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
InChI Key KVHNKJHAXXEKFU-NSHDSACASA-N[1]
SMILES C1CC@@H(C(=O)NC1)NC(=O)OCC2=CC=CC=C2[1]

Synthesis and Mechanism

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group in (S)-3-aminopiperidin-2-one attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group, facilitated by a base to neutralize the generated HCl, results in the formation of the stable carbamate linkage. The stereochemistry at the 3-position of the piperidinone ring is expected to be retained throughout this process.

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A (S)-3-Aminopiperidin-2-one E Schotten-Baumann Reaction (N-protection) A->E B Benzyl Chloroformate B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Dichloromethane) D->E F Aqueous Work-up E->F G Extraction F->G H Column Chromatography G->H I Benzyl (S)-2-oxopiperidin-3-ylcarbamate H->I

Caption: Proposed synthetic workflow for Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar N-benzyloxycarbonyl protections.[2]

Materials:

  • (S)-3-Aminopiperidin-2-one (1.0 eq)

  • Benzyl chloroformate (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-aminopiperidin-2-one in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the stirred solution, add triethylamine, followed by the dropwise addition of benzyl chloroformate. Ensure the temperature is maintained at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Physicochemical and Spectroscopic Properties

Detailed, experimentally determined physicochemical and spectroscopic data for Benzyl (S)-2-oxopiperidin-3-ylcarbamate are not widely available in the public domain. However, properties can be predicted based on its structure and data from its key precursor, (S)-3-aminopiperidin-2-one.

Table 2: Physicochemical Properties of (S)-3-Aminopiperidin-2-one (Starting Material)

PropertyValueSource
CAS Number 34294-79-6[3]
Molecular Formula C₅H₁₀N₂O[3]
Molecular Weight 114.15 g/mol [3]
Appearance Light orange to yellow to green powder to crystal[3]
Melting Point 87 °C (lit.)[3]
Water Solubility 444 g/L (predicted)[4]
logP -1.3 (predicted)[4]

The introduction of the benzyl carbamate group in the final product will significantly increase its molecular weight and lipophilicity (logP) and decrease its water solubility compared to the starting amine.

Spectroscopic Characterization (Predicted):

While experimental spectra are not available, the expected spectroscopic features are as follows:

  • ¹H NMR: The spectrum would be expected to show signals for the piperidinone ring protons, the benzylic protons of the Cbz group (typically a singlet around 5.1 ppm), and the aromatic protons of the phenyl ring (a multiplet between 7.2-7.4 ppm).[2]

  • ¹³C NMR: The spectrum would show characteristic peaks for the two carbonyl carbons (the lactam and the carbamate), the carbons of the piperidinone ring, the benzylic carbon, and the aromatic carbons.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching for the lactam and carbamate groups (in the range of 1650-1750 cm⁻¹), and C-O stretching.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.

Applications in Research and Development

Benzyl (S)-2-oxopiperidin-3-ylcarbamate serves as a valuable chiral building block in synthetic organic chemistry and drug discovery. The piperidine scaffold is a common motif in many biologically active compounds. The presence of the protected amine and the lactam functionality allows for further chemical modifications to generate libraries of compounds for screening.

Given that related piperidine-containing molecules have shown activity as histone deacetylase (HDAC) inhibitors, it is plausible that derivatives of Benzyl (S)-2-oxopiperidin-3-ylcarbamate could be explored for similar therapeutic applications in oncology.[5] Additionally, piperidine derivatives are investigated for a wide range of central nervous system disorders.[3]

Safety and Handling

A specific Safety Data Sheet (SDS) for Benzyl (S)-2-oxopiperidin-3-ylcarbamate is not publicly available. Therefore, handling precautions should be based on the known hazards of the reactants and related compounds.

  • (S)-3-Aminopiperidin-2-one: This starting material is classified as harmful if swallowed and causes serious eye irritation.

  • Benzyl Chloroformate: This reagent is highly corrosive, toxic, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Benzyl (S)-2-oxopiperidin-3-ylcarbamate: As a prudent practice for a novel chemical entity, it should be treated as potentially hazardous. Direct contact with skin and eyes should be avoided, and inhalation of any dust or vapor should be prevented.

Recommended Handling Procedures:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Avoid generating dust.

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a chiral intermediate with significant potential in the synthesis of complex molecules for pharmaceutical research. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be reliably approached through standard protection chemistry. Its structural features make it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. As with all novel chemical compounds, it should be handled with appropriate caution until a full toxicological profile is established.

References

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • ResearchGate. Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction | Request PDF. Available from: [Link]

  • Carl Roth. Safety Data Sheet: Benzyl benzoate. Available from: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • Google Patents. US10202383B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • Chemos GmbH&Co.KG. Safety Data Sheet: benzyl benzoate. Available from: [Link]

  • Google Patents. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
  • National Institutes of Health. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Available from: [Link]

  • PubMed. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). Available from: [Link]

  • ResearchGate. (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Available from: [Link]_

  • Google Patents. US20130012712A1 - Method for preparing disubstituted piperidine and intermediates.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

This guide provides a comprehensive overview and detailed protocols for the synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate, a chiral building block of significant interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The strategic approach focuses on establishing the chiral center early and carrying it through a robust synthetic sequence. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Strategic Overview

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a valuable intermediate due to the presence of a stereodefined amine on a conformationally constrained piperidinone ring. This motif is found in various pharmacologically active molecules. The synthetic strategy detailed herein is predicated on two core transformations:

  • Formation of the Chiral Lactam Core: The synthesis commences with the construction of the (S)-3-aminopiperidin-2-one ring system. This is achieved through the cyclization of a readily available, enantiomerically pure amino acid derivative, thereby ensuring the desired stereochemistry in the final product.

  • Chemoselective N-Protection: Subsequent to the formation of the chiral lactam, the primary amino group at the C3 position is selectively protected with a carboxybenzyl (Cbz) group. This protecting group is widely utilized in peptide synthesis and is known for its stability and orthogonal removal conditions.[1]

The overall synthetic pathway is depicted in the workflow diagram below.

Synthesis_Workflow Start L-Ornithine Hydrochloride Step1 Esterification Start->Step1 Intermediate1 (S)-Methyl 2,5-diaminopentanoate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 (S)-3-Aminopiperidin-2-one Step2->Intermediate2 Step3 Cbz Protection Intermediate2->Step3 Product Benzyl (S)-2-oxopiperidin-3-ylcarbamate Step3->Product

Caption: Mechanism of base-mediated intramolecular cyclization.

Experimental Protocol for (S)-3-Aminopiperidin-2-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Ornithine hydrochloride168.6210.0 g0.0593
Methanol (anhydrous)32.04150 mL-
Thionyl chloride118.979.5 mL0.130
Sodium methoxide (25% in MeOH)54.0250 mL0.231
Dichloromethane84.93200 mL-
Saturated aq. NaCl-100 mL-
Anhydrous sodium sulfate142.04--

Procedure:

  • Esterification: To a stirred suspension of L-ornithine hydrochloride (10.0 g, 0.0593 mol) in anhydrous methanol (150 mL) at 0 °C, slowly add thionyl chloride (9.5 mL, 0.130 mol).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the solution to room temperature and concentrate under reduced pressure to obtain the crude (S)-methyl 2,5-diaminopentanoate dihydrochloride as a viscous oil. This is used in the next step without further purification.

  • Cyclization: Dissolve the crude ester in anhydrous methanol (50 mL) and cool to -10 °C.

  • Slowly add a 25% solution of sodium methoxide in methanol (50 mL, 0.231 mol) while maintaining the temperature below 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction with a few drops of glacial acetic acid and then concentrate under reduced pressure.

  • Work-up and Purification: Partition the residue between dichloromethane (200 mL) and saturated aqueous sodium chloride solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-aminopiperidin-2-one as a solid. The crude product can be purified by recrystallization from an appropriate solvent system such as ethanol/ether.

Synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

The final step in the synthesis is the protection of the primary amino group of (S)-3-aminopiperidin-2-one with a carboxybenzyl (Cbz) group. This is a standard N-protection reaction using benzyl chloroformate under basic conditions. [2]

Reaction Mechanism

The lone pair of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and deprotonation by the base yields the N-Cbz protected product.

Caption: Mechanism of Cbz protection of the amino group.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-3-Aminopiperidin-2-one114.155.0 g0.0438
Tetrahydrofuran (THF)72.11100 mL-
2N Sodium hydroxide (aq)40.0044 mL0.088
Benzyl chloroformate170.598.2 g0.0481
Ethyl acetate88.11150 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • Dissolve (S)-3-aminopiperidin-2-one (5.0 g, 0.0438 mol) in tetrahydrofuran (100 mL).

  • Add 2N aqueous sodium hydroxide solution (44 mL, 0.088 mol) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (8.2 g, 0.0481 mol) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Work-up and Purification: Add ethyl acetate (150 mL) and water (50 mL).

  • Separate the layers, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford Benzyl (S)-2-oxopiperidin-3-ylcarbamate as a white solid.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Benzyl chloroformate is a lachrymator and is corrosive. [3]It should be handled in a well-ventilated fume hood with appropriate PPE.

Conclusion

The synthetic route described in this technical guide provides a reliable and scalable method for the preparation of enantiomerically pure Benzyl (S)-2-oxopiperidin-3-ylcarbamate. The use of a readily available chiral starting material and well-established chemical transformations ensures the robustness of the process. This versatile building block can be further elaborated to access a wide range of complex molecular architectures for drug discovery and development.

References

  • U.S. Patent No. US20100029941A1, "Preparation of (r)-3-aminopiperidine dihydrochloride", published February 4, 2010.
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. University of Manchester Research Explorer. [Link]

  • International Patent No. WO2011160037A2, "Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride", published December 22, 2011.
  • Grokipedia. Benzyl chloroformate. [Link]

  • Frings, M., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(9), 2635-2648. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Organic Syntheses. Benzyl carbamate. [Link]

  • Wu, S., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. ACS Catalysis, 12(9), 5337-5346. [Link]

  • Chinese Patent No. CN110734393B, "Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride", published August 20, 2021.
  • Du, Y., et al. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Letters, 595(1), 103-114. [Link]

  • PrepChem. Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate. [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. [Link]

  • Reddit. How to purify Benzylamine? [Link]

  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]

  • ResearchGate. Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. [Link]

  • Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • International Patent No.

Sources

Exploratory

Spectroscopic Elucidation of Benzyl (S)-2-oxopiperidin-3-ylcarbamate: A Technical Guide

Introduction In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Benzyl (S)-2-oxopiperidin-3-ylcarbamate, a mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Benzyl (S)-2-oxopiperidin-3-ylcarbamate, a molecule incorporating a chiral piperidinone lactam core and a carbamate-protected amine, represents a scaffold of significant interest in medicinal chemistry. Its structural rigidity and defined stereochemistry make it a valuable building block for a diverse range of therapeutic agents. The unambiguous confirmation of its structure is paramount for ensuring reproducibility in synthesis, understanding its biological activity, and meeting stringent regulatory requirements.

This technical guide provides an in-depth exploration of the spectroscopic data for Benzyl (S)-2-oxopiperidin-3-ylcarbamate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that intertwines theoretical principles with practical experimental considerations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring that the described protocols are self-validating systems for robust and reliable structural elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.[1][2] The principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[3] Nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The energy difference between these states is dependent on the local electronic environment, giving rise to the chemical shift, a fundamental parameter in NMR.[3]

A. Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum provides a map of the hydrogen atoms within a molecule. The predicted ¹H NMR data for Benzyl (S)-2-oxopiperidin-3-ylcarbamate, based on established chemical shift ranges and predictive software, is summarized in Table 1.[4][5][6][7]

Table 1: Predicted ¹H NMR Data for Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~ 7.30 - 7.40m5HAr-H The five protons of the monosubstituted benzene ring are expected to resonate in this region due to the deshielding effect of the aromatic ring current.
~ 6.50d1HNH -COOThe carbamate proton is expected to be a doublet due to coupling with the adjacent C3 proton. Its chemical shift is downfield due to the electron-withdrawing nature of the carbonyl group and potential hydrogen bonding.
~ 5.15s2HO-CH₂ -PhThe benzylic protons are diastereotopic due to the adjacent chiral center and are expected to appear as two doublets (an AB quartet) or a singlet if the chiral influence is minimal. They are deshielded by the adjacent oxygen and the aromatic ring.
~ 4.20m1HC3-H This methine proton is coupled to the adjacent NH and the C4 methylene protons, resulting in a multiplet. It is deshielded by the adjacent nitrogen and carbonyl group.
~ 3.30m2HC6-H₂ The methylene protons adjacent to the lactam nitrogen are deshielded and will appear as a multiplet due to coupling with the C5 protons.
~ 2.20m1HC4-H aOne of the C4 methylene protons, coupled to the C3 and C5 protons.
~ 1.90m1HC4-H bThe other C4 methylene proton, diastereotopic to C4-Ha.
~ 1.80m2HC5-H₂ The C5 methylene protons will appear as a multiplet due to coupling with the C4 and C6 protons.
B. Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon framework of the molecule. The predicted ¹³C NMR data is presented in Table 2.[8][9]

Table 2: Predicted ¹³C NMR Data for Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~ 172.0C 2 (Lactam C=O)The amide carbonyl carbon is significantly deshielded.
~ 156.5Carbamate C =OThe carbamate carbonyl carbon is also deshielded, appearing slightly upfield from the lactam carbonyl.
~ 136.0C -Ar (quaternary)The ipso-carbon of the benzene ring.
~ 128.5C -ArAromatic carbons.
~ 128.0C -ArAromatic carbons.
~ 127.8C -ArAromatic carbons.
~ 67.0O-C H₂-PhThe benzylic carbon is deshielded by the adjacent oxygen.
~ 52.0C 3The methine carbon attached to the nitrogen is deshielded.
~ 45.0C 6The methylene carbon adjacent to the lactam nitrogen.
~ 30.0C 4Aliphatic methylene carbon.
~ 22.0C 5Aliphatic methylene carbon.
C. Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. This can be verified by a preliminary thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly influence chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferred to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is a suitable alternative.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • Shimming: The homogeneity of the magnetic field must be optimized by "shimming" to obtain sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time (at): ~2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons, which is crucial for accurate integration in quantitative NMR (qNMR).[10][11][12]

    • Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Acquisition Time (at): ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Longer delays may be necessary for quaternary carbons.

    • Number of Scans (ns): This will depend on the sample concentration and can range from several hundred to several thousand scans.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum must be correctly phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A flat baseline is essential for accurate integration.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Caption: NMR Spectroscopy Experimental Workflow.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13][14][15] It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an IR spectrum.[16][17][18]

A. Predicted IR Absorption Data

The predicted characteristic IR absorption bands for Benzyl (S)-2-oxopiperidin-3-ylcarbamate are listed in Table 3.

Table 3: Predicted IR Absorption Data for Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale for Assignment
~ 3300MediumN-H stretchCarbamate & LactamThe N-H stretching vibrations of the carbamate and the lactam amide are expected in this region. The peak may be broadened due to hydrogen bonding.
~ 3030MediumC-H stretchAromaticThe C-H stretching of the sp² hybridized carbons of the benzene ring.
~ 2950-2850MediumC-H stretchAliphaticThe C-H stretching of the sp³ hybridized carbons of the piperidinone ring and the benzylic CH₂.
~ 1710StrongC=O stretchCarbamateThe carbonyl stretch of the carbamate group is expected to be a strong absorption.
~ 1680StrongC=O stretchLactam (Amide I)The amide carbonyl of the six-membered lactam ring typically appears in this region.
~ 1530MediumN-H bend, C-N stretchAmide IIThis band is characteristic of secondary amides and arises from a combination of N-H bending and C-N stretching.
~ 1450 & 1495MediumC=C stretchAromaticThe characteristic skeletal vibrations of the benzene ring.
~ 1250StrongC-O stretchCarbamateThe C-O stretching vibration of the carbamate ester linkage.
~ 700 & 750StrongC-H out-of-plane bendAromaticThese strong bands are characteristic of a monosubstituted benzene ring.
B. Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.[19][20][21][22][23]

1. Instrument Preparation:

  • Background Spectrum: Before analyzing the sample, a background spectrum of the clean ATR crystal must be collected. This accounts for any absorptions from the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe the crystal with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

2. Sample Analysis:

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

3. Data Processing:

  • Background Subtraction: The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • ATR Correction: An ATR correction may be applied to the spectrum to make it appear more like a traditional transmission spectrum. This is particularly useful when comparing spectra to libraries of transmission data.[23]

Caption: ATR-FTIR Spectroscopy Experimental Workflow.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[20][24][25] It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[17][18][21][22][24][26][27] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Benzyl (S)-2-oxopiperidin-3-ylcarbamate, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[28][29]

A. Predicted Mass Spectrometry Data

The predicted mass spectrometry data for Benzyl (S)-2-oxopiperidin-3-ylcarbamate is outlined in Table 4.

Table 4: Predicted ESI-MS Data for Benzyl (S)-2-oxopiperidin-3-ylcarbamate

m/z (Predicted)Ion FormulaDescription
277.15[C₁₅H₁₉N₂O₃]⁺Protonated molecular ion [M+H]⁺
183.10[C₁₀H₁₃N₂O]⁺Loss of the benzyl group (C₇H₇)
170.08[C₈H₁₂NO₂]⁺Loss of toluene (C₇H₈)
149.06[C₇H₉O₂]⁺Benzyl carbamate fragment
108.08[C₇H₈O]⁺Tropylium ion (rearranged from benzyl)
91.05[C₇H₇]⁺Benzyl cation

Plausible Fragmentation Pathway:

Under ESI-MS/MS conditions (collision-induced dissociation), the protonated molecular ion ([M+H]⁺ at m/z 277) is expected to undergo fragmentation. The most likely fragmentation pathways involve the cleavage of the relatively weak bonds, such as the benzylic C-O bond and the carbamate C-N bond.[24][30][31] Cleavage of the piperidinone ring is also possible.[24]

B. Experimental Protocol for ESI-MS Analysis

1. Sample Preparation:

  • Solvent: Dissolve a small amount of the sample (typically ~1 mg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI source.

2. Instrument Setup and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which can aid in confirming the elemental composition.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is appropriate for this compound.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion.

  • MS/MS Scan (for fragmentation): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a product ion spectrum. The collision energy should be optimized to produce a rich fragmentation pattern.[27][28][32]

3. Data Analysis:

  • Molecular Ion Identification: Identify the peak corresponding to the [M+H]⁺ ion and confirm its m/z value.

  • Fragmentation Analysis: Analyze the product ion spectrum to identify the major fragment ions and propose plausible fragmentation pathways. This information can be used to confirm the connectivity of the different structural motifs within the molecule.

Caption: ESI-MS Experimental Workflow.

IV. Conclusion

The comprehensive spectroscopic analysis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate through NMR, IR, and MS provides a robust and self-validating framework for its structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and the chemical environment of each atom. IR spectroscopy rapidly confirms the presence of key functional groups, such as the carbamate and lactam carbonyls. Finally, high-resolution mass spectrometry provides an accurate molecular weight and, through fragmentation analysis, corroborates the connectivity of the molecular structure.

By following the detailed experimental protocols and leveraging the interpretive insights provided in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this important chemical entity and its analogs. The synergy of these powerful analytical techniques, when applied with a thorough understanding of their underlying principles, is indispensable for advancing modern chemical and pharmaceutical research.

V. References

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • IJCRT. (2024). A Brief Review on Nuclear Magnetic Resonance. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • arXiv. (2024). A mini review of NMR and MRI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • NMRium. (n.d.). Predict NMR spectra. Retrieved from [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Spiral. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • University of Warwick. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectroscopy demystified: A beginner's guide to interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.2: Theory of NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Essential FTIR. (n.d.). Advanced ATR Correction in Essential FTIR Spectroscopy Software. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

  • YouTube. (2016). H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Cheminfo. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

Sources

Foundational

Benzyl (S)-2-oxopiperidin-3-ylcarbamate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Benzyl (S)-2-oxopiperidin-3-ylcarbamate Foreword: Navigating the Unknowns in Pharmaceutical Development In the realm of drug discovery and development, a tho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Foreword: Navigating the Unknowns in Pharmaceutical Development

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. For novel compounds like Benzyl (S)-2-oxopiperidin-3-ylcarbamate, which holds potential as a key intermediate or a bioactive molecule itself, the publicly available data on critical attributes such as solubility and stability is often sparse. This guide is crafted for researchers, scientists, and drug development professionals who are tasked with characterizing such molecules. Instead of presenting established data, this document provides a comprehensive, first-principles-based framework for systematically determining the solubility and stability of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. It is a practical guide that blends theoretical considerations with actionable experimental protocols, empowering you to generate the robust data necessary for informed decision-making in your research and development endeavors. The piperidine ring is a common motif in drug discovery, valued for its influence on a compound's therapeutic applications and physicochemical properties.[1][2]

Molecular Profile and Predicted Physicochemical Properties

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a chiral molecule featuring a piperidine lactam, a carbamate linkage, and a benzyl protecting group. Each of these functional groups contributes to its overall physicochemical behavior. A preliminary in-silico assessment can provide valuable insights into its expected properties.

Table 1: Predicted Physicochemical Properties of Benzyl (S)-2-oxopiperidin-3-ylcarbamate and Related Structures

PropertyPredicted Value (for similar structures)Implication
Molecular FormulaC₁₃H₁₆N₂O₃-
Molecular Weight248.28 g/mol Influences diffusion and solubility limits.
XLogP3~1.2 - 1.5Suggests moderate lipophilicity, favoring solubility in organic solvents over water.[3]
Hydrogen Bond Donors1The N-H of the carbamate.
Hydrogen Bond Acceptors3The two carbonyl oxygens and the carbamate oxygen.
Polar Surface Area77.9 ŲIndicates moderate polarity, which can aid aqueous solubility.

Note: These values are computed for structurally similar compounds available in public databases like PubChem and serve as an initial guide.[3][4]

A Systematic Approach to Solubility Determination

The solubility of a compound dictates its bioavailability and ease of formulation. The amphiphilic nature of Benzyl (S)-2-oxopiperidin-3-ylcarbamate—with its non-polar benzyl group and polar lactam-carbamate core—suggests a nuanced solubility profile.

Theoretical Considerations: The "Why" Behind the Experiment

The solubility will be a balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation.

  • In Polar Protic Solvents (e.g., water, ethanol): The carbamate and lactam groups can form hydrogen bonds with the solvent, which should promote solubility. However, the hydrophobic benzyl group will be energetically unfavorable to solvate.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar parts of the molecule. The lack of a solvent hydrogen-bonding network can also better accommodate the non-polar benzyl group.[5]

  • In Non-Polar Solvents (e.g., hexane, toluene): The benzyl group will be well-solvated, but the polar core of the molecule will not, likely leading to poor solubility.

  • Effect of pH: The molecule lacks strongly acidic or basic functional groups. The piperidine nitrogen is part of a non-basic lactam, and the carbamate nitrogen is also non-basic. Therefore, its aqueous solubility is expected to be largely independent of pH within the typical pharmaceutical range (pH 2-10).[6]

Experimental Protocol: Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility. The goal is to create a saturated solution and measure the concentration of the dissolved solid.

Methodology:

  • Preparation: Add an excess amount of solid Benzyl (S)-2-oxopiperidin-3-ylcarbamate to a series of vials, each containing a different solvent (see Table 2 for a suggested list). An excess is confirmed by the presence of undissolved solid at the end of the experiment.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath at a controlled temperature (e.g., 25 °C and 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent to remove any remaining solid particles. Centrifugation followed by sampling the supernatant is an alternative.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Recommended Solvents for Screening

A diverse set of solvents should be used to build a comprehensive solubility profile.

Table 2: Suggested Solvents for Solubility Screening

Solvent ClassExample SolventsRationale
Non-Polarn-Hexane, TolueneEstablishes baseline for lipophilic character.
Moderately PolarDichloromethane (DCM), Ethyl AcetateCommonly used in synthesis and purification.
Polar AproticAcetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Good H-bond acceptors, often good solvents for carbamates.
Polar ProticMethanol, Ethanol, IsopropanolH-bonding capability, relevant for formulations.
AqueousPurified Water, pH 7.4 BufferCritical for understanding behavior in biological systems.
Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Weigh excess solid into vials B Add selected solvents (Table 2) A->B C Isothermal Shaking (e.g., 25°C, 48h) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample E->F G Analyze via validated HPLC-UV F->G H Calculate solubility (mg/mL) G->H

Caption: Workflow for solubility determination.

Stability Assessment and Forced Degradation

Understanding a molecule's stability is crucial for determining its shelf-life and identifying potential degradation products that could affect its efficacy or safety.[7] Forced degradation studies are a regulatory requirement and a cornerstone of developing stability-indicating analytical methods.[8][9][10]

Theoretical Degradation Pathways

The structure of Benzyl (S)-2-oxopiperidin-3-ylcarbamate suggests several potential degradation pathways.

  • Hydrolysis: This is the most likely degradation route.

    • Acid/Base-Catalyzed Carbamate Hydrolysis: The carbamate linkage can be cleaved to yield 3-amino-2-oxopiperidine, benzyl alcohol, and carbon dioxide.

    • Acid/Base-Catalyzed Lactam Hydrolysis: The lactam ring can be opened to form the corresponding amino acid derivative. This is generally less facile than carbamate hydrolysis.

  • Oxidative Degradation: The benzylic position is susceptible to oxidation, which could lead to the formation of a benzoic acid derivative.

  • Photodegradation: The benzyl group contains a chromophore that absorbs UV radiation, potentially leading to radical-mediated degradation pathways.

Experimental Protocol: Forced Degradation Studies

These studies intentionally stress the molecule to predict its long-term stability and to generate potential degradants for analytical method validation.[11]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is stable (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution. A parallel control sample (stock solution with water or the appropriate non-stressing solvent) should be run for each condition. Aim for 5-20% degradation.[8]

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature or heat gently (e.g., 40 °C). Basic hydrolysis is often faster than acidic.

    • Oxidative: Mix with 3% H₂O₂ and keep at room temperature.

    • Thermal (Solution): Heat the control solution at 60-80 °C.

    • Thermal (Solid): Store the solid compound at an elevated temperature (e.g., 105 °C).

    • Photostability: Expose the solid and a solution in a quartz cuvette to a light source as specified in ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) or until the target degradation is achieved.

  • Sample Quenching: Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The use of a photodiode array (PDA) detector is recommended to check for peak purity. LC-MS should be used to obtain mass information on the parent compound and any new peaks that appear.

Visualization of Predicted Hydrolytic Degradation

G cluster_main Benzyl (S)-2-oxopiperidin-3-ylcarbamate cluster_hydrolysis Hydrolysis Products Parent Parent Compound ProdA 3-Amino-2-oxopiperidine Parent->ProdA Carbamate Cleavage (Acid/Base) ProdB Benzyl Alcohol Parent->ProdB Carbamate Cleavage (Acid/Base) ProdC CO2 Parent->ProdC Carbamate Cleavage (Acid/Base) ProdD (S)-2-amino-6-((benzyloxycarbonyl)amino)hexanoic acid (Lactam Cleavage) Parent->ProdD Lactam Cleavage (Acid/Base)

Caption: Predicted hydrolytic degradation pathways.

Data Presentation for Stability Studies

The results should be summarized in a clear and concise table.

Table 3: Example Summary of Forced Degradation Results

Stress ConditionTime (h)Assay of Parent (%)% DegradationNo. of Degradants >0.1%Mass of Major Degradant (m/z)
0.1 M HCl, 60°C2492.57.52[Mass A], [Mass B]
0.1 M NaOH, RT885.114.93[Mass A], [Mass C]
3% H₂O₂, RT2498.21.81[Mass D]
Heat (Solid), 105°C7299.50.50-
Photolysis (Solution)2496.04.02[Mass E], [Mass F]

Conclusion and Forward Look

This guide provides a robust framework for the systematic evaluation of the solubility and stability of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the high-quality data essential for advancing a compound through the development pipeline. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the characterization of other new chemical entities where public data is lacking. A thorough understanding of these fundamental properties is the bedrock upon which successful drug development is built.

References

  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Carbamate. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. American Chemical Society. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • PubMed Central. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2019). Influence of piperidine ring on stability and reactivity of piperine. Available at: [Link]

  • Solubility of Things. (n.d.). Carbamic acid. Available at: [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information. Available at: [Link]

  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Available at: [Link]

  • MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Available at: [Link]

  • The Journal of Physical Chemistry A. (2009). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. American Chemical Society. Available at: [Link]

  • Tropical Journal of Pharmaceutical Research. (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Available at: [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzyl hydroxymethyl carbamate. Available at: [Link]

  • ARL Bio Pharma. (n.d.). Stability Studies. Available at: [Link]

  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Available at: [Link]

  • ResearchGate. (n.d.). Benzyl Benzoate Glycoside and 3-Deoxy-D-manno-2-octulosonic Acid Derivatives from Solidago decurrens. Available at: [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ResearchGate. (n.d.). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Available at: [Link]

  • PubMed. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. National Center for Biotechnology Information. Available at: [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Available at: [Link]

  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Available at: [Link]

  • National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chiral Synthesis of (S)-3-Amino-2-Piperidone Derivatives

This guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the chiral synthesis of (S)-3-amino-2-piperidone derivatives. These valuable chiral building blocks are pivotal in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the chiral synthesis of (S)-3-amino-2-piperidone derivatives. These valuable chiral building blocks are pivotal in the development of novel therapeutics, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and actionable protocols.

Executive Summary: The Strategic Importance of (S)-3-Amino-2-Piperidone

The 3-amino-2-piperidone scaffold is a privileged structure in medicinal chemistry, with the (S)-enantiomer often being the biologically active component in various drug candidates.[1] Its rigid cyclic structure presents a well-defined orientation of the amino group, crucial for specific interactions with biological targets. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure (S)-3-amino-2-piperidone is of paramount importance for the pharmaceutical industry. This guide will explore three principal strategies for achieving this: leveraging the chiral pool, enzymatic transformations, and asymmetric catalysis.

Chiral Pool Synthesis: A Reliable Path from Natural Amino Acids

The use of readily available and enantiomerically pure starting materials, known as the chiral pool, represents a classical and highly reliable approach to complex chiral molecules. L-glutamic acid and L-ornithine are excellent precursors for the synthesis of (S)-3-amino-2-piperidone, as they possess the desired stereocenter at the α-position, which corresponds to the C3 position of the target piperidone ring.

Rationale: Harnessing Nature's Stereochemistry

The fundamental principle of this strategy is to translate the inherent chirality of the starting amino acid to the final product through a series of stereoconservative reactions. The key steps involve the protection of the amino and carboxyl groups, selective reduction, and eventual cyclization to form the lactam ring.

Workflow for Chiral Pool Synthesis

The synthesis from L-glutamic acid involves a multi-step sequence to convert it into a suitable precursor for cyclization.[2][3]

Chiral Pool Synthesis Workflow A L-Glutamic Acid B Diesterification A->B MeOH, SOCl2 C N-Boc Protection B->C (Boc)2O, Et3N D Selective Reduction C->D NaBH4 E Activation of Hydroxyls D->E TsCl, Pyridine F Cyclization E->F Primary Amine G (S)-3-(N-Boc-amino)-2-piperidone F->G

Caption: Workflow for the synthesis of (S)-3-amino-2-piperidone from L-glutamic acid.

Detailed Experimental Protocol: Synthesis of (S)-3-(N-Boc-amino)piperidine from L-Glutamic Acid[2]

This protocol outlines the initial steps to obtain the chiral piperidine precursor.

Step 1: Diesterification of L-Glutamic Acid

  • Suspend L-glutamic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude dimethyl ester.

Step 2: N-Boc Protection

  • Dissolve the crude dimethyl ester (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add triethylamine (4.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with aqueous solutions of HCl (1N) and NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the N-Boc protected diester.

Step 3: Reduction of the Diester to a Diol

  • Dissolve the N-Boc protected diester in a suitable solvent (e.g., THF or ethanol).

  • Add sodium borohydride (NaBH₄) portion-wise at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to yield the diol.

Step 4: Tosylation of the Diol

  • Dissolve the diol in pyridine or dichloromethane with a base (e.g., triethylamine).

  • Add tosyl chloride (TsCl) at 0 °C.

  • Stir the reaction until the diol is consumed.

  • Work up the reaction to isolate the ditosylate.

Step 5: Cyclization to the Piperidine

  • Dissolve the ditosylate in a suitable solvent.

  • Add an excess of a primary amine (e.g., benzylamine) and heat the reaction mixture.

  • Purify the crude product by column chromatography to obtain the N-substituted 3-(N-Boc-amino)piperidine.

Note: The final conversion of the piperidine to the piperidone (lactam) can be achieved through various methods, including oxidation of the N-alkyl group followed by cyclization, or by starting from a precursor where one of the carboxyl groups is masked and later deprotected to facilitate lactam formation. A direct cyclization of a suitably protected 2,5-diaminopentanoic acid derivative is also a viable route.[4]

Enzymatic Strategies: Precision and Selectivity

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. For the synthesis of chiral 3-amino-2-piperidones, both kinetic resolution of racemates and asymmetric synthesis from prochiral precursors are powerful approaches.

Chemo-enzymatic Kinetic Resolution

This approach involves the synthesis of a racemic mixture of a 3-amino-2-piperidone derivative, followed by the selective enzymatic transformation of one enantiomer, allowing for the separation of the two. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity.

A notable example is the use of Candida antarctica lipase B (CAL-B) for the resolution of racemic trans-3-alkoxyamino-4-oxygenated-2-piperidones.[5][6] The enzyme selectively hydrolyzes an ester group on one enantiomer, enabling the separation of the unreacted ester and the hydrolyzed alcohol with high enantiomeric excess.

Detailed Experimental Protocol: CAL-B-Mediated Enzymatic Resolution of a Racemic Piperidone Ester[6]

Step 1: Preparation of the Racemic Ester

  • Synthesize the racemic 3-amino-2-piperidone derivative with a hydroxyl group that can be acylated.

  • Acylate the hydroxyl group using a suitable acylating agent (e.g., an acid chloride or anhydride) to obtain the racemic ester.

Step 2: Enzymatic Hydrolysis

  • Dissolve the racemic ester in a suitable organic solvent (e.g., 2-methyl-2-butanol).

  • Add water (typically 2-4 equivalents).

  • Add immobilized CAL-B.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Separate the unreacted ester and the hydrolyzed product by column chromatography.

Table 1: Optimization of Enzymatic Resolution of rac-trans-2 [6]

EntryWater (eq.)Time (h)Conversion (%)
1248Low
2472Moderate

Note: The specific conditions need to be optimized for each substrate.

Asymmetric Amination using Transaminases

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone, creating a chiral amine. This method can be applied to the asymmetric synthesis of 3-aminopiperidines from the corresponding 3-piperidones.

Transaminase Amination A N-Protected-3-piperidone B Transaminase (ω-TA) PLP, Amino Donor A->B C (R)- or (S)-N-Protected-3-aminopiperidine B->C

Caption: Asymmetric amination of a 3-piperidone using a transaminase.

Detailed Experimental Protocol: Transaminase-Mediated Asymmetric Amination of N-Boc-3-piperidone[2]
  • Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the chosen transaminase (typically pH 8.0-9.5).

  • Dissolve the N-Boc-3-piperidone in the buffer, potentially with a co-solvent like THF to improve solubility.

  • Add the amino donor (e.g., isopropylamine) and the pyridoxal 5'-phosphate (PLP) cofactor.

  • Add the ω-transaminase enzyme (lyophilized powder).

  • Stir the reaction at a controlled temperature (e.g., 25-50 °C) while maintaining the pH.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the enantioenriched N-Boc-3-aminopiperidine.

This enzymatic approach can achieve very high enantiomeric excess (often >99% ee).[2]

Asymmetric Catalysis: The Modern Approach

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Chiral phosphoric acids (CPAs) have proven to be particularly effective in catalyzing a variety of asymmetric transformations, including the synthesis of chiral lactams.

Organocatalytic Asymmetric [4+2] Cyclization

A highly efficient method for the synthesis of chiral 3-amino-δ-lactams involves the CPA-catalyzed [4+2] cyclization of azadienes with azlactones.[7] This reaction proceeds with high yields and excellent enantioselectivity, providing direct access to the desired piperidone core.

Organocatalytic Cyclization A Azadiene C Chiral Phosphoric Acid (CPA) A->C B Azlactone B->C D Chiral 3-Amino-δ-lactam C->D

Caption: CPA-catalyzed asymmetric [4+2] cyclization for the synthesis of 3-amino-δ-lactams.

This powerful annulation strategy offers a broad substrate scope and functional group tolerance, making it a versatile tool for the synthesis of a variety of (S)-3-amino-2-piperidone derivatives.[7]

Comparative Analysis of Synthetic Strategies

StrategyKey AdvantagesKey LimitationsTypical ee (%)
Chiral Pool Synthesis Reliable, starts from inexpensive materials, well-established chemistry.Multi-step, may require protecting groups, overall yield can be moderate.>99
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield of 50%, requires synthesis of a racemate.>99
Asymmetric Amination High enantioselectivity, direct amination of a prochiral ketone.Requires specific enzymes, may require co-solvents for substrate solubility.>99
Asymmetric Catalysis Direct, convergent, high atom economy, broad substrate scope.Catalysts can be expensive, may require optimization for new substrates.90-98

Conclusion and Future Outlook

The chiral synthesis of (S)-3-amino-2-piperidone derivatives can be effectively achieved through several distinct and powerful strategies. The choice of method will depend on factors such as the desired scale of the synthesis, cost considerations, and the availability of starting materials and catalysts.

  • Chiral pool synthesis remains a robust and reliable method for producing enantiomerically pure material, especially on a larger scale.

  • Enzymatic methods , particularly asymmetric amination with transaminases, offer unparalleled selectivity and are becoming increasingly attractive for industrial applications due to their green credentials.

  • Asymmetric catalysis represents the cutting edge of synthetic methodology, providing direct and efficient routes to these valuable building blocks.

Future developments in this field will likely focus on the discovery of more efficient and selective catalysts, both enzymatic and synthetic, as well as the development of novel cascade reactions that can further streamline the synthesis of these important pharmaceutical intermediates.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI.

  • (S)-(-)-3-Amino-2-piperidone. Chem-Impex.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate.

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.

  • 3-Amino-2-piperidinone (Synonyms: Cyclo-ornithine). MedchemExpress.com.

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI.

  • Organocatalytic Asymmetric [4 + 2] Cyclization of Azadienes with Azlactones: Access to Chiral 3-Amino-δ-Lactams Derivatives. PubMed.

  • 3-Amino-2-piperidone. FooDB.

  • Organocatalytic asymmetric synthesis of β3-amino acid derivatives. RSC Publishing.

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed.

  • Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications.

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. RSC Publishing.

  • 3-Amino-2-piperidone. ECMDB.

  • 3-Amino-2-piperidinone. Biosynth.

  • Asymmetric Trifluoromethylthiolation of Azlactones under Chiral Phase Transfer Catalysis. ResearchGate.

  • β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI.

  • Recent publications. Herrera-OrganoCatalisis Asimétrica Group.

Sources

Foundational

An In-Depth Technical Guide to the Potential Mechanisms of Action of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Introduction Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a chiral heterocyclic compound featuring a piperidinone scaffold, a common structural motif in a wide array of pharmacologically active agents. The piperidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a chiral heterocyclic compound featuring a piperidinone scaffold, a common structural motif in a wide array of pharmacologically active agents. The piperidine ring is a foundational element in numerous pharmaceuticals, spanning therapeutic areas from oncology to neurodegenerative diseases.[1][2][3][4] The presence of the carbamate functional group further suggests a potential for interaction with a variety of biological targets, particularly enzymes. This technical guide provides a comprehensive exploration of the potential mechanisms of action for Benzyl (S)-2-oxopiperidin-3-ylcarbamate, drawing upon the known biological activities of structurally related compounds. While direct experimental data on this specific molecule is not extensively available in the public domain, this document synthesizes existing knowledge to propose plausible and testable hypotheses for its biological function, aimed at guiding future research and drug development efforts.

Proposed Mechanisms of Action

Based on the chemical structure of Benzyl (S)-2-oxopiperidin-3-ylcarbamate and the pharmacological profiles of related molecules, two primary mechanisms of action are proposed: inhibition of histone deacetylases (HDACs) and modulation of endocannabinoid hydrolases.

Histone Deacetylase (HDAC) Inhibition

The piperidine scaffold is a key feature in several known histone deacetylase (HDAC) inhibitors.[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is implicated in the pathogenesis of various cancers and other diseases, making HDAC inhibitors a promising class of therapeutic agents.

A structurally similar compound, Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate, has been synthesized and evaluated for its biological activity as a novel HDAC inhibitor.[5][6] This compound demonstrated in vitro growth inhibitory potency and good HDAC activity.[5][6] The structural similarity of the core piperidinone ring suggests that Benzyl (S)-2-oxopiperidin-3-ylcarbamate may also exhibit HDAC inhibitory activity. The carbamate moiety could potentially interact with the zinc-containing active site of HDAC enzymes, a common feature of many HDAC inhibitors.

HDAC_Inhibition cluster_0 Cell Nucleus Histones Histones HAT HAT Histones->HAT Condensed_Chromatin Condensed Chromatin Histones->Condensed_Chromatin HDAC HDAC HDAC->Histones Acetyl-CoA Acetyl-CoA Acetyl-CoA->HAT Acetylated_Histones Acetylated_Histones HAT->Acetylated_Histones Acetylation Acetylated_Histones->HDAC Deacetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Gene Expression Chromatin_Relaxation->Gene_Expression Gene_Repression Gene Repression Condensed_Chromatin->Gene_Repression BOPC Benzyl (S)-2-oxopiperidin- 3-ylcarbamate BOPC->HDAC Inhibition

Caption: Proposed mechanism of HDAC inhibition by Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Modulation of Endocannabinoid Hydrolases

Carbamates bearing a piperidine or piperazine group have been identified as inhibitors of endocannabinoid hydrolases, specifically monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[7][8] These enzymes are responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. Inhibition of MAGL and FAAH leads to elevated levels of these endocannabinoids, which in turn modulate cannabinoid receptor (CB1 and CB2) signaling. This pathway is a therapeutic target for a range of conditions, including pain, inflammation, and anxiety.

The carbamate moiety in Benzyl (S)-2-oxopiperidin-3-ylcarbamate could act as a covalent inhibitor of the active site serine of these hydrolases. The piperidine ring likely contributes to the binding affinity and selectivity of the compound. The potential for dual inhibition of both MAGL and FAAH is a noteworthy possibility, as this has been observed with other piperidine carbamates.[7][8]

Endocannabinoid_Modulation cluster_0 Synaptic Cleft 2-AG 2-AG MAGL MAGL 2-AG->MAGL Degradation CB1_R CB1 Receptor 2-AG->CB1_R AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation AEA->CB1_R Downstream_Signaling Downstream Signaling (e.g., Pain relief, Anti-inflammation) CB1_R->Downstream_Signaling BOPC Benzyl (S)-2-oxopiperidin- 3-ylcarbamate BOPC->MAGL Inhibition BOPC->FAAH Inhibition

Caption: Proposed mechanism of MAGL and FAAH inhibition by Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Experimental Protocols for Mechanism of Action Studies

To investigate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.

Experimental Workflow

Experimental_Workflow Compound Benzyl (S)-2-oxopiperidin-3-ylcarbamate Hypothesis1 HDAC Inhibition Hypothesis Compound->Hypothesis1 Hypothesis2 Endocannabinoid Hydrolase Inhibition Hypothesis Compound->Hypothesis2 HDAC_Assay In Vitro HDAC Inhibition Assay Hypothesis1->HDAC_Assay MAGL_FAAH_Assay In Vitro MAGL/FAAH Inhibition Assay Hypothesis2->MAGL_FAAH_Assay Cell_HDAC Cell-Based HDAC Activity Assay HDAC_Assay->Cell_HDAC Data_Analysis Data Analysis and IC50 Determination Cell_HDAC->Data_Analysis Cell_Endocannabinoid Cell-Based Endocannabinoid Level Measurement MAGL_FAAH_Assay->Cell_Endocannabinoid Cell_Endocannabinoid->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: A logical workflow for investigating the proposed mechanisms of action.

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the direct inhibitory effect of Benzyl (S)-2-oxopiperidin-3-ylcarbamate on HDAC enzyme activity.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC assay buffer

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • Benzyl (S)-2-oxopiperidin-3-ylcarbamate

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of Benzyl (S)-2-oxopiperidin-3-ylcarbamate and the positive control in assay buffer.

  • In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 2: In Vitro Endocannabinoid Hydrolase (MAGL/FAAH) Inhibition Assay

Objective: To determine the direct inhibitory effect of Benzyl (S)-2-oxopiperidin-3-ylcarbamate on MAGL and FAAH enzyme activity.

Materials:

  • Recombinant human MAGL and FAAH enzymes

  • Fluorogenic substrates for MAGL (e.g., 4-Nitrophenyl acetate) and FAAH (e.g., Arachidonoyl-7-amino-4-methylcoumarin)

  • Assay buffer

  • Known MAGL inhibitor (e.g., JZL184) and FAAH inhibitor (e.g., URB597) as positive controls

  • Benzyl (S)-2-oxopiperidin-3-ylcarbamate

  • 96-well microplates

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of Benzyl (S)-2-oxopiperidin-3-ylcarbamate and the positive controls in assay buffer.

  • In separate 96-well plates for MAGL and FAAH, add the diluted compounds, the respective recombinant enzyme, and assay buffer.

  • Pre-incubate the compounds with the enzymes for a specified time to allow for potential covalent modification.

  • Initiate the reaction by adding the appropriate substrate.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 values.

Data Presentation

The quantitative results from the proposed assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values for HDAC Inhibition

CompoundHDAC1 (µM)HDAC2 (µM)HDAC3 (µM)HDAC6 (µM)HDAC8 (µM)
Benzyl (S)-2-oxopiperidin-3-ylcarbamateTBDTBDTBDTBDTBD
Trichostatin A (Positive Control)ValueValueValueValueValue

TBD: To be determined experimentally

Table 2: Hypothetical IC50 Values for Endocannabinoid Hydrolase Inhibition

CompoundMAGL (µM)FAAH (µM)
Benzyl (S)-2-oxopiperidin-3-ylcarbamateTBDTBD
JZL184 (Positive Control for MAGL)Value>100
URB597 (Positive Control for FAAH)>100Value

TBD: To be determined experimentally

Conclusion

This technical guide outlines a scientifically grounded approach to elucidating the mechanism of action of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. By leveraging the known pharmacology of structurally related piperidinone and carbamate compounds, we have formulated two plausible hypotheses: inhibition of histone deacetylases and modulation of endocannabinoid hydrolases. The provided experimental protocols offer a clear roadmap for testing these hypotheses and generating the necessary data to define the compound's biological activity. The insights gained from these studies will be invaluable for guiding the future development of Benzyl (S)-2-oxopiperidin-3-ylcarbamate as a potential therapeutic agent.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]

  • Long, J. Z., Jin, X., Adibekian, A., Li, W., & Cravatt, B. F. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 53(4), 1830–1842. [Link]

  • Maione, S., Costa, B., Piscitelli, F., Morera, E., De Chiaro, M., Comelli, F., Boccella, S., Guida, F., Verde, R., Ortar, G., & Di Marzo, V. (2013). Piperazinyl carbamate fatty acid amide hydrolase inhibitors and transient receptor potential channel modulators as "dual-target" analgesics. Pharmacological Research, 76, 98–105. [Link]

  • Anonymous. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Anonymous. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. PubMed Central. [Link]

  • Anonymous. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Longdom Publishing. [Link]

  • Anonymous. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Anonymous. (2025). benzyl [(1S)-2-(3-{[(4-carbamoylpiperidin-1-yl)(fluoro)oxo-lambda6-sulfanylidene]amino}phenyl)-1-cyanoethyl]carbamate. PubChem. [Link]

  • Anonymous. Benzyl {2-[(2-(1H-Benzo[d][1][5][9]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. MDPI. [Link]

  • Anonymous. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. [Link]

  • Anonymous. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Anonymous. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

Sources

Exploratory

In Silico Analysis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate Engagement with the E3 Ligase Substrate Receptor Cereblon

An In-Depth Technical Guide: Abstract: This technical guide provides a comprehensive framework for the in silico investigation of Benzyl (S)-2-oxopiperidin-3-ylcarbamate and its interactions with Cereblon (CRBN), a pivot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract: This technical guide provides a comprehensive framework for the in silico investigation of Benzyl (S)-2-oxopiperidin-3-ylcarbamate and its interactions with Cereblon (CRBN), a pivotal substrate receptor within the Cullin-RING E3 ubiquitin ligase complex. Cereblon modulators, a class of compounds to which our subject molecule belongs, represent a frontier in therapeutic development, particularly in the realm of targeted protein degradation.[1][2][3] Understanding the atomic-level interactions that govern this binding is paramount for rational drug design and optimization. We present a multi-stage computational workflow, beginning with system preparation and proceeding through molecular docking, all-atom molecular dynamics simulations, and binding free energy calculations. Each stage is detailed with step-by-step protocols, emphasizing the scientific rationale behind methodological choices to ensure a robust and reproducible study. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular modeling techniques to this important class of molecules.

Introduction: The Significance of Cereblon and its Ligands

Cereblon (CRBN) has emerged as a critical therapeutic target due to its role as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] The binding of small molecules, such as thalidomide and its analogs (known as immunomodulatory drugs or IMiDs), to CRBN allosterically remodels the substrate-binding surface.[4] This induced conformational change enables the recruitment of novel proteins, termed "neosubstrates," to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[2][5] This mechanism of action forms the basis for a powerful therapeutic modality known as targeted protein degradation.

The molecule of interest, Benzyl (S)-2-oxopiperidin-3-ylcarbamate, contains a core piperidin-2-one moiety. This scaffold, particularly in its dione form (glutarimide), is recognized as a minimal binding motif for Cereblon.[1] Its interaction is primarily mediated by a highly conserved "tri-tryptophan cage" within the thalidomide-binding domain (TBD) of CRBN.[1]

In silico modeling provides an indispensable toolkit for dissecting these interactions at a resolution unattainable by many experimental methods alone.[6][7][8] By simulating the molecular recognition process, we can predict binding poses, analyze the stability of the protein-ligand complex, identify key interacting residues, and estimate binding affinities.[9][10] This knowledge is crucial for optimizing ligand potency, selectivity, and pharmacokinetic properties.

Chapter 1: System Preparation - The Foundation of a Reliable Model

The fidelity of any molecular simulation is contingent upon the quality of the initial structures. This preparatory phase involves sourcing, cleaning, and parameterizing the protein receptor and the small molecule ligand.

Receptor Structure Acquisition and Preparation

The choice of the protein structure is a critical decision. A high-resolution crystal or cryo-EM structure is preferred. For this guide, we will proceed with the human Cereblon-DDB1 complex.

Rationale: Using the complex (CRBN-DDB1) rather than CRBN in isolation provides a more biologically relevant context, as DDB1 is known to stabilize CRBN.[5] We select a structure containing a known glutarimide-based ligand to ensure the binding pocket is in a relevant, "closed" conformation.[4]

Experimental Protocol: Receptor Preparation

  • Obtain Coordinates: Download the crystal structure of the human Cereblon-DDB1 complex bound to a ligand (e.g., PDB ID: 4CI1 or similar) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and any co-crystallized ligands that are not part of the study. The original ligand can be kept as a reference to define the binding site.[11]

  • Structural Refinement: Use a molecular modeling package (e.g., Maestro, Chimera, MOE) to:

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

    • Fill in any missing side-chain atoms or short internal loops using loop modeling algorithms.

  • Energy Minimization: Perform a brief, constrained energy minimization of the protein structure. This crucial step relieves any steric clashes or unfavorable geometries introduced during the preceding steps, resulting in a more stable starting structure for subsequent simulations.[11]

Ligand Structure Preparation

The ligand, Benzyl (S)-2-oxopiperidin-3-ylcarbamate, must be converted into a three-dimensional structure and assigned appropriate atomic charges and force field parameters.

Experimental Protocol: Ligand Preparation

  • Generate 2D Structure: Draw the molecule in a chemical sketcher or obtain its SMILES string (C1CC(=O)NC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2) from a database like PubChem (CID 7021513).[12]

  • Convert to 3D: Use a program like Open Babel or a component of a larger modeling suite to convert the 2D representation into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization of the ligand using a quantum mechanics (e.g., DFT) or a robust molecular mechanics method (e.g., MMFF94). This ensures the ligand is in a low-energy, stable conformation.

  • Parameterization: Assign force field parameters and partial atomic charges. For MD simulations, it is critical that the ligand parameters are compatible with the protein force field. Tools like Antechamber (for AMBER force fields) or SwissParam can generate these parameters.[13]

Chapter 2: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] This technique is invaluable for generating an initial hypothesis of the binding mode, which can then be refined and validated with more computationally intensive methods.

Causality Behind Docking Choices: We employ a grid-based docking approach. The "grid box" defines the search space for the ligand within the protein's binding site. Its dimensions are critical: too small, and it may miss the correct pose; too large, and it increases computational time and the risk of finding irrelevant binding modes. The scoring function then estimates the binding affinity for each generated pose, allowing them to be ranked.[14]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools. This format includes atomic charges, atom types, and information about rotatable bonds.

  • Define the Binding Site (Grid Box): Center the grid box on the known CRBN binding pocket, typically defined by the position of the co-crystallized ligand in the original PDB structure. Ensure the box dimensions are sufficient to accommodate the ligand with some flexibility (e.g., 25x25x25 Å).[15]

  • Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the exhaustiveness of the search. Higher exhaustiveness increases the computational effort but improves the chances of finding the optimal pose.[13]

  • Run Docking Simulation: Execute the docking run using the AutoDock Vina command-line interface.[15]

  • Analyze Results: Vina will output a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol). The top-ranked pose is the most probable binding mode. Analyze this pose visually to assess its plausibility. Key interactions to look for include hydrogen bonds with the tri-tryptophan cage residues and hydrophobic interactions.

Diagram: General In Silico Modeling Workflow

G Overall In Silico Modeling Workflow cluster_prep 1. System Preparation cluster_model 2. Predictive Modeling cluster_analysis 3. Analysis & Validation PDB Protein Structure (PDB) PrepProt Receptor Preparation (Add H, Minimize) PDB->PrepProt Ligand Ligand Structure (SMILES) PrepLig Ligand Preparation (3D, Charges) Ligand->PrepLig Docking Molecular Docking (Predict Pose) PrepProt->Docking PrepLig->Docking MD Molecular Dynamics (Assess Stability) Docking->MD BFE Binding Free Energy (Estimate Affinity) MD->BFE Analysis Interaction Analysis (H-Bonds, Contacts) MD->Analysis Validation Model Validation BFE->Validation Analysis->Validation

Caption: A flowchart of the integrated workflow for in silico protein-ligand interaction analysis.

Chapter 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamic Reality

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for atomic motion and solvent effects.[10][16] This step is crucial for validating the stability of the docked pose and understanding the nuanced, time-averaged interactions that stabilize the complex.

Rationale for MD: By simulating the system's evolution according to the laws of physics, we can observe whether the ligand remains stably bound in its predicted pose or if it shifts or even dissociates. This provides a much higher level of confidence in the binding hypothesis. The simulation also allows for a more realistic treatment of solvation and conformational flexibility of both the protein and the ligand.[17]

Experimental Protocol: MD Simulation with GROMACS

  • System Setup:

    • Force Field Selection: Choose a well-validated force field, such as AMBER99SB-ILDN for the protein and GAFF2 for the ligand.

    • Solvation: Place the protein-ligand complex in a periodic box of water (e.g., TIP3P model) with a minimum distance of 10 Å between the protein and the box edge.

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent.

  • Equilibration Cascade: This two-step process brings the system to the desired temperature and pressure.

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration: Continue the simulation at the target temperature and pressure (e.g., 1 bar) using a barostat (NPT ensemble). This ensures the system reaches the correct density. The position restraints are gradually relaxed.

  • Production MD: Run the simulation for a duration sufficient to observe stable behavior (e.g., 100-200 nanoseconds), with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 100 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the structural stability of the system. A stable, converging RMSD plot indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

MD Simulation Parameters Value/Setting Rationale
Force Field (Protein)AMBER99SB-ILDNWidely used and validated for protein simulations.
Force Field (Ligand)GAFF2General AMBER force field compatible with the protein.
Water ModelTIP3PA computationally efficient and standard water model.
Box TypeCubicSimple and effective for globular proteins.
Periodic Boundary ConditionsXYZSimulates an infinite system, avoiding edge effects.
Equilibration Time (NVT/NPT)1 ns / 5 nsEnsures the system is well-equilibrated before production.
Production Run Time100-200 nsSufficient to observe convergence and stable binding.
Temperature300 KApproximates physiological temperature.
Pressure1 barApproximates physiological pressure.

Chapter 4: Binding Free Energy Calculation - Quantifying Affinity

To complement the structural insights from docking and MD, we can estimate the binding free energy (ΔG_bind) of the complex. While rigorous methods like alchemical free energy perturbation exist, end-state methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a good balance of computational cost and accuracy for ranking compounds.[18][19][20]

Methodology Rationale: MM/PBSA calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[19] It is a post-processing analysis performed on snapshots from the MD trajectory, providing a more accurate and averaged estimate than docking scores alone.

Experimental Protocol: MM/PBSA Calculation

  • Extract Snapshots: Select a series of uncorrelated snapshots from the stable portion of the production MD trajectory (e.g., the last 50 ns).

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

    • Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.

    • Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated via the Poisson-Boltzmann equation) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).

  • Compute Binding Free Energy: The final binding free energy is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    Note: The entropic term (TΔS) is computationally expensive to calculate and is often omitted when comparing a series of similar ligands, with the assumption that the change in conformational entropy upon binding is similar across the series.

Diagram: Cereblon-Mediated Protein Degradation

G Mechanism of CRBN Ligand Action cluster_E3 CRL4^CRBN E3 Ligase CRBN CRBN DDB1 DDB1 CRBN->DDB1 binds NeoSub Neosubstrate (Target Protein) CRBN->NeoSub recruits CUL4 CUL4-RBX1 DDB1->CUL4 scaffolds CUL4->NeoSub ubiquitinates Ligand Ligand (e.g., Benzyl... carbamate) Ligand->CRBN binds to Proteasome Proteasome NeoSub->Proteasome Degradation Ub Ubiquitin

Caption: Ligand binding to CRBN induces recruitment and degradation of a neosubstrate protein.

Chapter 5: Validation and Trustworthiness

A computational model is only as valuable as its ability to reflect reality.[21] Therefore, building a self-validating system is paramount to ensuring the trustworthiness of the results.

Protocols for Validation:

  • Positive Control: If possible, dock and simulate a known, potent CRBN binder with a published co-crystal structure. The ability of the in silico workflow to reproduce the experimentally observed binding mode (e.g., RMSD < 2.0 Å between the docked pose and the crystal pose) serves as a critical validation of the docking protocol.

  • Negative Control: Simulate the complex with a structurally similar but inactive compound. The model should predict a higher (less favorable) binding free energy or show instability during MD simulations for the inactive molecule.

  • Experimental Correlation: The ultimate validation is a correlation between predicted binding affinities and experimentally measured values (e.g., IC50, Ki, or K_D_) for a series of compounds. While this guide focuses on a single molecule, a well-constructed model should be extensible to a larger dataset and show a statistically significant correlation with experimental data.[22][23]

Conclusion

References

  • Fischer, E. S., et al. (2018). Chemical Ligand Space of Cereblon. ACS Omega. Available at: [Link]

  • Grosdidier, A., et al. SwissDock, a web server for protein-small molecule docking. SwissDock Website. Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. GROMACS Tutorials. Available at: [Link]

  • Glebov, O. (2020). Calculation of binding free energies. PubMed. Available at: [Link]

  • De Azevedo, W. F., & Dias, R. (2021). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. Available at: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Morrison, T. M., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PubMed Central. Available at: [Link]

  • Al-Dahmoshi, H. O. M., et al. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. Available at: [Link]

  • Ozturk, K., et al. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. ACS Publications. Available at: [Link]

  • Hartmann, M. D., et al. (2015). Structural Dynamics of the Cereblon Ligand Binding Domain. PLOS One. Available at: [Link]

  • Roche, D. B., et al. (2018). In silico Identification and Characterization of Protein-Ligand Binding Sites. PubMed. Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Cathers, B. E., et al. (2021). Compositions and methods for inducing conformational changes in cereblon and other e3 ubiquitin ligases. Google Patents.
  • National Center for Biotechnology Information. (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. PubChem. Available at: [Link]

  • Guest, E. E. (2022). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Available at: [Link]

  • University of Padua. Molecular Docking Tutorial. University of Padua. Available at: [Link]

  • Donovan, K. A., & Jones, L. (2023). Cereblon target validation using a covalent inhibitor of neosubstrate recruitment. PubMed. Available at: [Link]

  • Filimonov, D. A., et al. (2018). IN SILICO PREDICTION OF PROTEIN-LIGAND INTERACTIONS. ResearchGate. Available at: [Link]

  • Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. PubMed Central. Available at: [Link]

  • Pang, Y. (2018). Molecular dynamics simulation of protein-ligand complex?. ResearchGate. Available at: [Link]

  • Landeros-Mireles, D., et al. (2022). 8D7W: Cereblon~DDB1 bound to CC-92480 with DDB1 in the hinged conformation. RCSB PDB. Available at: [Link]

  • Aldeghi, M., et al. (2016). Calculation of Binding Free Energies. ResearchGate. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • McGuffin, L. J., et al. (2018). In silico identification and characterization of protein-ligand binding sites. CentAUR. Available at: [Link]

  • Rizzi, A., et al. (2021). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. Available at: [Link]

  • Hartmann, M. D., et al. (2018). Chemical Ligand Space of Cereblon. ACS Omega. Available at: [Link]

  • Fischer, E. S., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. PubMed. Available at: [Link]

  • S, S. (2024). The importance of in-silico studies in drug discovery. ResearchGate. Available at: [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • Robertson, S. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available at: [Link]

  • Hartmann, M. D., et al. (2015). Structural Dynamics of the Cereblon Ligand Binding Domain. PubMed Central. Available at: [Link]

  • Lindahl, E. (2021). Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. Benzyl (S)-1-((2s,3s)-1-(3-(6-Amino-9h-Purin-9-Yl)propylamino)... PubChem. Available at: [Link]

  • National Center for Biotechnology Information. Benzyl (piperidin-2-ylmethyl)carbamate. PubChem. Available at: [Link]

Sources

Foundational

The Convergence of a Pioneering Protecting Group and a Privileged Scaffold: A Technical Guide to the Discovery and History of Cbz-Protected Piperidinones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and application of Cbz-protected pipe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of Cbz-protected piperidinones, a class of chemical intermediates pivotal to modern pharmaceutical development. We will explore the seminal discovery of the carboxybenzyl (Cbz) protecting group by Bergmann and Zervas and its revolutionary impact on peptide synthesis. The guide will then delve into the significance of the piperidinone scaffold as a "privileged structure" in medicinal chemistry. The core of this document will focus on the synthesis, chemical properties, and strategic applications of N-Cbz-piperidinones, illustrating their role as versatile building blocks in the creation of complex drug molecules, particularly in the realms of analgesics and central nervous system therapeutics. Detailed experimental protocols, mechanistic diagrams, and a survey of key applications are provided to offer researchers and drug development professionals a thorough understanding of this important class of compounds.

Introduction: A Landmark Innovation in Amine Protection

The ability to selectively mask the reactivity of a functional group is a cornerstone of modern organic synthesis. In the early 20th century, the synthesis of complex molecules, particularly peptides, was severely hampered by the inability to control the reactivity of the amine and carboxylic acid functionalities of amino acids. This often led to uncontrolled polymerization, yielding intractable mixtures.[1]

The landscape of synthetic chemistry was irrevocably altered in 1932 when Max Bergmann and his associate Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group.[1][2][3] This groundbreaking work, which laid the foundation for controlled peptide synthesis, provided a robust and reliable method for temporarily rendering an amine nucleophilically inert.[2][4] The Cbz group's stability to a wide range of reaction conditions, coupled with its facile removal under mild, specific conditions, made it an ideal tool for the stepwise construction of peptides.[2][4]

The Piperidinone Core: A Privileged Scaffold in Medicinal Chemistry

Concurrently, the piperidine ring system, a six-membered nitrogen-containing heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[5] Piperidine and its derivatives are found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The piperidinone core, a derivative of piperidine featuring a ketone functionality, has emerged as a particularly versatile building block in drug discovery.[6] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the ketone group provides a convenient handle for further chemical elaboration.

Piperidinone derivatives have been instrumental in the development of drugs across numerous therapeutic areas, including analgesics, antipsychotics, and anticancer agents.[5][7][8] Their ability to modulate the activity of G-protein coupled receptors (GPCRs), ion channels, and enzymes has cemented their importance in the pharmaceutical industry.

N-Cbz-Piperidinones: Key Intermediates in Pharmaceutical Synthesis

The marriage of the Cbz protecting group with the piperidinone scaffold gives rise to N-Cbz-piperidinones, most notably N-Cbz-4-piperidone. This class of compounds has proven to be exceptionally valuable as a key intermediate in the synthesis of a multitude of pharmaceutical agents.[7][9] By protecting the nitrogen of the piperidinone ring, the Cbz group allows for selective reactions at other positions of the molecule, particularly at the ketone or the alpha-carbons. The Cbz group can then be cleanly removed at a later stage of the synthesis to reveal the free secondary amine, which can be further functionalized. This strategic use of the Cbz group has enabled the efficient and controlled synthesis of complex piperidine-containing drugs.

The Chemistry of the Cbz Group: A Deeper Look

The success of the Cbz group lies in its unique combination of stability and selective lability. It is readily introduced, withstands a variety of reaction conditions, and can be removed without affecting other sensitive functional groups.

Mechanism of Cbz Protection of Amines

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1][4] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the stable carbamate.[4][10]

G reagents R-NH₂ + Cbz-Cl + Base intermediate [Intermediate Complex] reagents->intermediate Nucleophilic Attack product R-N(H)-Cbz + Base·HCl intermediate->product Chloride Elimination & Deprotonation

Mechanism of Cbz Protection of an Amine.
Key Attributes of the Cbz Group: Stability and Orthogonality

Cbz-protected amines are remarkably stable to a wide range of non-reductive conditions, including both acidic and basic environments. This stability allows for a broad scope of subsequent chemical transformations to be performed on the molecule without compromising the integrity of the protecting group.

A critical feature of the Cbz group is its orthogonality to other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is a cornerstone of modern multi-step synthesis, enabling the selective deprotection of one amine in the presence of others, a crucial strategy in the synthesis of complex molecules like peptides and alkaloids.

Mechanism of Cbz Deprotection: Catalytic Hydrogenolysis

The most common and mildest method for the removal of the Cbz group is catalytic hydrogenolysis.[2][4] This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C).[11][12] The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[4]

G reactant R-N(H)-Cbz intermediate [Carbamic Acid Intermediate] reactant->intermediate Hydrogenolysis catalyst H₂, Pd/C products R-NH₂ + CO₂ + Toluene intermediate->products Decarboxylation

Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis.

Synthesis of Cbz-Protected Piperidinones

The synthesis of N-Cbz-4-piperidone is a well-established and efficient process, typically proceeding through the direct N-acylation of 4-piperidone or its precursors.

The Primary Synthetic Route: N-Acylation of 4-Piperidone

The most common laboratory and industrial synthesis of N-Cbz-4-piperidone involves the reaction of 4-piperidone (often used as its hydrochloride monohydrate or diol hydrochloride salt) with benzyl chloroformate in the presence of a base.[7][9][13] The choice of base and solvent can be varied to optimize the reaction conditions. Common bases include sodium carbonate, potassium carbonate, and triethylamine.[7][9][13] The reaction is typically carried out in a solvent system that can accommodate both the inorganic base and the organic reactants, such as a mixture of water and an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[7][14]

Starting MaterialReagentsSolventYield (%)Reference
4,4-Piperidinediol hydrochlorideCbz-Cl, Na₂CO₃THF/H₂O100[7]
4-Piperidone monohydrate hydrochlorideCbz-Cl, K₂CO₃THF/H₂ONot specified[13]
4-Oxopiperidine hydrochloride monohydrateCbz-Cl, DiisopropylethylamineDichloromethane85[14]
Detailed Experimental Protocol for N-Cbz-4-Piperidinone Synthesis

The following protocol is a representative example of the synthesis of N-Cbz-4-piperidone from 4,4-piperidinediol hydrochloride.[7]

Materials:

  • 4,4-Piperidinediol hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4,4-piperidinediol hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.

  • Addition of Base and Reagent: To the stirred solution, add sodium carbonate (1.4 eq) followed by the dropwise addition of benzyl chloroformate (1.2 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 9 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and a 5% aqueous solution of sodium carbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield N-Cbz-4-piperidone as a colorless oil.

G start Start: Dissolve Reactants add_reagents Add Base and Cbz-Cl start->add_reagents react Stir at Room Temperature (9h) add_reagents->react workup Work-up: Extraction with EtOAc react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end_product End Product: N-Cbz-4-Piperidone purify->end_product

Sources

Protocols & Analytical Methods

Method

The Versatile Chiral Building Block: Benzyl (S)-2-oxopiperidin-3-ylcarbamate in Modern Organic Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the demand for enantiomerically pure and structurally complex molecules is incessant. Chiral piperidine scaffolds are a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and organic synthesis, the demand for enantiomerically pure and structurally complex molecules is incessant. Chiral piperidine scaffolds are a cornerstone in medicinal chemistry, valued for their conformational rigidity and their prevalence in a vast array of bioactive natural products and pharmaceuticals.[1] Among the myriad of chiral building blocks, Benzyl (S)-2-oxopiperidin-3-ylcarbamate, also known as (S)-3-(Benzyloxycarbonylamino)piperidin-2-one, has emerged as a particularly valuable synthon. Its constrained lactam structure, coupled with the stereodefined amine functionality, offers a versatile platform for the synthesis of diverse and intricate molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this pivotal chiral intermediate, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a white to off-white solid, typically characterized by its chirality at the C3 position of the piperidin-2-one ring. The benzyloxycarbonyl (Cbz) protecting group on the amine not only imparts stability and facilitates handling but also allows for selective deprotection under specific reaction conditions.

PropertyValueSource
IUPAC Name benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamateJ&K Scientific[2]
CAS Number 95582-17-5J&K Scientific[2]
Molecular Formula C₁₃H₁₆N₂O₃PubChem[3]
Molecular Weight 248.28 g/mol PubChem[3]
Appearance White to off-white solid---
Chirality (S)-enantiomerJ&K Scientific[2]

The presence of the lactam carbonyl, the carbamate, and the aromatic ring provides multiple sites for potential chemical modifications, making it a highly adaptable building block in multi-step syntheses.

Synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate: A Reliable Protocol

The synthesis of the title compound hinges on the availability of its chiral precursor, (S)-3-aminopiperidin-2-one. This precursor can be synthesized through various methods, including enzymatic cascades which offer high enantioselectivity.[4] Once the chiral amine is obtained, the subsequent protection step is a standard procedure in peptide and medicinal chemistry.

Conceptual Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a suitable chiral precursor.

G cluster_0 Synthesis of (S)-3-Aminopiperidin-2-one cluster_1 N-Protection A Chiral Precursor (e.g., L-Ornithine derivative) B Enzymatic or Chemical Cyclization A->B C (S)-3-Aminopiperidin-2-one B->C High Enantiopurity F Benzyl (S)-2-oxopiperidin-3-ylcarbamate C->F Acylation D Benzyl Chloroformate (Cbz-Cl) D->F E Base (e.g., Triethylamine) E->F

Caption: Synthetic workflow for Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Detailed Experimental Protocol: N-Benzyloxycarbonylation of (S)-3-Aminopiperidin-2-one

This protocol describes the protection of the amino group of (S)-3-aminopiperidin-2-one using benzyl chloroformate.

Materials:

  • (S)-3-Aminopiperidin-2-one hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (S)-3-aminopiperidin-2-one hydrochloride (1 equivalent) in dichloromethane (DCM).

  • Basification: Cool the solution in an ice bath and add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride salt and act as a base for the subsequent reaction. Stir for 15-20 minutes.

  • Acylation: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Expected Yield: 80-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Organic Synthesis: A Gateway to Complex Molecules

Benzyl (S)-2-oxopiperidin-3-ylcarbamate serves as a versatile intermediate for the synthesis of more complex chiral molecules, particularly in the development of pharmaceutical agents. The lactam nitrogen and the protected amine offer distinct points for functionalization.

N-Alkylation of the Lactam Nitrogen

The lactam nitrogen can be deprotonated with a suitable base and subsequently alkylated to introduce various substituents. This strategy is crucial for building molecular diversity and is often employed in the synthesis of enzyme inhibitors and receptor antagonists.

G A Benzyl (S)-2-oxopiperidin-3-ylcarbamate D N-Alkylated Product A->D 1. B Strong Base (e.g., NaH, LDA) B->D 2. C Electrophile (R-X) C->D 3.

Caption: General scheme for N-alkylation of the piperidinone ring.

Protocol: N-Benzylation of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

This protocol provides a general procedure for the N-alkylation of the lactam, exemplified by benzylation.

Materials:

  • Benzyl (S)-2-oxopiperidin-3-ylcarbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of Benzyl (S)-2-oxopiperidin-3-ylcarbamate (1 equivalent) in anhydrous THF dropwise. Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the N-benzylated product.

Rationale for Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the relatively acidic lactam N-H.

  • Anhydrous Conditions: Sodium hydride reacts violently with water. Therefore, anhydrous solvents and an inert atmosphere are crucial for safety and reaction efficiency.

  • Quenching with Ammonium Chloride: This mild acidic quench neutralizes the excess base and protonates any remaining alkoxide or amide anions.

Deprotection and Further Functionalization of the C3-Amine

The Cbz group can be readily removed by catalytic hydrogenation, revealing the free amine at the C3 position. This newly exposed nucleophilic center can then be subjected to a variety of transformations, such as acylation, sulfonylation, or reductive amination, to build more complex structures. This is a common strategy in the synthesis of peptide mimetics and other biologically active compounds.

Protocol: Deprotection of the Cbz Group and Subsequent Acylation

Step A: Catalytic Hydrogenation (Cbz Deprotection)

Materials:

  • N-Alkylated Benzyl (S)-2-oxopiperidin-3-ylcarbamate derivative

  • Palladium on carbon (Pd/C), 10 wt. %

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol %) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which is often used directly in the next step.

Step B: Acylation of the C3-Amine

Materials:

  • Crude deprotected amine from Step A

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HBTU, HATU)[5]

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the crude amine in DCM.

  • Acylation: Add the base followed by the acylating agent (e.g., acetyl chloride) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature until completion as monitored by TLC.

  • Work-up and Purification: Perform an aqueous work-up similar to the N-alkylation protocol, followed by purification by column chromatography.

Reaction TypeReagents and ConditionsProduct TypePotential Applications
N-Alkylation NaH, R-X, THF/DMFN-Substituted PiperidinoneSynthesis of enzyme inhibitors, receptor modulators
Cbz Deprotection H₂, Pd/C, MeOH3-Amino-piperidinoneIntermediate for further functionalization
N-Acylation RCOCl, Base, DCMN-Acyl-3-aminopiperidinonePeptide mimetics, bioactive amides
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃N-Alkyl-3-aminopiperidinoneIntroduction of diverse side chains

Conclusion and Future Outlook

Benzyl (S)-2-oxopiperidin-3-ylcarbamate stands out as a chiral building block of significant value in organic synthesis. Its stereodefined structure and orthogonal protecting groups provide a reliable and versatile platform for the construction of complex, enantioenriched molecules. The protocols detailed herein offer a practical guide for its synthesis and subsequent elaboration. As the quest for novel therapeutics continues, the strategic application of such well-defined chiral intermediates will undoubtedly remain a cornerstone of innovation in drug discovery and development, enabling the synthesis of the next generation of life-changing medicines.

References

  • Drag, M., & Salvesen, G. S. (2010). Piperidine-based drug discovery. Drug Discovery Today, 15(23-24), 1059-1067.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • J&K Scientific. (S)-3-Benzyloxycarbonylamino-2-piperidone. Retrieved from [Link]

  • PubChem. Benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Benzyl (S)-2-oxopiperidin-3-ylcarbamate in Drug Discovery

Introduction: Unveiling a Versatile Scaffold for Targeted Protein Degradation In the landscape of modern drug discovery, the quest for novel therapeutic modalities has led to the rise of targeted protein degradation (TPD...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Targeted Protein Degradation

In the landscape of modern drug discovery, the quest for novel therapeutic modalities has led to the rise of targeted protein degradation (TPD). This strategy, which harnesses the cell's natural protein disposal machinery, offers a powerful approach to eliminate disease-causing proteins. Within this field, the development of proteolysis-targeting chimeras (PROTACs) and molecular glues has become a central focus.[1][2] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. A critical component of many successful degraders is the ligand that binds to the E3 ligase.

Benzyl (S)-2-oxopiperidin-3-ylcarbamate emerges as a key building block in the synthesis of potent E3 ligase ligands, particularly for Cereblon (CRBN), a widely utilized E3 ligase in TPD.[3][] While not an active therapeutic agent itself, its stable, chiral structure provides a foundational scaffold for the elaboration of highly specific and effective PROTACs and molecular glues. The piperidine motif is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and synthetic tractability.[5][6][7] This document provides a comprehensive guide for researchers on the synthesis, handling, and application of Benzyl (S)-2-oxopiperidin-3-ylcarbamate in drug discovery campaigns.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₃-
Molecular Weight 248.28 g/mol -
Appearance White to off-white solid-
Solubility Soluble in methanol, ethanol, DMSO, and DMF-
Chirality (S)-enantiomer-

Synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate: A Reliable Synthetic Route

The synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate can be achieved through a multi-step process starting from the readily available and chiral starting material, L-glutamic acid.[8] This pathway ensures the desired stereochemistry at the C3 position of the piperidone ring, which is critical for its future application as a CRBN ligand.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Carbamate Formation A L-Glutamic Acid B (S)-3-Amino-2-oxopiperidone (Core Scaffold) A->B  Protection & Cyclization   D Benzyl (S)-2-oxopiperidin-3-ylcarbamate (Final Product) B->D C Benzyl Chloroformate C->D

Caption: Synthetic overview for Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Detailed Synthetic Protocol

Protocol 1: Synthesis of (S)-3-Amino-2-oxopiperidone from L-Glutamic Acid

This protocol is adapted from established methods for the synthesis of 3-amino substituted piperidines.[8]

Materials:

  • L-Glutamic acid

  • Thionyl chloride

  • Methanol (anhydrous)

  • Sodium borohydride

  • Tetrahydrofuran (THF, anhydrous)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Sodium hydride (NaH)

  • Hydrochloric acid (HCl)

Procedure:

  • Esterification: To a stirred suspension of L-glutamic acid in anhydrous methanol at 0 °C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the dimethyl ester.

  • Boc-Protection: Dissolve the crude dimethyl ester in anhydrous THF. Add triethylamine, Boc₂O, and a catalytic amount of DMAP. Stir at room temperature for 4 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise. Stir for 2 hours at 0 °C and then for 12 hours at room temperature.

  • Cyclization: To a suspension of sodium hydride in anhydrous THF, add the crude diol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection: Dissolve the resulting Boc-protected lactam in a solution of HCl in methanol. Stir at room temperature for 4 hours. Concentrate under reduced pressure and purify by column chromatography to yield (S)-3-amino-2-oxopiperidone.

Protocol 2: Synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Materials:

  • (S)-3-Amino-2-oxopiperidone

  • Benzyl chloroformate

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve (S)-3-amino-2-oxopiperidone in a mixture of DCM and a saturated aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C and add benzyl chloroformate dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford Benzyl (S)-2-oxopiperidin-3-ylcarbamate as a white solid.

Application in Drug Discovery: A Gateway to PROTACs and Molecular Glues

The primary application of Benzyl (S)-2-oxopiperidin-3-ylcarbamate is as a protected precursor for the synthesis of CRBN-recruiting ligands. The benzylcarbamate (Cbz) group is a stable and reliable protecting group for the amine, which can be selectively removed under specific conditions to reveal the free amine for further functionalization.

Role in PROTAC and Molecular Glue Synthesis

The general structure of a PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker.[9] Benzyl (S)-2-oxopiperidin-3-ylcarbamate serves as a key intermediate for the E3 ligase ligand portion.

PROTAC_Structure cluster_0 PROTAC Components A Target Protein Ligand B Linker A->B C E3 Ligase Ligand (derived from topic compound) B->C

Caption: General architecture of a PROTAC molecule.

Protocol for Deprotection and Linker Conjugation

Protocol 3: Deprotection of the Cbz Group

Materials:

  • Benzyl (S)-2-oxopiperidin-3-ylcarbamate

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Benzyl (S)-2-oxopiperidin-3-ylcarbamate in methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected (S)-3-amino-2-oxopiperidone, which can be used in the next step without further purification.

Protocol 4: Amide Coupling for Linker Attachment

Materials:

  • (S)-3-Amino-2-oxopiperidone (from Protocol 3)

  • Linker with a terminal carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Dissolve the linker-carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of (S)-3-amino-2-oxopiperidone in anhydrous DMF to the activated linker solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired E3 ligase ligand-linker conjugate.

Conclusion and Future Perspectives

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a valuable and versatile building block for the synthesis of next-generation therapeutics in the field of targeted protein degradation. Its straightforward synthesis from L-glutamic acid and its utility as a protected precursor for CRBN ligands make it an essential tool for medicinal chemists.[5][10] The protocols outlined in this document provide a solid foundation for researchers to incorporate this scaffold into their drug discovery programs, paving the way for the development of novel PROTACs and molecular glues to address a wide range of diseases.

References

  • Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]

  • Jiang, B., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 769126. [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (2019). CN109305935A.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NISCAIR, 57B(6), 641-647. [Link]

  • Krasz, M., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(22), 15316-15341. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 43(6), 5529-5545. [Link]

  • Erlandsson, M., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of medicinal chemistry, 55(13), 6226–6234. [Link]

  • Zhao, L., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(5), 1083. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Krasz, M., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ResearchGate. [Link]

  • Singh, H., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG. [Link]

  • Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (2020). CN110734393B.
  • Krasz, M., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

  • Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. (2014). WO2014083150A1.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. (2011). Carbohydrate research, 346(8), 987–991. [Link]

  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]

  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023). University of York. [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2020). Organic & Biomolecular Chemistry, 18(44), 8896-8943. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2000). Tetrahedron Letters, 41(42), 8177-8180. [Link]

  • Benzyl n-[(3s)-2-oxopiperidin-3-yl]carbamate. (n.d.). PubChem. [Link]

Sources

Method

Application Note: A Validated Protocol for the Synthesis of Lenalidomide from Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Abstract and Strategic Overview Lenalidomide, marketed as Revlimid®, is a cornerstone therapy for multiple myeloma and certain myelodysplastic syndromes.[1] As a potent analogue of thalidomide, its immunomodulatory activ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Strategic Overview

Lenalidomide, marketed as Revlimid®, is a cornerstone therapy for multiple myeloma and certain myelodysplastic syndromes.[1] As a potent analogue of thalidomide, its immunomodulatory activity is rooted in its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, altering its substrate specificity and inducing the degradation of key transcription factors essential for malignant cell survival.[2] This application note provides a detailed, three-step synthetic protocol for producing enantiomerically enriched (S)-Lenalidomide, starting from the protected chiral building block, Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

The chosen synthetic route is designed for clarity, efficiency, and scalability, addressing common challenges in the synthesis of glutarimide-containing APIs. The strategy hinges on two critical transformations:

  • Deprotection: A clean and efficient hydrogenolysis to unmask the key amine functionality of the piperidine-2,6-dione core.

  • Annulation & Reduction: A robust coupling-cyclization with a nitro-substituted isoindolinone precursor, followed by a final nitro group reduction to yield the target API.

This guide emphasizes the rationale behind procedural choices, provides self-validating checkpoints, and is grounded in established chemical literature to ensure reproducibility and high fidelity.

Overall Synthetic Workflow

The synthesis is executed in three distinct stages, beginning with the Cbz-protected chiral amine and culminating in the final API.

Synthesis_Workflow cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Coupling & Cyclization cluster_2 Stage 3: Reduction A Benzyl (S)-2-oxopiperidin-3-ylcarbamate (Starting Material) B (S)-3-aminopiperidine-2,6-dione HCl (Key Intermediate) A->B H₂, Pd/C Methanol, HCl D (S)-3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Nitro Intermediate) B->D Triethylamine (TEA) DMF, 85-95°C C Methyl 2-(bromomethyl)-3-nitrobenzoate C->D E (S)-Lenalidomide (Final API) D->E H₂, Pd/C Methanol

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of Benzyl (S)-2-oxopiperidin-3-ylcarbamate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Quest for Stereochemical Purity in Diabetes Therapy The management of type 2 diabetes mellitus has been significantly advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Quest for Stereochemical Purity in Diabetes Therapy

The management of type 2 diabetes mellitus has been significantly advanced by the advent of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents also known as "gliptins".[1][2] These drugs function by prolonging the action of incretin hormones (GLP-1 and GIP), which play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][4] The therapeutic efficacy of many leading DPP-4 inhibitors, such as Trelagliptin and Alogliptin, is intrinsically linked to their precise three-dimensional structure. This stereochemical requirement places immense importance on the synthesis of enantiomerically pure intermediates.

This guide provides an in-depth examination of Benzyl (S)-2-oxopiperidin-3-ylcarbamate , a pivotal chiral building block in the synthesis of several piperidine-based DPP-4 inhibitors. We will explore the rationale behind its molecular design, detail its synthesis, and provide a comprehensive protocol for its application in the construction of the once-weekly DPP-4 inhibitor, Trelagliptin.

The Mechanism of DPP-4 Inhibition: A Biological Overview

DPP-4 is a serine exopeptidase that deactivates incretin hormones by cleaving dipeptides from their N-terminus.[5] By inhibiting this enzyme, gliptins increase the circulating levels of active GLP-1 and GIP, thereby enhancing the body's natural ability to control blood glucose levels, particularly after a meal. This glucose-dependent mechanism of action confers a low risk of hypoglycemia, a significant advantage over older classes of antidiabetic drugs.[5]

DPP4_Mechanism cluster_0 Physiological State (Post-Meal) cluster_1 DPP-4 Action (Uninhibited) cluster_2 Therapeutic Intervention Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Released Food->Incretins Pancreas Pancreas Incretins->Pancreas stimulate Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose DPP4_enzyme DPP-4 Enzyme Inactive_Incretins Inactive Incretins DPP4_enzyme->Inactive_Incretins deactivates Incretins_ref Active Incretins Incretins_ref->DPP4_enzyme substrate DPP4_Inhibitor DPP-4 Inhibitor (e.g., Trelagliptin) Blocked_DPP4 DPP-4 Enzyme (Blocked) DPP4_Inhibitor->Blocked_DPP4 inhibits Prolonged_Incretins Prolonged Active Incretin Levels Blocked_DPP4->Prolonged_Incretins leads to Prolonged_Incretins->Pancreas enhances effect on Intermediate_Synthesis cluster_workflow Synthetic Workflow A L-Glutamic Acid (Chiral Pool) B Step 1: Diesterification (SOCl₂, EtOH) C Diethyl L-glutamate A->C Forms ester D Step 2: N-Protection (Cbz-Cl, Base) E N-Cbz-Diethyl L-glutamate C->E Protects amine F Step 3: Reductive Cyclization (NaBH₄, Heat) G (S)-3-(Benzyloxycarbonylamino) -2-piperidone E->G Reduces & cyclizes H Final Intermediate G->H Purify

Caption: Synthesis of the chiral intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Molarity/PuritySupplier
L-Glutamic Acid147.13>99%Sigma-Aldrich
Thionyl Chloride (SOCl₂)118.97>99%Acros Organics
Ethanol (EtOH), Anhydrous46.07200 proofFisher Scientific
Benzyl Chloroformate (Cbz-Cl)170.59>97%TCI Chemicals
Sodium Bicarbonate (NaHCO₃)84.01ACS GradeVWR
Sodium Borohydride (NaBH₄)37.83>98%Alfa Aesar
Dichloromethane (DCM)84.93HPLC GradeJ.T. Baker
Ethyl Acetate (EtOAc)88.11ACS GradeEMD Millipore

Step-by-Step Methodology:

  • Esterification:

    • Suspend L-glutamic acid (1.0 eq) in anhydrous ethanol (10 vol).

    • Cool the suspension to 0°C in an ice bath under a nitrogen atmosphere.

    • Add thionyl chloride (2.5 eq) dropwise over 1 hour, maintaining the temperature below 10°C. Causality: This exothermic reaction forms the diethyl ester in situ. Slow addition prevents temperature spikes and side reactions.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor reaction completion by TLC.

    • Cool the mixture and remove the solvent under reduced pressure to yield crude diethyl L-glutamate hydrochloride.

  • N-Protection (Schotten-Baumann conditions):

    • Dissolve the crude diethyl ester in dichloromethane (DCM, 10 vol).

    • Add a saturated aqueous solution of sodium bicarbonate (10 vol) and cool to 0°C.

    • Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring. Causality: The biphasic system with a base neutralizes the HCl formed, allowing the amine to be acylated by Cbz-Cl.

    • Stir at 0°C for 1 hour, then at room temperature for 3 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain N-Cbz-diethyl L-glutamate.

  • Reductive Cyclization:

    • Dissolve the N-protected diester (1.0 eq) in anhydrous ethanol (15 vol).

    • Add sodium borohydride (3.0 eq) portion-wise at room temperature. Causality: NaBH₄ reduces the esters to alcohols, which then undergo spontaneous intramolecular cyclization (lactamization) to form the more stable six-membered piperidone ring.

    • Heat the reaction to 50°C for 12-18 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction to 0°C and cautiously quench by adding 1M HCl until the pH is ~6-7.

    • Concentrate the mixture to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl (S)-2-oxopiperidin-3-ylcarbamate as a white solid.

    • Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The optical rotation should be measured to confirm the enantiomeric purity.

Application Protocol: Synthesis of Trelagliptin

This section details the use of the deprotected intermediate, (S)-3-aminopiperidin-2-one, in the final coupling step to synthesize Trelagliptin.

Trelagliptin_Synthesis cluster_reactants Key Reactants cluster_steps Reaction Sequence Intermediate Benzyl (S)-2-oxopiperidin- 3-ylcarbamate Deprotection Step 1: Cbz Deprotection (H₂, Pd/C) Yields (S)-3-aminopiperidin-2-one Intermediate->Deprotection Core 2-[(6-chloro-3-methyl-2,4-dioxo-1(2H)- pyrimidinyl)methyl]-4-fluorobenzonitrile Coupling Step 2: Nucleophilic Aromatic Substitution (Base, Solvent, Heat) Core->Coupling Pyrimidinedione Core Deprotection->Coupling Chiral Amine Trelagliptin Trelagliptin (Final API) Coupling->Trelagliptin

Caption: Final stage synthesis of Trelagliptin.

Step-by-Step Methodology:

  • Deprotection of the Chiral Intermediate:

    • Dissolve Benzyl (S)-2-oxopiperidin-3-ylcarbamate (1.0 eq) in methanol (20 vol).

    • Add Palladium on carbon (10% Pd, 0.05 eq by weight) to the solution.

    • Purge the reaction vessel with hydrogen gas (balloon or Parr shaker apparatus) and stir under a hydrogen atmosphere at room temperature for 4-6 hours. Causality: Catalytic hydrogenation cleaves the Cbz group, releasing the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield (S)-3-aminopiperidin-2-one, which is often used immediately in the next step without further purification.

  • Nucleophilic Aromatic Substitution (Coupling Reaction):

    • To a solution of 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile (1.0 eq) in a suitable solvent like DMSO or NMP (10 vol), add the crude (S)-3-aminopiperidin-2-one (1.1 eq). [6] * Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). Causality: The base scavenges the HCl formed during the substitution reaction, driving the equilibrium towards the product.

    • Heat the reaction mixture to 80-100°C for 8-12 hours. [6] * Monitor the formation of Trelagliptin by HPLC.

  • Work-up and Isolation:

    • After cooling to room temperature, pour the reaction mixture into water (20 vol) to precipitate the crude product.

    • Stir the slurry for 1 hour, then collect the solid by vacuum filtration.

    • Wash the filter cake with water and then with a cold non-polar solvent like diethyl ether to remove impurities.

    • Dry the crude Trelagliptin under vacuum.

  • Final Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain the final Active Pharmaceutical Ingredient (API) with high purity.

    • Self-Validation: The final product's identity, purity, and chiral integrity must be confirmed by HPLC, ¹H NMR, Mass Spectrometry, and chiral HPLC analysis against a reference standard.

Broader Applications and Conclusion

The synthetic logic demonstrated with Trelagliptin is applicable to other DPP-4 inhibitors that feature the (R)-3-aminopiperidine scaffold (note the stereochemical descriptor change due to Cahn-Ingold-Prelog priority rules once substituted on the nitrogen). For example, the synthesis of Alogliptin and Linagliptin involves coupling the same chiral amine with different heterocyclic cores. [7] The use of Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a testament to the power of strategic molecular design in modern pharmaceutical manufacturing. By starting with a readily available chiral source and employing a robust protecting group strategy, researchers can efficiently and stereoselectively construct the complex architectures required for potent and safe therapeutic agents. This intermediate represents a convergence of practicality, efficiency, and stereochemical control, making it an invaluable tool in the development of life-changing medicines for patients with type 2 diabetes.

References

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. Available at: [Link]

  • CN105541793A - Synthetic method of trelagliptin.Google Patents.
  • Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor. ResearchGate. Available at: [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. NCBI StatPearls. Available at: [Link]

  • Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. Available at: [Link]

  • Chemical structures of omarigliptin, trelagliptin, and alogliptin. ResearchGate. Available at: [Link]

  • Practical, Asymmetric Route to Sitagliptin and Derivatives. Organic Letters. Available at: [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. Diabetes. Available at: [Link]

  • Heterocyclic compounds as a magic bullet for diabetes mellitus: a review. RSC Advances. Available at: [Link]

  • Dipeptidyl peptidase-4 inhibitor. Wikipedia. Available at: [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. Available at: [Link]

  • DPP-4 inhibitors (gliptins). Diabetes UK. Available at: [Link]

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry. Available at: [Link]

  • CN104961726A - Preparation method of trelagliptin.Google Patents.
  • TRELAGLIPTIN - API SYNTHESIS. APISYNTHESIS. Available at: [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. Available at: [Link]

  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules. Available at: [Link]

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors. Pharmaceuticals. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Deprotection of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Introduction: The Strategic Importance of Cbz Deprotection in Lactam Scaffolds The benzyloxycarbonyl (Cbz or Z) group is a foundational protecting group for amines in organic synthesis, prized for its stability across a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cbz Deprotection in Lactam Scaffolds

The benzyloxycarbonyl (Cbz or Z) group is a foundational protecting group for amines in organic synthesis, prized for its stability across a wide range of chemical conditions, yet amenable to clean and specific removal.[1][2] Its application in complex molecules, such as the chiral lactam Benzyl (S)-2-oxopiperidin-3-ylcarbamate, is critical for multi-step syntheses in medicinal chemistry and drug development. The 2-oxopiperidine (δ-valerolactam) ring is a privileged scaffold found in numerous biologically active compounds, and the stereocenter at the 3-position is often crucial for pharmacological activity.

The deprotection of the Cbz group to unmask the primary amine at this position is a pivotal step, requiring methods that are not only high-yielding but also preserve the stereochemical integrity of the adjacent chiral center and the integrity of the lactam ring. This guide provides an in-depth analysis and detailed protocols for the two primary methods for Cbz deprotection of this substrate: Catalytic Hydrogenolysis and Acid-Mediated Cleavage . The choice between these methods is dictated by the presence of other functional groups in the molecule, scalability, and available laboratory infrastructure.

Method Selection: A Logic-Driven Approach

Choosing the appropriate deprotection strategy is paramount for success. The decision hinges on the substrate's tolerance to specific reagents and conditions. Catalytic hydrogenolysis is the most common and mildest method, but it is incompatible with other reducible functional groups like alkenes, alkynes, or certain aromatic heterocycles.[3] Acid-mediated cleavage offers a robust alternative when hydrogenolysis is not viable.[4]

G cluster_input Starting Material cluster_decision Key Considerations cluster_pathways Deprotection Pathways cluster_output Final Product Start Benzyl (S)-2-oxopiperidin-3-ylcarbamate Decision Are other reducible groups present (e.g., C=C, C≡C, Ar-X)? Start->Decision Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C or Transfer) Decision->Hydrogenolysis  No Acidolysis Acid-Mediated Cleavage (HBr/AcOH) Decision->Acidolysis  Yes End (S)-3-aminopiperidin-2-one Hydrogenolysis->End Acidolysis->End

Caption: Decision workflow for selecting a Cbz deprotection method.

Protocol I: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the method of choice for Cbz removal due to its mild conditions and clean byproducts (toluene and CO₂).[1] The reaction involves the cleavage of the benzylic C-O bond by hydrogen on the surface of a metal catalyst, most commonly palladium on carbon (Pd/C).[5]

Underlying Mechanism

The process begins with the adsorption of the Cbz-protected amine and hydrogen onto the palladium catalyst surface. The palladium facilitates the reductive cleavage of the benzyl-oxygen bond, forming an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[1]

G cluster_mech Mechanism of Catalytic Hydrogenolysis A R-NH-Cbz + H₂ B Adsorption onto Pd/C Surface A->B Catalyst C [ R-NH-COOH ] Unstable Carbamic Acid + Toluene B->C Hydrogenolysis D R-NH₂ + CO₂ C->D Spontaneous Decarboxylation

Caption: Simplified mechanism of Pd/C-catalyzed Cbz hydrogenolysis.

Method A: Standard Hydrogenation (H₂ Gas)

This is the classic protocol, offering high efficiency and straightforward execution with the appropriate equipment.

Materials:

  • Benzyl (S)-2-oxopiperidin-3-ylcarbamate

  • 10% Palladium on Carbon (Pd/C, ~5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source with balloon or hydrogenation apparatus

  • Celite® or a membrane filter

Step-by-Step Protocol:

  • Vessel Preparation: In a round-bottom flask or a specialized hydrogenation vessel, dissolve Benzyl (S)-2-oxopiperidin-3-ylcarbamate (1.0 eq) in a suitable solvent like MeOH or EtOH (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% weight loading) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Pd/C is pyrophoric and should be handled with care, especially when dry. Adding it under an inert atmosphere prevents potential ignition with the solvent.

  • System Purge: Seal the vessel and purge the system by evacuating and backfilling with hydrogen gas three times.[6] This ensures the reaction atmosphere is free of oxygen, which can deactivate the catalyst.

  • Reaction Execution: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small scale).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. The disappearance of the starting material and the appearance of a more polar spot (the amine product) indicates completion.

  • Work-up: Once complete, carefully purge the system with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] Causality Note: The Celite pad prevents fine catalyst particles from passing through. The filter cake should not be allowed to dry completely in the air to avoid fire risk and should be quenched appropriately.

  • Isolation: Wash the filter cake with additional solvent (MeOH or EtOH). Concentrate the combined filtrate under reduced pressure to yield the crude (S)-3-aminopiperidin-2-one. The product is often pure enough for subsequent steps, or it can be further purified by crystallization or chromatography if necessary.

Method B: Catalytic Transfer Hydrogenolysis (CTH)

CTH is an operationally simpler and safer alternative that avoids the direct handling of hydrogen gas. It uses a hydrogen donor, such as ammonium formate, to generate hydrogen in situ.[7][8]

Materials:

  • Benzyl (S)-2-oxopiperidin-3-ylcarbamate

  • 10% Palladium on Carbon (Pd/C, ~10-20 mol% by weight)

  • Ammonium Formate (HCOONH₄, 3-5 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Step-by-Step Protocol:

  • Setup: Dissolve Benzyl (S)-2-oxopiperidin-3-ylcarbamate (1.0 eq) in MeOH or EtOH in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (10-20 mol%) followed by ammonium formate (3-5 eq). Causality Note: A higher catalyst loading is sometimes required for CTH compared to H₂ gas hydrogenation to achieve similar reaction rates.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by gentle gas evolution (CO₂ and NH₃).

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-6 hours), filter the mixture through Celite® and concentrate the filtrate as described in Protocol 3.2.

Protocol II: Acid-Mediated Cleavage

This method is essential for substrates containing functional groups that are sensitive to reduction.[3] Strong acids, particularly hydrogen bromide in acetic acid, cleave the Cbz group effectively.[9][10]

Underlying Mechanism

The reaction proceeds via protonation of the carbamate's carbonyl oxygen by the strong acid. This activation facilitates a nucleophilic attack by the bromide ion on the benzylic carbon (an Sₙ2-type displacement). The resulting unstable carbamic acid decomposes to the protonated amine, carbon dioxide, and benzyl bromide.[11]

G cluster_mech Mechanism of Acid-Mediated Cleavage (HBr/AcOH) A R-NH-Cbz + HBr B Protonation of Carbonyl A->B C Sₙ2 attack by Br⁻ on Benzyl Carbon B->C D [ R-NH-COOH ] + Benzyl Bromide C->D E R-NH₃⁺Br⁻ + CO₂ D->E Decarboxylation

Sources

Application

Application Notes and Protocols: Stereoselective Reactions Involving Benzyl (S)-2-oxopiperidin-3-ylcarbamate as a Chiral Synthon

Abstract: This technical guide provides an in-depth exploration of Benzyl (S)-2-oxopiperidin-3-ylcarbamate, a pivotal chiral building block in modern asymmetric synthesis. Its rigid, stereochemically defined piperidinone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of Benzyl (S)-2-oxopiperidin-3-ylcarbamate, a pivotal chiral building block in modern asymmetric synthesis. Its rigid, stereochemically defined piperidinone framework makes it an exceptional tool for directing the stereochemical outcome of reactions at adjacent positions. We will delve into the mechanistic principles governing its stereodirecting influence, provide detailed, field-tested protocols for key transformations such as diastereoselective enolate alkylation, and discuss the broader applications of the resulting chiral products in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals seeking to leverage this versatile synthon for the efficient construction of enantiomerically pure molecules.

Introduction: The Role of Piperidinone Scaffolds in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. Chiral auxiliaries are powerful tools in this endeavor, functioning as temporary stereogenic units that control the stereochemical outcome of a reaction before being cleaved and recycled.[1][2] Benzyl (S)-2-oxopiperidin-3-ylcarbamate emerges from a class of cyclic chiral synthons that offer predictable and high levels of stereocontrol.

The molecule's utility is derived from its inherent structural features:

  • A Pre-defined Stereocenter: The (S)-configuration at the C3 position serves as the primary source of chirality.

  • A Rigid Lactam Ring: The 2-oxopiperidinone ring restricts conformational flexibility, creating a well-defined steric environment.

  • A Bulky Protecting Group: The benzylcarbamate (Cbz) group at the C3 position provides significant steric bulk, which is crucial for facial shielding of the enolate intermediate.

These features work in concert to allow for highly diastereoselective transformations, making this compound a valuable starting point for synthesizing complex chiral molecules.

Physicochemical Properties
PropertyValueSource
IUPAC Name benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate[3]
CAS Number 95582-17-5[4]
Molecular Formula C₁₃H₁₆N₂O₃[3]
Molecular Weight 248.28 g/mol [4]

Principle of Stereocontrol: Steric Shielding

The fundamental principle behind the stereodirecting power of Benzyl (S)-2-oxopiperidin-3-ylcarbamate is steric hindrance. When the lactam is deprotonated at the α-carbon (C3) to form an enolate, the bulky Cbz-amino substituent effectively shields one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the opposite, less-hindered face, leading to the preferential formation of one diastereomer. The rigidity of the piperidinone ring is key to maintaining this conformational bias throughout the reaction.

G cluster_0 Mechanism of Stereocontrol start Benzyl (S)-2-oxopiperidin- 3-ylcarbamate enolate Enolate Formation (e.g., LDA, -78°C) start->enolate Deprotonation shielding Facial Shielding Bulky Cbz group blocks the top face of the planar enolate. enolate->shielding attack Electrophilic Attack (E+) Approaches from the less hindered (bottom) face. shielding->attack product Predominant Diastereomer attack->product

Caption: Logical flow of stereocontrol.

Application Protocol: Diastereoselective Alkylation of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

One of the most powerful applications of this chiral synthon is in the diastereoselective alkylation of its enolate. This reaction establishes a new stereocenter at the C3 position with a predictable configuration, yielding a 3,3-disubstituted piperidinone. Such structures are valuable intermediates in the synthesis of alkaloids and other complex nitrogen-containing natural products.[5][6]

Reaction Mechanism and Transition State

The reaction proceeds via the formation of a lithium enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures. This enolate is then quenched with an electrophile (e.g., an alkyl halide). The stereoselectivity is believed to arise from a chelated transition state where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the carbamate. This coordination, combined with the steric bulk of the benzyl group, rigidly locks the conformation and ensures high facial selectivity.[2]

SM Starting Material (S)-Cbz-Pip Base LDA, THF -78 °C SM->Base 1. Enolate Lithium Enolate Intermediate SM->Enolate Deprotonation Electrophile Electrophile (R-X) e.g., BnBr, MeI Enolate->Electrophile Attack from less hindered face Product Alkylated Product (3S,3'R)-configuration Enolate->Product 2. Alkylation

Caption: Diastereoselective alkylation reaction pathway.

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation with benzyl bromide.

Materials and Reagents:

ReagentGradeSupplierNotes
Benzyl (S)-2-oxopiperidin-3-ylcarbamate≥97%Commercial-
DiisopropylamineAnhydrous, ≥99.5%CommercialDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialTitrate before use.
Benzyl bromide (BnBr)≥98%CommercialPurify by passing through basic alumina.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialDistill from sodium/benzophenone.
Saturated NH₄Cl (aq.)-In-house-
Saturated NaCl (Brine)-In-house-
Anhydrous MgSO₄-Commercial-

Procedure:

  • LDA Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (40 mL) and freshly distilled diisopropylamine (1.54 mL, 1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (4.0 mL of a 2.5 M solution, 1.0 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: Dissolve Benzyl (S)-2-oxopiperidin-3-ylcarbamate (2.48 g, 10.0 mmol) in anhydrous THF (20 mL) in a separate flame-dried flask under argon. Cool this solution to -78 °C. Transfer the substrate solution to the freshly prepared LDA solution via cannula. Rinse the substrate flask with additional THF (5 mL) and add to the reaction mixture. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add freshly purified benzyl bromide (1.31 mL, 1.1 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water (30 mL) and ethyl acetate (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-benzyl-substituted product.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (d.r.) can be determined by chiral HPLC or by ¹H NMR analysis of the crude product.

Expected Results

The stereoselectivity of this reaction is typically high, favoring the product resulting from the electrophile adding anti to the Cbz-amino substituent.

Electrophile (R-X)Typical YieldTypical Diastereomeric Ratio (d.r.)
Methyl Iodide (MeI)85-95%>95:5
Benzyl Bromide (BnBr)80-90%>97:3
Allyl Bromide75-85%>95:5

Auxiliary Cleavage: Unveiling the Chiral Product

The utility of a chiral auxiliary hinges on its efficient removal without racemizing the newly created stereocenter.[1] For the Cbz-protected piperidinone, the lactam can be hydrolyzed under basic or acidic conditions to yield a chiral amino acid derivative.

Protocol: Basic Hydrolysis

  • Dissolve the alkylated piperidinone (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).

  • Add an excess of Lithium Hydroxide (LiOH·H₂O, ~5 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

  • Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Caption: Overall experimental workflow.

Conclusion and Future Outlook

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a highly effective chiral synthon for asymmetric synthesis. The protocols detailed herein for diastereoselective alkylation provide a reliable and robust method for creating new stereocenters with high fidelity. The resulting 3,3-disubstituted piperidinone products are versatile intermediates, readily converted into chiral amino acids and other valuable building blocks for the pharmaceutical industry. The piperidine motif itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Therefore, methodologies that grant stereocontrolled access to substituted piperidines are of paramount importance to drug discovery and development.

References

  • Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • ResearchGate. (n.d.). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. [Link]

  • PubChem. (n.d.). Benzyl n-[(3s)-2-oxopiperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]

  • Myers, A. G. Research Group. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

  • ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]

  • PubChem. (n.d.). (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. PubMed Central. [Link]

  • MDPI. (n.d.). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]

  • PubMed. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]

  • ChemUniverse. (n.d.). BENZYL (S)-2-OXOPIPERIDIN-3-YLCARBAMATE [P66270]. [Link]

Sources

Method

Application Note: Benzyl (S)-2-oxopiperidin-3-ylcarbamate Derivatives as Probes for Histone Deacetylase (HDAC) Studies

As a Senior Application Scientist, I've structured this guide to provide a comprehensive and scientifically grounded resource for researchers. The focus is on providing a practical and insightful protocol for utilizing B...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've structured this guide to provide a comprehensive and scientifically grounded resource for researchers. The focus is on providing a practical and insightful protocol for utilizing Benzyl (S)-2-oxopiperidin-3-ylcarbamate derivatives as molecular probes for enzyme studies, with a specific focus on Histone Deacetylases (HDACs), based on existing research on similar molecular scaffolds.

This document provides detailed protocols and technical insights for the application of Benzyl (S)-2-oxopiperidin-3-ylcarbamate and its derivatives as molecular probes for studying enzyme activity, particularly focusing on Histone Deacetylases (HDACs).

Introduction and Scientific Context

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in numerous diseases, including cancer, making them a significant target for therapeutic development. The piperidine scaffold is a key structural motif in many pharmacologically active compounds, and derivatives of 2-oxopiperidine have shown promise as enzyme inhibitors.[1][2][3][4] Notably, complex structures containing a benzyl carbamate and a piperidine moiety have been identified as effective HDAC inhibitors.[5]

Benzyl (S)-2-oxopiperidin-3-ylcarbamate represents a core structure that can be elaborated to create potent and selective molecular probes for interrogating HDAC activity. The carbamate functional group is known to act as a covalent inhibitor for certain enzymes, often by acylating a reactive serine residue in the enzyme's active site.[6][7][8] This guide provides a framework for using such a probe to quantify HDAC inhibition, a critical step in drug discovery and biochemical research.[9]

Physicochemical and Handling Properties

Below are the representative physicochemical properties for Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₆N₂O₃-
Molecular Weight 248.28 g/mol -
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, DMF, MethanolExperimental
Storage Store at -20°C, desiccatedRecommended

Note: For accurate and lot-specific information, always refer to the Certificate of Analysis provided by the supplier.

Stock Solution Preparation: For biochemical assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. The stability of carbamates in aqueous solutions can vary, so it is advisable to prepare fresh dilutions in assay buffer for each experiment.[7]

Principle of Detection and Proposed Mechanism of Action

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is proposed to function as an irreversible inhibitor of HDACs. The underlying mechanism is believed to involve the carbamoylation of a key active site residue.

Proposed Mechanism of HDAC Inhibition:

  • Binding: The probe first reversibly binds to the active site of the HDAC enzyme. The piperidinone ring and benzyl group likely contribute to binding affinity through hydrophobic and other non-covalent interactions.

  • Nucleophilic Attack: A nucleophilic residue in the HDAC active site, plausibly a serine or tyrosine, attacks the electrophilic carbonyl carbon of the carbamate.

  • Covalent Modification: This attack leads to the formation of a stable, covalent carbamoyl-enzyme adduct, effectively and irreversibly inactivating the enzyme. The benzyloxy group acts as a leaving group.

This covalent modification is the basis for its use as a molecular probe to quantify the presence and activity of susceptible enzymes.

G cluster_0 cluster_1 cluster_2 cluster_3 A HDAC Active Site (with Nucleophile, e.g., Ser-OH) C Initial Non-Covalent Enzyme-Probe Complex A->C Reversible Binding B Probe Molecule (Benzyl (S)-2-oxopiperidin-3-ylcarbamate) B->C D Nucleophilic Attack (Ser-OH on Carbamate Carbonyl) C->D Proximity & Orientation E Covalently Modified Inactive HDAC Enzyme D->E Irreversible Covalent Bond Formation F Benzyl Alcohol (Leaving Group) D->F Release

Caption: Proposed mechanism of irreversible HDAC inhibition.

Detailed Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a continuous, fluorescence-based assay to determine the inhibitory potential of Benzyl (S)-2-oxopiperidin-3-ylcarbamate against a purified HDAC enzyme.

Materials and Reagents
  • Purified human HDAC enzyme (e.g., HDAC1, HDAC2, or HeLa nuclear extract)

  • Benzyl (S)-2-oxopiperidin-3-ylcarbamate (Probe)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Developer solution (e.g., Trypsin in assay buffer)

  • Trichostatin A (TSA) or Sodium Butyrate (Positive control inhibitor)

  • DMSO (Vehicle control)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Experimental Workflow Diagram

G A Prepare Reagents: - HDAC Enzyme Dilution - Probe Serial Dilutions - Substrate Solution B Plate Setup (96-well): - Add Assay Buffer - Add Probe/Vehicle/Control A->B C Add HDAC Enzyme to wells B->C D Pre-incubation: Incubate plate at 37°C for 15 min (Allows for probe-enzyme interaction) C->D E Initiate Reaction: Add Fluorogenic Substrate to all wells D->E F Kinetic Reading (Optional): Measure fluorescence every 2 min for 30-60 min E->F G Endpoint Reaction: - Incubate at 37°C for 60 min - Stop with Developer Solution E->G I Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 F->I H Final Fluorescence Reading: Ex: 360 nm, Em: 460 nm G->H H->I

Caption: Workflow for the in vitro HDAC inhibition assay.

Step-by-Step Procedure
  • Prepare Probe Dilutions:

    • Create a serial dilution of Benzyl (S)-2-oxopiperidin-3-ylcarbamate in DMSO. For a typical IC₅₀ determination, a 10-point, 3-fold dilution series starting from 1 mM is a good starting point.

    • Prepare a similar dilution series for the positive control inhibitor (e.g., TSA starting from 10 µM).

  • Assay Plate Preparation:

    • Design the plate layout to include wells for:

      • 100% Activity Control: Enzyme + Substrate + DMSO

      • Blank (No Enzyme): Buffer + Substrate + DMSO

      • Positive Control: Enzyme + Substrate + TSA

      • Test Compound: Enzyme + Substrate + Probe dilutions

    • Add 1 µL of the serially diluted probe, positive control, or DMSO vehicle to the appropriate wells of the 96-well plate.

  • Enzyme Addition and Pre-incubation:

    • Dilute the HDAC enzyme stock to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 50 µL of the diluted enzyme solution to each well (except the "No Enzyme" blank wells, to which 50 µL of assay buffer is added).

    • Mix gently by tapping the plate.

    • Cover the plate and incubate for 15 minutes at 37°C. This pre-incubation step is crucial for covalent inhibitors to allow time for the probe to bind and react with the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare the fluorogenic substrate solution in HDAC Assay Buffer at twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Add 50 µL of the substrate solution to all wells to initiate the reaction. The total volume in each well should now be 100 µL.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to keep the 100% activity control within the linear range of the fluorescence detector.

  • Reaction Termination and Signal Development:

    • Stop the deacetylation reaction by adding 50 µL of the developer solution (containing trypsin). The developer cleaves the deacetylated substrate, releasing the fluorescent AMC group.

    • Incubate for an additional 15 minutes at 37°C to allow for complete development of the fluorescent signal.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~460 nm.

Data Analysis and Interpretation

  • Background Subtraction:

    • Calculate the average fluorescence of the "No Enzyme" blank wells.

    • Subtract this average blank value from the fluorescence readings of all other wells.

  • Calculate Percent Inhibition:

    • The 100% activity is represented by the vehicle control wells (Enzyme + DMSO).

    • Use the following formula to calculate the percent inhibition for each probe concentration: % Inhibition = 100 * (1 - (Signal_of_Probe / Signal_of_Vehicle_Control))

  • Determine the IC₅₀ Value:

    • Plot the Percent Inhibition versus the logarithm of the probe concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the probe that results in 50% inhibition of enzyme activity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High background fluorescence - Contaminated buffer or reagents.- Autofluorescence of the probe.- Use fresh, high-purity reagents.- Run a control with probe and substrate but no enzyme to check for interference.
Low signal-to-noise ratio - Enzyme concentration is too low.- Incubation time is too short.- Inactive enzyme.- Optimize enzyme concentration.- Increase reaction incubation time.- Verify enzyme activity with a known potent inhibitor like TSA.
Inconsistent results between replicates - Pipetting errors.- Incomplete mixing.- Use calibrated pipettes.- Ensure thorough but gentle mixing after adding reagents.
No inhibition observed - Probe is not an inhibitor for the specific HDAC isoform.- Probe is unstable in the assay buffer.- Test against a panel of different HDAC isoforms.- Prepare fresh probe dilutions immediately before use.

References

  • Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]

  • Muller, F. L., et al. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. Journal of Medicinal Chemistry, 65(21), 1423-1426. [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Küçükbay, H., & Buğday, N. (2014). Benzyl {2-[(2-(1H-Benzo[d][5][10][11]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. Molbank, 2014(3), M828. [Link]

  • Blankman, J. L., et al. (2007). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 14(12), 1347-1356. [Link]

  • Vasilevsky, S., & Latyshev, G. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7249. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Wagdy, R. A., et al. (2023). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. European Journal of Medicinal Chemistry, 262, 115863. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15, 12345. [Link]

  • Göktaş, F., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products, 13(3), 236-245. [Link]

  • Bua, S., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1625-1634. [Link]

  • Küçükbay, H., & Buğday, N. (2014). Benzyl {2-[(2-(1H-Benzo[d][5][10][11]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. Molbank, 2014(3), M828. [Link]

  • Ben-Abdelmalek, I., et al. (2017). Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. Journal of Analytical & Pharmaceutical Research, 6(5). [Link]

  • Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. Retrieved January 22, 2026, from [Link]

  • Various Authors. (n.d.). A collection of articles on piperidine derivatives. Various Journals. [Link]

  • Pandey, P., et al. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. International Journal of ChemTech Research, 4(2), 589-594. [Link]

  • Ducousso, M., et al. (2021). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports, 11(1), 1-12. [Link]

  • Park, J. I., & Kim, D. H. (2001). 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A. Bioorganic & Medicinal Chemistry Letters, 11(22), 2967-2970. [Link]

  • Kumar, G. S., et al. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Applicable Chemistry, 7(5), 1275-1282. [Link]

  • Gademann, K., et al. (2019). Biosynthesis and Mechanism of Action of the Cell Wall Targeting Antibiotic Hypeptin. Angewandte Chemie International Edition, 58(49), 17593-17598. [Link]

  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(41), 7599-7601. [Link]

  • Mathpal, D., et al. (2021). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Molecules, 26(17), 5262. [Link]

Sources

Application

Application Notes and Protocols: Development of Novel Histone Deacetylase (HDAC) Inhibitors from Piperidinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is impli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is implicated in numerous pathologies, particularly cancer. This document provides a comprehensive guide to the development of novel HDAC inhibitors (HDACis) centered on the piperidinone scaffold. We will explore the rationale behind targeting HDACs, the design and synthesis of piperidinone-based inhibitors, and detailed protocols for their biochemical and cellular characterization. Furthermore, we will delve into preclinical evaluation, including in vivo efficacy models. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to accelerate the discovery and development of this promising class of therapeutic agents.

Introduction: The Rationale for Targeting HDACs with Piperidinone Scaffolds

Gene expression is intricately regulated by the dynamic process of histone acetylation and deacetylation, maintained by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, HDACs are overexpressed or aberrantly recruited to promoter regions of tumor suppressor genes, silencing their expression and promoting tumorigenesis.

HDAC inhibitors aim to restore the natural balance of histone acetylation, leading to the re-expression of silenced tumor suppressor genes. This can induce a range of anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis.[1] Several HDAC inhibitors are already clinically approved for the treatment of certain hematological malignancies, validating this therapeutic approach.[2]

The general pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. The piperidinone scaffold offers a versatile and synthetically accessible platform to construct novel HDAC inhibitors. Its rigid structure can appropriately position the linker and cap groups for optimal interaction with the HDAC active site, while also providing opportunities for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

The Piperidinone-Based HDAC Inhibitor: A Structural Overview

The design of potent and selective HDAC inhibitors requires a thorough understanding of the structure-activity relationships (SAR). The piperidinone core serves as a central scaffold from which the other key pharmacophoric elements are elaborated.

  • Zinc-Binding Group (ZBG): The ZBG is crucial for inhibitory activity. Hydroxamic acids are the most common and potent ZBGs due to their strong chelation of the active site zinc ion.[3]

  • Linker: The linker connects the piperidinone scaffold to the ZBG. Its length and composition are critical for positioning the ZBG correctly within the HDAC active site.

  • Piperidinone Scaffold: This heterocyclic core provides a rigid framework and serves as an attachment point for the linker and the cap group.

  • Cap Group: The cap group interacts with the rim of the HDAC active site, contributing to inhibitor potency and isoform selectivity.

HDAC_Inhibitor_Pharmacophore cluster_inhibitor Piperidinone-Based HDAC Inhibitor cluster_enzyme HDAC Active Site ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker ZBG->Linker Zinc Zn²⁺ Ion ZBG->Zinc Chelation Piperidinone Piperidinone Scaffold Linker->Piperidinone Active_Site Catalytic Tunnel Linker->Active_Site Positioning Cap Cap Group Piperidinone->Cap Surface Enzyme Surface Cap->Surface Interaction

Caption: General pharmacophore of a piperidinone-based HDAC inhibitor.

Synthesis of Piperidinone-Based HDAC Inhibitors: A Representative Protocol

The following is a generalized, multi-step protocol for the synthesis of a piperidinone-based HDAC inhibitor with a hydroxamic acid ZBG. This protocol is illustrative and may require optimization for specific target compounds.

Protocol 3.1: Synthesis of a Piperidinone-Hydroxamic Acid Derivative

Step 1: Synthesis of the Piperidinone-Ester Intermediate

  • To a solution of a suitable piperidinone starting material (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add the desired linker containing a terminal carboxylic acid (1.1 equivalents).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the piperidinone-ester intermediate.

Step 2: Conversion to the Hydroxamic Acid

  • Prepare a fresh solution of hydroxylamine in methanol by mixing methanolic solutions of hydroxylamine hydrochloride (3 equivalents) and potassium hydroxide (6 equivalents).[3]

  • Stir the mixture vigorously on an ice bath for 30 minutes, during which potassium chloride will precipitate.[3]

  • Filter to remove the precipitate and use the freshly prepared hydroxylamine solution immediately.[3]

  • Dissolve the piperidinone-ester intermediate (1 equivalent) in methanol and cool to 0°C.

  • Add the freshly prepared methanolic hydroxylamine solution (3 equivalents) dropwise.[3]

  • Adjust the pH of the solution to approximately 10 with potassium hydroxide.[3]

  • Allow the reaction to stir at room temperature for 4-6 hours.[3]

  • After completion, evaporate the methanol and add a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the final hydroxamic acid derivative by flash column chromatography.[3]

Synthesis_Workflow Start Piperidinone Starting Material Step1 Step 1: Coupling with Linker-Carboxylic Acid Start->Step1 Intermediate Piperidinone-Ester Intermediate Step1->Intermediate Step2 Step 2: Reaction with Hydroxylamine Intermediate->Step2 FinalProduct Final Piperidinone-Hydroxamic Acid HDAC Inhibitor Step2->FinalProduct

Caption: General synthetic workflow for piperidinone-based HDAC inhibitors.

Biochemical Evaluation of Inhibitor Potency and Selectivity

Determining the inhibitory activity of the synthesized compounds against specific HDAC isoforms is a critical step in the development process. Fluorogenic biochemical assays are a common and reliable method for this purpose.

Protocol 4.1: Fluorogenic HDAC Inhibition Assay
  • Prepare a 96-well black microplate.

  • In each well, add 50 µL of a buffer mixture (50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, and 5 µg/mL BSA) containing the recombinant human HDAC enzyme and the corresponding fluorogenic substrate.[4]

  • Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (e.g., Trichostatin A) and a DMSO vehicle control.

  • Incubate the plate at 37°C for 30 minutes.[4][5]

  • Add 50 µL of HDAC developer reagent to each well and incubate at room temperature for an additional 15-20 minutes.[4][5]

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4][5]

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Compound IDHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
PPD-001 15251505
PPD-002 12015080025
PPD-003 58502
SAHA (control) 20304510

Table 1: Example IC50 data for hypothetical piperidinone-based HDAC inhibitors against various HDAC isoforms.

Cellular Activity Assessment

Evaluating the effects of the inhibitors in a cellular context is essential to confirm their biological activity and mechanism of action. Western blotting to assess the acetylation status of histone and non-histone proteins is a standard method.

Protocol 5.1: Western Blot for Histone Acetylation
  • Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the piperidinone-HDAC inhibitor for a specified time (e.g., 24 hours).

  • Histone Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and HDAC inhibitors.

    • Isolate the nuclear fraction by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto a 15% SDS-polyacrylamide gel.[1]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-α-tubulin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Strip and re-probe the membrane with an antibody against total histone H3 or β-actin as a loading control.[1]

In Vivo Efficacy Evaluation

Assessing the anti-tumor activity of promising HDAC inhibitors in a living organism is a crucial step in preclinical development. Zebrafish xenograft models offer a rapid and cost-effective in vivo platform for initial efficacy and toxicity screening.[6][7]

Protocol 6.1: Zebrafish Xenograft Model for Efficacy Testing
  • Cell Preparation: Label human cancer cells (e.g., neuroblastoma cell lines) with a fluorescent dye (e.g., CM-Dil).[6]

  • Microinjection: Inject the fluorescently labeled cancer cells into the yolk sac of 2-day-old zebrafish larvae.[6]

  • Treatment: At 1-day post-injection, transfer the larvae to a 96-well plate and treat them with the piperidinone-HDAC inhibitor at various concentrations.

  • Imaging and Analysis:

    • At specified time points (e.g., 24, 48, and 72 hours post-treatment), anesthetize the larvae and image them using a fluorescence microscope.

    • Quantify the tumor size and metastasis (dissemination of fluorescent cells) in each larva.

    • Assess the toxicity of the compound by monitoring larval survival and morphology.

  • Data Analysis: Compare the tumor growth and metastasis in the treated groups to the vehicle control group to determine the in vivo efficacy of the inhibitor.

InVivo_Workflow CellPrep Fluorescent Labeling of Cancer Cells Injection Microinjection into Zebrafish Larvae CellPrep->Injection Treatment Treatment with HDAC Inhibitor Injection->Treatment Imaging Fluorescence Microscopy Imaging Treatment->Imaging Analysis Quantification of Tumor Growth and Metastasis Imaging->Analysis Efficacy Determination of In Vivo Efficacy Analysis->Efficacy

Caption: Workflow for in vivo efficacy testing using a zebrafish xenograft model.

Physicochemical Properties and ADME Profiling

Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is critical for successful drug development. In silico tools and in vitro assays can provide valuable insights into the drug-likeness of the synthesized piperidinone derivatives.[8][9]

PropertyDesired RangePPD-001 (Predicted)PPD-003 (Predicted)
Molecular Weight ( g/mol ) < 500425.5410.4
LogP < 52.82.5
H-bond Donors < 533
H-bond Acceptors < 1055
Aqueous Solubility GoodModerateGood
Caco-2 Permeability HighModerateHigh
Metabolic Stability (microsomes) HighModerateHigh

Table 2: Predicted ADME properties of lead compounds.

Conclusion and Future Directions

The piperidinone scaffold represents a promising starting point for the development of novel and potent HDAC inhibitors. The synthetic and screening protocols outlined in this application note provide a robust framework for identifying and characterizing lead compounds. Future efforts should focus on optimizing the potency and isoform selectivity of these inhibitors through iterative rounds of chemical synthesis and biological testing. Further preclinical development will involve more extensive in vivo studies in rodent models to evaluate efficacy, pharmacokinetics, and toxicology, with the ultimate goal of advancing the most promising candidates into clinical trials.

References

  • Cui, H., et al. (2020). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 10(1), 1-13. [Link]

  • El-Damasy, A. K., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31255. [Link]

  • Li, Y., & Seto, E. (2016). Preparation and Biochemical Analysis of Classical Histone Deacetylases. In Methods in molecular biology (Vol. 1436, pp. 117–129). [Link]

  • Simoben, C. V., et al. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules, 26(11), 3326. [Link]

  • Vojacek, F., et al. (2020). Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts. Pharmaceuticals, 13(11), 345. [Link]

  • Andrews, D. M., et al. (2008). Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 18(9), 2944–2948. [Link]

  • EpigenTek. (n.d.). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Vojacek, F., et al. (2020). Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts. Pharmaceuticals (Basel, Switzerland), 13(11), 345. [Link]

  • Khan, O., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology and therapy. Immunology and cell biology, 90(1), 58-64. [Link]

  • Krämer, O. H. (Ed.). (2017). HDAC/HAT Function Assessment and Inhibitor Development. Humana Press. [Link]

  • Method of synthesizing histone deacetylase inhibitors (hdacis). (n.d.). Google Patents.
  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. (2025). ResearchGate. [Link]

  • Special requirements for histone Western blot? (2017). ResearchGate. [Link]

  • Park, S., et al. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Scientific Reports, 12(1), 7458. [Link]

  • Western Blot (WB) Protocol. (n.d.). EpigenTek. Retrieved from [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369324. [Link]

  • Suraweera, A., et al. (2018). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry, 72(1), 38-41. [Link]

  • Villagra, A. (2018, February 28). Using HDAC Inhibitors to Improve Cancer Immunotherapy [Video]. YouTube. [Link]

  • A systematic analysis of physicochemical and ADME prope. (n.d.). SciTechnol. Retrieved from [Link]

  • Cellular Acetylation Assay Kit. (n.d.). MBL Life Science. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). Optimization of Resveratrol Used as a Scaffold to Design Histone Deacetylase (HDAC-1 and HDAC-2) Inhibitors. Pharmaceuticals, 15(10), 1260. [Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing Benzyl (S)-2-oxopiperidin-3-ylcarbamate for Neurodegenerative Disease Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Benzyl (S)-2-oxopiperidin-3-ylcarbamate in the study of neurodegenerative...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Benzyl (S)-2-oxopiperidin-3-ylcarbamate in the study of neurodegenerative diseases. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for in vitro and in vivo evaluation.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function.[1] A key pathological feature in many of these conditions is the accumulation of misfolded proteins and oxidative stress.[1][2][3] The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[4] Derivatives of piperidine have shown promise in the context of neurodegeneration, with some exhibiting neuroprotective effects.[5][6]

Benzyl (S)-2-oxopiperidin-3-ylcarbamate combines the piperidine core with a carbamate functional group, a moiety also present in compounds with neurological activity. While direct research on this specific molecule in neurodegeneration is emerging, its structural similarity to other neuroprotective agents warrants its investigation as a potential therapeutic candidate.

Scientific Rationale and Hypothesized Mechanism of Action

The therapeutic potential of Benzyl (S)-2-oxopiperidin-3-ylcarbamate is predicated on the known neuroprotective activities of related chemical structures. The 2-oxopiperidine moiety, a cyclic gamma-lactam, is a key feature of several nootropic (cognition-enhancing) compounds. It is hypothesized that this compound may exert its neuroprotective effects through one or more of the following mechanisms:

  • Modulation of Cholinesterase Activity: Many piperidine-containing compounds are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[7][8] By inhibiting these enzymes, the compound could increase acetylcholine levels in the brain, a key strategy in managing the symptoms of Alzheimer's disease.[9]

  • Anti-apoptotic Effects: The 2-oxopiperidine scaffold has been associated with anti-apoptotic properties.[5] Benzyl (S)-2-oxopiperidin-3-ylcarbamate may protect neurons from cell death by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family.

  • Antioxidant and Anti-inflammatory Activity: Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases.[2][3] The compound may possess radical scavenging properties or modulate inflammatory pathways within the brain.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of Benzyl (S)-2-oxopiperidin-3-ylcarbamate in a neurodegenerative context.

G cluster_0 Benzyl (S)-2-oxopiperidin-3-ylcarbamate cluster_1 Potential Cellular Targets cluster_2 Downstream Effects cluster_3 Therapeutic Outcome Compound Benzyl (S)-2-oxopiperidin-3-ylcarbamate ChE Cholinesterases (AChE/BChE) Compound->ChE Inhibition Apoptosis Apoptotic Pathways Compound->Apoptosis Modulation OxidativeStress Oxidative Stress Compound->OxidativeStress Reduction ACh Increased Acetylcholine ChE->ACh NeuronSurvival Increased Neuronal Survival Apoptosis->NeuronSurvival ReducedDamage Reduced Oxidative Damage OxidativeStress->ReducedDamage Neuroprotection Neuroprotection ACh->Neuroprotection NeuronSurvival->Neuroprotection ReducedDamage->Neuroprotection

Caption: Hypothesized mechanism of Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Physicochemical Properties

A summary of the key physicochemical properties of a structurally related compound, (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, is provided below. These properties are important for designing experiments, particularly for determining solubility and potential for blood-brain barrier penetration.

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₄PubChem[10]
Molecular Weight262.26 g/mol PubChem[10]
XLogP30.7PubChem[10]
Hydrogen Bond Donor Count2PubChem[10]
Hydrogen Bond Acceptor Count4PubChem[10]
Rotatable Bond Count4PubChem[10]

Experimental Protocols

The following protocols are designed to investigate the neuroprotective potential of Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

In Vitro Evaluation in Cellular Models of Neurodegeneration

Cellular models provide a controlled environment to dissect the molecular mechanisms of action of a compound.[11]

  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurodegenerative disease research as they can be differentiated into a neuronal phenotype.[2]

  • Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Differentiation (Optional but Recommended): To induce a more neuron-like phenotype, treat cells with 10 µM retinoic acid for 5-7 days.

To model neurodegenerative conditions, neuronal stress can be induced using various toxins:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) can be used to induce oxidative stress, a key factor in Parkinson's disease.[2]

  • Amyloid-beta (Aβ) Toxicity: Aggregated Aβ peptides can be used to model Alzheimer's disease pathology.[12]

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Toxin Exposure cluster_3 Analysis A Seed SH-SY5Y cells in 96-well plates B Differentiate with Retinoic Acid (optional) A->B C Pre-treat with Benzyl (S)-2-oxopiperidin-3-ylcarbamate (various concentrations) B->C D Induce neurotoxicity (e.g., H₂O₂, 6-OHDA, or Aβ) C->D E Assess cell viability (MTT or LDH assay) D->E F Measure ROS production (DCFDA assay) G Analyze apoptotic markers (Caspase-3/7 assay)

Caption: Workflow for in vitro neuroprotection assays.

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare a stock solution of Benzyl (S)-2-oxopiperidin-3-ylcarbamate in DMSO. Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%. Incubate the cells with the compound for 2-4 hours.

  • Induction of Neurotoxicity: After pre-treatment, add the neurotoxin (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA) to the wells and incubate for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Use the MTT assay to measure mitochondrial metabolic activity or the LDH assay to quantify membrane integrity.

    • Reactive Oxygen Species (ROS) Production: Employ the 2',7'-dichlorofluorescin diacetate (DCFDA) assay to measure intracellular ROS levels.

    • Apoptosis: Measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade.

In Vivo Evaluation in Animal Models of Neurodegeneration

Animal models are crucial for evaluating the efficacy and safety of a compound in a whole organism.

  • Scopolamine-induced Amnesia Model (for Alzheimer's-like cognitive deficits): Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment in rodents, mimicking some cognitive symptoms of Alzheimer's disease.[13]

  • MPTP-induced Parkinson's Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, replicating the primary pathology of Parkinson's disease.[14]

  • Route of Administration: Based on its physicochemical properties, Benzyl (S)-2-oxopiperidin-3-ylcarbamate can likely be administered via intraperitoneal (i.p.) injection or oral gavage.

  • Dosage: A dose-response study should be conducted to determine the optimal therapeutic dose. A starting point could be in the range of 10-50 mg/kg.

G A Animal Acclimatization B Baseline Behavioral Testing A->B C Group Allocation (Vehicle, Compound, Positive Control) B->C D Chronic Compound Administration C->D E Induction of Neurodegeneration (e.g., MPTP) D->E F Post-lesion Behavioral Testing E->F G Sacrifice and Tissue Collection F->G H Biochemical and Histological Analysis G->H

Caption: Workflow for in vivo neuroprotection studies.

  • Animal Acclimatization and Baseline Testing: Acclimatize mice (e.g., C57BL/6) for at least one week. Conduct baseline behavioral tests such as the Morris water maze (for spatial memory) or the rotarod test (for motor coordination).

  • Compound Administration: Administer Benzyl (S)-2-oxopiperidin-3-ylcarbamate or vehicle daily for a predetermined period (e.g., 14-28 days).

  • Induction of Neurodegeneration: On a specific day during the treatment period, induce neurodegeneration (e.g., with MPTP).

  • Behavioral Assessment: Following the induction of neurodegeneration, repeat the behavioral tests to assess the compound's ability to prevent or reverse functional deficits.

  • Post-mortem Analysis: At the end of the study, euthanize the animals and collect brain tissue for:

    • Histology: Perform immunohistochemistry to assess neuronal survival (e.g., tyrosine hydroxylase staining for dopaminergic neurons in the MPTP model).

    • Biochemical Assays: Measure levels of neurotransmitters, oxidative stress markers, and inflammatory cytokines in brain homogenates.

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's). A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

Benzyl (S)-2-oxopiperidin-3-ylcarbamate represents a promising, yet underexplored, chemical entity for neurodegenerative disease research. The protocols outlined in these application notes provide a robust framework for its systematic evaluation. By investigating its effects in both in vitro and in vivo models, researchers can elucidate its mechanism of action and determine its potential as a novel therapeutic agent.

References

  • Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (2020). Archiv der Pharmazie. Available at: [Link]

  • In vitro Models of Neurodegenerative Diseases. (2020). Frontiers in Cellular Neuroscience. Available at: [Link]

  • Computational drug repurposing in Parkinson's disease: Omaveloxolone and cyproheptadine as promising therapeutic candidates. (2024). Heliyon. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2022). Molecules. Available at: [Link]

  • New Understanding of the Mechanism of Neurodegeneration Leads to a Novel Approach to Treatment for Alzheimer's Disease. (2016). FirstWord Pharma. Available at: [Link]

  • The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. (2021). Phytomedicine. Available at: [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (2023). Molecules. Available at: [Link]

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. (2024). ACS Chemical Neuroscience. Available at: [Link]

  • (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. PubChem. Available at: [Link]

  • Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease. (2021). Antioxidants. Available at: [Link]

  • Experimental Cell Models for Investigating Neurodegenerative Diseases. (2024). Biomedicines. Available at: [Link]

  • Comparative Neuroprotective Effects of Biopeptide Fractions from Two Viperidae Snakes, Bothrops jararaca and Daboia siamensis, in Zebrafish Exposed to Oxidative Stress. (2024). Preprints.org. Available at: [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. Available at: [Link]

  • Solving neurodegeneration: common mechanisms and strategies for new treatments. (2022). EMBO Molecular Medicine. Available at: [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Neurodegeneration Method Development Community. Protocols.io. Available at: [Link]

  • The identification of c-Abl inhibitors as potential agents for Parkinson's disease: a preliminary in silico approach. (2024). ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine-)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2008). ResearchGate. Available at: [Link]_

  • Future Parkinson's Disease Treatments in Clinical Trial. (2022). American Parkinson Disease Association. Available at: [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). Neurochemistry International. Available at: [Link]

  • Neurodegeneration Targets. (2023). Discovery on Target. Available at: [Link]

  • A 3D cell culture approach for studying neuroinflammation. (2021). STAR Protocols. Available at: [Link]

  • Disease-modifying drugs in Alzheimer's disease. (2013). ResearchGate. Available at: [Link]

  • Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024. (2001). European Journal of Pharmacology. Available at: [Link]

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells. (2004). Journal of Neuroscience Research. Available at: [Link]

  • Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. (2023). Molecules. Available at: [Link]

  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. (2023). Pharmaceuticals. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2021). CSIR-NIScPR. Available at: [Link]

  • Neuronal Protective Effect of Nosustrophine in Cell Culture Models. (2023). Xia & He Publishing. Available at: [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (2020). Google Patents.

Sources

Application

Synthesis of Novel N-Benzylpiperidine Derivatives for Alzheimer's Research: Application Notes and Protocols

Abstract Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the development of innovative therapeutic strategies. A prominent approach involves the inhibition of acetylcholinestera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the development of innovative therapeutic strategies. A prominent approach involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, levels of which are depleted in AD patients.[1][2] The N-benzylpiperidine scaffold has emerged as a crucial pharmacophore in the design of potent AChE inhibitors, largely due to its structural flexibility and ability to engage in key interactions with the enzyme's active site.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and biological evaluation of novel N-benzylpiperidine derivatives as potential therapeutic agents for Alzheimer's disease. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further drug discovery efforts in this critical area.

Introduction: The Rationale for N-Benzylpiperidine Derivatives in Alzheimer's Research

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[4] The "cholinergic hypothesis" of AD posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to these symptoms.[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[2][5][6] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission and offering symptomatic relief.[1][7]

The N-benzylpiperidine moiety is a key structural feature of Donepezil, a leading FDA-approved drug for the treatment of Alzheimer's disease.[8][9] This structural motif is instrumental in its high affinity and selectivity for AChE. The piperidine ring and the benzyl group engage in crucial cation-π and π-π stacking interactions within the active site of the enzyme, contributing significantly to the inhibitor's binding affinity.[3][5] The versatility of the N-benzylpiperidine scaffold allows for extensive chemical modification, enabling the synthesis of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.[3]

This guide will focus on a modular synthetic approach to generate a library of N-benzylpiperidine derivatives, followed by their in vitro evaluation as AChE inhibitors.

Synthetic Strategy and Workflow

The synthesis of novel N-benzylpiperidine derivatives will be accomplished through a convergent synthetic route. This strategy involves the separate synthesis of key intermediates, which are then coupled in the final steps to generate the target compounds. This approach offers flexibility in diversifying the final products by simply varying the building blocks.

The overall workflow can be visualized as follows:

G cluster_0 Intermediate Synthesis cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis & Evaluation A Starting Material A (e.g., Piperidin-4-one) B Intermediate 1 (N-Benzylpiperidin-4-one) A->B N-Benzylation E Final N-Benzylpiperidine Derivative B->E C Starting Material B (e.g., Substituted Benzaldehyde) D Intermediate 2 (Chalcone Derivative) C->D Claisen-Schmidt Condensation D->E Coupling Reaction F Purification E->F G Characterization F->G H Biological Evaluation (AChE Inhibition Assay) G->H

Caption: Synthetic workflow for N-benzylpiperidine derivatives.

Experimental Protocols

3.1. General Considerations and Safety Precautions

  • All reagents and solvents should be of analytical grade and used as received from commercial suppliers, unless otherwise specified.[5]

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.[5]

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[10]

  • Specific reagents such as piperidine and its derivatives are hazardous and should be handled with extreme care.[10][11] Consult the Safety Data Sheets (SDS) for all chemicals before use.[10][11][12][13][14]

3.2. Synthesis of Intermediate 1: N-Benzylpiperidin-4-one

This protocol describes the N-benzylation of piperidin-4-one.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Piperidin-4-one hydrochlorideC₅H₁₀ClNO135.601.0 eq
Benzyl bromideC₇H₇Br171.031.1 eq
Potassium carbonate (K₂CO₃)K₂CO₃138.212.5 eq
Acetonitrile (CH₃CN)C₂H₃N41.05As solvent

Procedure:

  • To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure N-benzylpiperidin-4-one.

3.3. Synthesis of a Representative N-Benzylpiperidine Derivative

This protocol details the synthesis of a target compound via a multi-component reaction. A variety of synthetic routes can be employed, including reductive amination and amide coupling.[6][15]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
N-Benzylpiperidin-4-oneC₁₂H₁₅NO189.251.0 eq
Substituted benzaldehydeVariesVaries1.0 eq
MalononitrileC₃H₂N₂66.061.0 eq
Ammonium acetateCH₃COONH₄77.081.5 eq
Ethanol (EtOH)C₂H₅OH46.07As solvent

Procedure:

  • In a round-bottom flask, dissolve N-benzylpiperidin-4-one (1.0 eq), a substituted benzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add ammonium acetate (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

3.4. Purification and Characterization

Purification of the synthesized compounds is crucial to remove any unreacted starting materials and byproducts.

  • Column Chromatography: This is the primary method for purification. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) will depend on the polarity of the target compound.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective purification technique.

Characterization of the final products is essential to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compound.[5]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[16]

3.5. Biological Evaluation: In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized N-benzylpiperidine derivatives against AChE will be evaluated using a colorimetric assay based on Ellman's method.[17]

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[18][19] The rate of color development is proportional to the AChE activity.

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE Acetylcholinesterase (AChE) Product1 Thiocholine AChE->Product1 Product2 Acetate AChE->Product2 Substrate Acetylthiocholine Substrate->AChE DTNB DTNB (Colorless) Product1->DTNB reacts with TNB TNB (Yellow) DTNB->TNB Inhibitor N-Benzylpiperidine Derivative Inhibitor->AChE inhibits

Caption: Principle of the AChE inhibition assay.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Synthesized N-benzylpiperidine derivatives

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare stock solutions of the synthesized compounds and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • A solution of the test compound at various concentrations

    • AChE solution

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a solution of ATCI and DTNB to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.[19][20][21]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

The results of the AChE inhibition assay should be summarized in a table for easy comparison.

Compound IDSubstituent on Benzyl RingIC₅₀ (µM) ± SD
1a 4-MethoxyValue
1b 3,4-DimethoxyValue
1c 4-ChloroValue
Donepezil (Reference)Value

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological evaluation will be used to establish a structure-activity relationship (SAR). This involves analyzing how different substituents on the N-benzylpiperidine scaffold affect the AChE inhibitory activity. For instance, electron-donating or electron-withdrawing groups on the benzyl ring can influence the binding affinity of the compound to the enzyme.[22] A thorough SAR analysis is crucial for the rational design of more potent and selective inhibitors.

Conclusion

The synthetic and analytical protocols detailed in this application note provide a robust framework for the discovery and development of novel N-benzylpiperidine derivatives as potential therapeutic agents for Alzheimer's disease. By systematically synthesizing and evaluating a library of compounds, researchers can gain valuable insights into the structure-activity relationships governing AChE inhibition. This knowledge will be instrumental in guiding future medicinal chemistry efforts to optimize lead compounds with enhanced efficacy and drug-like properties, ultimately contributing to the development of new and improved treatments for this devastating neurodegenerative disease. The multi-target-directed ligand approach, where compounds are designed to interact with multiple targets involved in the disease pathology, represents a promising strategy for future research.[23]

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central. [Link]

  • Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. (2019). ACS Chemical Neuroscience. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]

  • Donepezil. Wikipedia. [Link]

  • The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. (2004). PubMed. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

  • Donepezil. PubChem. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). PubMed Central. [Link]

  • Revisiting the Role of Acetylcholinesterase in Alzheimer's Disease: Cross-Talk with P-tau and β-Amyloid. (2011). Frontiers in Molecular Neuroscience. [Link]

  • Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. (2017). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). PubMed Central. [Link]

  • The design of novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2015). PubMed Central. [Link]

  • A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. (1997). ChEMBL. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2017). Royal Society of Chemistry. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). Frontiers in Chemistry. [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx. [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie. [Link]

  • Role of Cholinergic Signaling in Alzheimer's Disease. (2022). PubMed Central. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. MetroTech Institute. [Link]

  • Acetylcholinesterase in Alzheimer's disease. ResearchGate. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Welcome to the technical support center for the synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this critical synthetic step. Our goal is to equip you with the scientific rationale behind the protocol, helping you to diagnose and resolve common experimental challenges.

Introduction to the Synthesis

The synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a crucial step in the development of various pharmaceutical agents. The reaction involves the protection of the primary amine of (S)-3-amino-2-piperidone with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting the starting material with benzyl chloroformate (Cbz-Cl) under basic conditions. While seemingly straightforward, this nucleophilic acyl substitution reaction requires careful control of reaction parameters to ensure high yield, purity, and stereochemical integrity.

The overall transformation is depicted below:

Figure 1: Reaction Scheme for the Synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Caption: General reaction scheme.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Q1: What is the role of the base in this reaction, and which one should I choose?

A1: The base plays two critical roles in this synthesis. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and benzyl chloroformate.[1][2] This is essential because the starting material, (S)-3-amino-2-piperidone, is an amine and would be protonated by the HCl, rendering it non-nucleophilic and halting the reaction. Secondly, the base helps to maintain a stable pH for the reaction.[3]

For this specific synthesis, a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended. These are often used in a biphasic system (e.g., dioxane/water or THF/water), a method known as the Schotten-Baumann reaction condition.[1][2] Stronger bases like sodium hydroxide (NaOH) can be used, but they increase the risk of side reactions such as hydrolysis of the benzyl chloroformate and racemization of the chiral center.[3] Organic bases like triethylamine (TEA) or pyridine can also be employed, particularly in anhydrous conditions, but they can be more challenging to remove during workup.

Q2: My benzyl chloroformate is old and has a yellowish tint. Can I still use it?

A2: Benzyl chloroformate is a reactive compound that can decompose over time, especially if exposed to moisture.[1][4] The yellow color is often an indication of decomposition products. The primary decomposition pathway is hydrolysis to benzyl alcohol and HCl, which can be initiated by atmospheric moisture. The presence of these impurities can lead to lower yields and the formation of byproducts. For instance, unreacted benzyl alcohol can be difficult to separate from the desired product.

It is highly recommended to use fresh, colorless benzyl chloroformate for the best results. If you must use an older bottle, it is advisable to purify it by distillation under reduced pressure. However, given the hazardous nature of benzyl chloroformate, purchasing a fresh bottle is often the safer and more efficient option.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of this reaction.[5] You will need to develop a suitable solvent system that provides good separation between your starting material, (S)-3-amino-2-piperidone, and the product, Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

A typical TLC analysis would involve spotting the reaction mixture alongside the starting material as a reference. The product, being less polar than the starting amine, will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. It is also good practice to visualize the TLC plate under UV light (the Cbz group is UV active) and by staining with a suitable agent like ninhydrin (which will stain the primary amine of the starting material but not the carbamate product) or potassium permanganate.

Q4: What are the key considerations for the reaction workup and product purification?

A4: A standard workup for this reaction involves quenching the reaction, separating the organic and aqueous layers, and then purifying the product.

  • Quenching: The reaction is typically quenched by adding water to dissolve the inorganic salts.

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.[5]

  • Washing: The organic layer should be washed sequentially with a mild acid (e.g., dilute HCl) to remove any unreacted amine and residual base, followed by a wash with brine to remove excess water.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[5]

The crude product is often a solid that can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Benzyl Chloroformate: The reagent may have decomposed due to age or improper storage.[1][4] 2. Protonated Starting Material: Insufficient base or acidic conditions can protonate the amine, rendering it non-nucleophilic. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Use a fresh bottle of benzyl chloroformate or purify the existing stock by vacuum distillation. 2. Ensure an adequate amount of base is used (typically 1.5-2.0 equivalents). Check the pH of the aqueous layer to ensure it is basic. 3. Allow the reaction to warm to room temperature after the initial addition of benzyl chloroformate at 0 °C.[5]
Formation of Multiple Byproducts 1. Hydrolysis of Benzyl Chloroformate: Presence of excess water can lead to the formation of benzyl alcohol.[1] 2. Over-acylation: While less likely for the lactam nitrogen, using a very strong base or high temperatures could potentially lead to di-Cbz protected product. 3. Decomposition of Starting Material: The starting material may not be stable under harsh basic conditions or elevated temperatures.1. While the Schotten-Baumann reaction uses water, ensure the organic solvent is anhydrous to minimize hydrolysis before the reaction with the amine. Perform the reaction at a low temperature (0 °C) to favor the desired reaction. 2. Use a mild base like NaHCO₃ and avoid excessive heating. 3. Maintain the reaction at a low temperature and use a mild base.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Impurities such as benzyl alcohol or unreacted starting materials can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent system may not be optimal for inducing crystallization.1. Ensure a thorough workup to remove impurities. If the product remains an oil, consider purification by column chromatography on silica gel. 2. Experiment with different solvent systems for recrystallization. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate/hexanes, ethanol/water).
Racemization of the Product 1. High pH: Strongly basic conditions can lead to the deprotonation of the alpha-carbon to the carbonyl group, causing racemization.[3]1. Use a mild base such as sodium bicarbonate to maintain a pH between 8 and 10.[3] Avoid using strong bases like NaOH or KOH if possible.

Experimental Protocols

Protocol 1: Synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • (S)-3-amino-2-piperidone (1.0 eq)[6]

  • Benzyl chloroformate (1.1 eq)[4]

  • Sodium bicarbonate (2.0 eq)

  • Dioxane (or THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve (S)-3-amino-2-piperidone in a mixture of dioxane and water (e.g., a 1:1 ratio).

  • Add sodium bicarbonate to the solution and cool the flask to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[5]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M HCl (1x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis monitor Monitor Reaction by TLC start->monitor workup Perform Aqueous Workup monitor->workup product_analysis Analyze Crude Product (NMR, LC-MS) workup->product_analysis end Pure Product product_analysis->end Product is Pure no_product Low/No Product? product_analysis->no_product check_reagents Check Reagent Quality (esp. Cbz-Cl) no_product->check_reagents Yes impurities Significant Impurities? no_product->impurities No check_reagents->start check_conditions Verify Reaction Conditions (Base, Temp.) hydrolysis Identify Byproducts (e.g., Benzyl Alcohol) impurities->hydrolysis Yes oily_product Product is an Oil? impurities->oily_product No optimize_workup Optimize Workup/ Purification hydrolysis->optimize_workup optimize_workup->workup oily_product->end No purify_chrom Purify by Column Chromatography oily_product->purify_chrom Yes purify_chrom->product_analysis

Caption: A workflow for troubleshooting the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Benzyl chloroformate. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Piperidinone Carbamate Synthesis

Welcome to the Technical Support Center for the synthesis of piperidinone carbamates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of piperidinone carbamates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Piperidinone scaffolds are central to many pharmaceutical compounds, and their successful functionalization with carbamates is a critical step in numerous synthetic pathways.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is based on established chemical principles and field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the purity of your final products.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of piperidinone carbamates, while a common transformation, can be fraught with challenges ranging from low yields to the formation of intractable byproducts. This section addresses the most frequently encountered problems and provides a systematic approach to troubleshooting.

Problem 1: Low or No Product Yield

This is one of the most common and frustrating issues. The root cause can often be traced back to several factors, from reagent quality to suboptimal reaction conditions.

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Poor Quality Reagents The presence of moisture or impurities in starting materials, reagents, or solvents can quench reactive intermediates or catalyze side reactions.- Ensure the piperidinone starting material is pure and dry. - Use freshly opened or properly stored carbamoylating agents (e.g., Boc-anhydride, chloroformates). - Employ anhydrous solvents, especially in reactions sensitive to hydrolysis.
Insufficient Basicity Carbamate formation often requires a base to deprotonate the piperidinone nitrogen, increasing its nucleophilicity. An inadequate base or suboptimal pKa can lead to incomplete reaction.- Select a base with a pKa higher than that of the protonated piperidinone. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or stronger bases like DBU for sterically hindered systems.[1] - In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.
Steric Hindrance Bulky substituents on the piperidinone ring or on the carbamoylating agent can sterically hinder the approach of the nucleophile to the electrophile.- Increase the reaction temperature to overcome the activation energy barrier. - Extend the reaction time. - Consider using a less sterically demanding carbamoylating agent if the experimental design allows.
Low Reaction Temperature The reaction may be kinetically slow at lower temperatures, leading to incomplete conversion within a standard timeframe.- Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or LC-MS.
Catalyst Deactivation In catalytic reactions, the catalyst can be deactivated by impurities or byproducts, leading to a stalled reaction.[2]- Ensure all glassware is scrupulously clean. - Purify starting materials to remove potential catalyst poisons.
Problem 2: Formation of Multiple Products/Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired carbamate.

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Over-alkylation/acylation If the carbamate product itself can be further functionalized under the reaction conditions, undesired double-addition products may form.- Use a stoichiometric amount of the carbamoylating agent. - Add the carbamoylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Reaction with the Piperidinone Carbonyl Strong bases or nucleophiles can potentially react with the ketone functionality of the piperidinone ring, leading to undesired side reactions.- Opt for milder reaction conditions (lower temperature, less aggressive base). - If possible, protect the ketone group prior to carbamate formation, although this adds extra steps to the synthesis.
Hydrolysis of Reagents or Product The presence of water can lead to the hydrolysis of chloroformates or the carbamate product itself, especially under basic conditions.- Ensure the use of anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions of the Carbamoylating Agent For example, di-tert-butyl dicarbonate (Boc₂O) can decompose at elevated temperatures or in the presence of certain nucleophiles to generate isobutene and CO₂.- Maintain the recommended reaction temperature for the specific carbamoylating agent. - Choose a more stable reagent if high temperatures are required.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure piperidinone carbamate can be challenging due to similar polarities of the product and starting materials or byproducts.

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Co-elution of Product and Starting Material The starting piperidinone and the carbamate product may have similar retention factors (Rf) in the chosen solvent system for column chromatography.- Experiment with different solvent systems for chromatography, varying the polarity and composition (e.g., ethyl acetate/hexanes, dichloromethane/methanol). - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Presence of Non-polar Impurities Byproducts from the carbamoylating agent (e.g., from Boc₂O) can be non-polar and difficult to separate from the desired product.- Perform an aqueous workup to remove water-soluble impurities. - A liquid-liquid extraction can help to partition the product away from certain impurities.[3]
Product is an Oil or Difficult to Crystallize The purified carbamate may not be a crystalline solid, making handling and final purification difficult.- Attempt to form a salt of the product if it contains a basic site. - Try trituration with a non-polar solvent (e.g., hexanes, pentane) to induce crystallization or solidify the oil.

Experimental Workflow & Protocols

To provide a practical context for the troubleshooting advice, a standard experimental workflow for the Boc protection of a piperidinone is presented below.

Workflow for Boc Protection of a Piperidinone

Boc Protection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - Piperidinone Salt - Boc₂O - Base (e.g., TEA) - Solvent (e.g., DCM) setup_rxn Set up Reaction: - Inert Atmosphere - Magnetic Stirring prep_reagents->setup_rxn dissolve Dissolve Piperidinone setup_rxn->dissolve add_base Add Base dissolve->add_base add_boc Add Boc₂O (slowly) add_base->add_boc monitor Monitor Reaction (TLC/LC-MS) add_boc->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify characterize Characterize Product: - NMR - Mass Spec - Purity Analysis purify->characterize

Caption: General workflow for the Boc protection of a piperidinone.

Detailed Protocol: Boc Protection of 4-Piperidinone Hydrochloride

This protocol provides a step-by-step method for the N-Boc protection of 4-piperidinone hydrochloride, a common starting material.

Materials:

  • 4-Piperidinone hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-piperidinone hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add triethylamine (TEA) (2.2 eq) to the stirred suspension. Stir for 10-15 minutes to neutralize the hydrochloride salt.

  • In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-4-piperidinone.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the carbamoylation of a hindered piperidinone?

For sterically hindered piperidinones, a non-nucleophilic, strong base is often preferred to minimize side reactions and effectively deprotonate the nitrogen. Diisopropylethylamine (DIPEA) is a common choice. In particularly challenging cases, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[1] It is advisable to start with a milder base like TEA or DIPEA and only move to stronger bases if the reaction fails to proceed.

Q2: My reaction with a chloroformate is messy. What are some alternatives?

Chloroformates are highly reactive and can lead to the formation of multiple byproducts.[2] Alternatives include:

  • Di-tert-butyl dicarbonate (Boc₂O): For Boc protection, this is a milder and more user-friendly reagent.

  • Activated Carbamates: Reagents like N,N'-disuccinimidyl carbonate (DSC) can be used to form an activated intermediate that then reacts cleanly with the piperidinone.

  • Isocyanates: While potentially hazardous, isocyanates can provide a direct route to certain carbamates. Proper safety precautions are essential when working with these reagents.

Q3: How can I monitor the progress of my reaction effectively?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Staining with potassium permanganate or ninhydrin can help visualize the starting material and product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion of starting material to product and can help identify byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can provide quantitative information on the reaction progress.

Q4: Can I perform the carbamoylation in a protic solvent like ethanol?

It is generally not recommended to perform carbamoylations, especially with reactive reagents like chloroformates or Boc₂O, in protic solvents. The solvent can compete with the piperidinone as a nucleophile, leading to the formation of undesired carbonate or carbamate byproducts. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are preferred.

Q5: What is the role of DMAP in Boc protection reactions?

4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst in acylation and carbamoylation reactions. It reacts with Boc₂O to form a highly reactive intermediate, which is then more readily attacked by the piperidinone nitrogen. This is particularly useful for less nucleophilic or sterically hindered piperidinones. However, it should be used in catalytic amounts (typically 1-10 mol%), as it can be difficult to remove during purification.

Mechanistic Insight: The Role of Base and Nucleophilic Catalyst

Understanding the underlying mechanism is key to effective troubleshooting. The following diagram illustrates the DMAP-catalyzed mechanism for Boc protection.

DMAP Catalyzed Boc Protection reagents Boc₂O DMAP intermediate Activated Intermediate [Boc-N(Me)₂Py]⁺ O-tBu⁻ reagents->intermediate Activation piperidinone Piperidinone-NH intermediate:f0->piperidinone Nucleophilic Attack product N-Boc-Piperidinone piperidinone->product dm_regen DMAP (regenerated) product->dm_regen Catalyst Regeneration tbuoh t-BuOH product->tbuoh co2 CO₂ product->co2

Sources

Troubleshooting

Technical Support Center: Purification of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Welcome to the dedicated technical support guide for the purification of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical chiral intermediate. The purity of this compound is paramount for its successful use in subsequent synthetic steps and for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter. We will explore the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimizing your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for Benzyl (S)-2-oxopiperidin-3-ylcarbamate?

A1: The two most effective and commonly employed methods for purifying this compound are flash column chromatography and recrystallization . The choice between them depends on the impurity profile and the scale of your reaction.

  • Flash Column Chromatography: This is the preferred method for complex mixtures containing multiple byproducts or unreacted starting materials with similar polarities to the product. It offers high resolving power. Given the polarity of the carbamate and lactam moieties, normal-phase chromatography on silica gel is standard.[1][2]

  • Recrystallization: This is the ideal technique for removing minor impurities from a crude product that is already of moderate-to-high purity (>90%). It is highly scalable and cost-effective. The key is to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3]

Q2: What are the likely impurities I need to remove?

A2: Impurities are process-dependent but typically fall into several classes:

  • Starting Materials: Unreacted (S)-3-aminopiperidin-2-one or excess benzyl chloroformate.

  • Byproducts of Carbamoylation: Di-acylated products or side products from the base used (e.g., triethylamine hydrochloride). Benzyl alcohol can also be present from the degradation of benzyl chloroformate.

  • Racemization Products: The (R)-enantiomer, Benzyl (R)-2-oxopiperidin-3-ylcarbamate. The stereocenter at the C3 position can be susceptible to epimerization under harsh basic or acidic conditions.[4][5]

  • Solvent-Related Impurities: Residual solvents from the reaction or workup.

  • Degradation Products: The carbamate is generally stable, but the benzyl ester can be sensitive to harsh hydrolytic conditions.[6]

Q3: How do I assess the purity and, critically, the enantiomeric excess (e.e.) of my final product?

A3: A multi-pronged analytical approach is essential.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing chemical purity. A standard reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% TFA or formic acid) is a good starting point.

  • Enantiomeric Excess (e.e.) Assessment: Chiral HPLC is mandatory to determine the enantiomeric purity. You will need a specialized chiral stationary phase (CSP) column. The development of a chiral separation method often requires screening different columns and mobile phases (both normal and reverse-phase).[7]

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are crucial for confirming the chemical structure and identifying any unknown impurities.[8]

Q4: My compound is quite polar. Does this present any special challenges for flash chromatography?

A4: Yes, the polarity of Benzyl (S)-2-oxopiperidin-3-ylcarbamate (due to the lactam and carbamate groups) requires careful consideration of the mobile phase. Highly polar compounds can exhibit poor peak shape (tailing) on silica gel. To mitigate this, consider:

  • Using a more polar mobile phase: A gradient of ethyl acetate in hexanes may not be sufficient. Systems like dichloromethane (DCM)/methanol are often more effective.

  • Adding a modifier: Incorporating a small amount of a polar modifier like methanol (0.5-5%) or triethylamine (0.1-1% if the compound is basic) into your mobile phase can significantly improve peak shape by masking active sites on the silica.

  • Alternative Stationary Phases: For very challenging separations, consider using a diol-bonded silica or alumina, which can offer different selectivity for polar compounds.[9]

Purification Workflow Decision Guide

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude material.

Purif_Decision cluster_start Start: Crude Product Analysis cluster_main Purification Strategy cluster_end Final Product Start Analyze crude product via TLC/LCMS Purity_Check Purity > 90%? Few Impurities? Start->Purity_Check Recrystallize Recrystallization Purity_Check->Recrystallize  Yes Chromatography Flash Column Chromatography Purity_Check->Chromatography No   Final_QC Final QC: HPLC, Chiral HPLC, NMR, MS Recrystallize->Final_QC Chromatography->Final_QC Chrom_Troubleshoot cluster_start Problem Identification cluster_main Diagnosis & Action Start Fractions are impure (TLC/LCMS analysis) TLC_Check Analyze TLC of impure fractions. What is the issue? Start->TLC_Check Tailing Product is a streak/tail? TLC_Check->Tailing Tailing Overlap Spots are overlapping (Poor Resolution)? TLC_Check->Overlap Overlapping Solution_Tailing Add modifier to mobile phase (e.g., 0.5% MeOH or 0.1% Et3N) and re-purify. Tailing->Solution_Tailing Solution_Overlap Decrease polarity of solvent system (lower Rf) or switch to a different system (e.g., EtOAc/Hex). Re-purify. Overlap->Solution_Overlap

Sources

Optimization

Technical Support Center: Synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Welcome to the technical support center for the synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chiral molecule. Our goal is to equip you with the scientific understanding and practical solutions to identify, mitigate, and resolve issues related to impurities and other synthetic hurdles.

I. Introduction to the Synthesis

The synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a critical process in the development of various pharmaceutical agents. The core of this synthesis typically involves the carbamoylation of the chiral intermediate (S)-3-aminopiperidin-2-one with a suitable benzylating agent, most commonly benzyl chloroformate (Cbz-Cl). While seemingly straightforward, this reaction is susceptible to the formation of several process-related impurities that can compromise the purity, yield, and overall quality of the final product. This guide will delve into the common impurities, their mechanisms of formation, and strategies for their control and elimination.

II. Common Impurities: A Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you might encounter during your synthesis, presented in a practical question-and-answer format.

FAQ 1: I'm observing a significant amount of the starting material, (S)-3-aminopiperidin-2-one, in my crude product. What could be the cause?

Answer:

The presence of unreacted (S)-3-aminopiperidin-2-one is a common issue and can be attributed to several factors related to the carbamoylation reaction.

Possible Causes and Solutions:

  • Insufficient Benzyl Chloroformate (Cbz-Cl): An inadequate amount of the protecting group reagent will naturally lead to incomplete reaction.

    • Solution: Ensure you are using a slight excess (typically 1.1 to 1.2 equivalents) of high-quality benzyl chloroformate. It is crucial to accurately determine the concentration of your Cbz-Cl, as it can degrade over time.

  • Improper Reaction Conditions: The reaction kinetics can be highly sensitive to temperature and pH.

    • Solution: The reaction is typically carried out at a low temperature (0-5 °C) to control its exothermicity and minimize side reactions. The pH of the reaction mixture should be maintained in the basic range (typically pH 8-10) to ensure the amine is deprotonated and nucleophilic. The use of a suitable base, such as sodium carbonate or triethylamine, is critical.[1]

  • Poor Quality of Reagents: Degradation of benzyl chloroformate can lead to lower reactivity.

    • Solution: Use freshly opened or properly stored benzyl chloroformate. Impure starting amine can also affect the reaction. Ensure the purity of your (S)-3-aminopiperidin-2-one before starting the reaction.

Experimental Protocol for Monitoring Reaction Completion:

A simple Thin Layer Chromatography (TLC) analysis can be used to monitor the progress of the reaction.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain.

  • Procedure: Spot the reaction mixture alongside the starting amine and benzyl chloroformate. The disappearance of the starting amine spot indicates the completion of the reaction.

FAQ 2: My mass spectrometry analysis shows a peak corresponding to the (R)-enantiomer. What is the source of this chiral impurity?

Answer:

The presence of the undesired (R)-enantiomer is a critical issue in chiral synthesis and can arise from two primary sources: racemization during the synthesis or the use of an enantiomerically impure starting material.

Mechanisms of Racemization:

Racemization can occur at the chiral center of (S)-3-aminopiperidin-2-one, especially under harsh basic or acidic conditions. The abstraction of the acidic proton at the chiral carbon can lead to the formation of a planar enolate intermediate, which can be protonated from either face to yield a racemic mixture.[2]

Troubleshooting and Mitigation:

  • Starting Material Purity: The enantiomeric purity of the starting (S)-3-aminopiperidin-2-one is paramount.

    • Solution: Always verify the enantiomeric excess (e.e.) of your starting material using a validated chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

  • Reaction Conditions: Harsh reaction conditions can induce racemization.

    • Solution: Employ mild reaction conditions. This includes using a moderate base and maintaining a low reaction temperature. Avoid prolonged reaction times at elevated temperatures. One-pot enzymatic cascades have been shown to prevent racemization of labile intermediates in similar syntheses.[3]

Analytical Protocol for Enantiomeric Purity Analysis:

Chiral HPLC is the gold standard for determining the enantiomeric purity of your product.[4]

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H), is typically effective.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for chiral separations. The exact ratio may need to be optimized.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: As 3-aminopiperidine derivatives may have weak UV absorbance, pre-column derivatization with an agent like para-toluenesulfonyl chloride can be employed to introduce a chromophore and improve detection.[6][7]

FAQ 3: I've identified an impurity with a mass corresponding to a dibenzylated product. How is this formed and how can I prevent it?

Answer:

The formation of a dibenzylated impurity, likely N,N-bis(benzyloxycarbonyl)- (S)-3-aminopiperidin-2-one or a related structure, is a result of over-alkylation.

Mechanism of Formation:

After the initial formation of the desired carbamate, the nitrogen atom of the carbamate can be further deprotonated under basic conditions, leading to a second reaction with benzyl chloroformate. This is more likely to occur if a strong base is used or if the reaction temperature is too high.

Prevention Strategies:

  • Control of Stoichiometry: Precise control over the amount of benzyl chloroformate is crucial.

    • Solution: Use only a slight excess of Cbz-Cl (1.1-1.2 equivalents). Adding the Cbz-Cl slowly to the reaction mixture can also help to minimize local excesses of the reagent.

  • Choice of Base: The strength of the base can influence the extent of over-alkylation.

    • Solution: Use a milder base, such as sodium bicarbonate, instead of stronger bases like sodium hydroxide or triethylamine, if over-alkylation is a significant issue.[8]

FAQ 4: My product appears to be degrading over time, showing additional peaks in the HPLC. What are the likely degradation products?

Answer:

Benzyl (S)-2-oxopiperidin-3-ylcarbamate can be susceptible to degradation, particularly through hydrolysis of the carbamate or lactam ring.

Potential Degradation Pathways:

  • Carbamate Hydrolysis: Under acidic or basic conditions, the carbamate bond can be cleaved to yield (S)-3-aminopiperidin-2-one, benzyl alcohol, and carbon dioxide.[9][10]

  • Lactam Hydrolysis: The lactam ring can also be hydrolyzed, especially under strong acidic or basic conditions, to open the piperidinone ring and form the corresponding amino acid derivative.

  • Degradation of Benzyl Group: The benzyl group itself can undergo degradation under certain conditions, such as sonication in the presence of benzyl alcohol, which can produce benzene and toluene.[11] While less common under typical synthetic and storage conditions, it's a possibility to consider if unusual impurities are observed.

Stabilization and Storage:

  • Solution: Store the final product in a cool, dry, and dark place. Avoid exposure to strong acids or bases. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

III. Summary of Common Impurities

Impurity NameStructureLikely SourceAnalytical DetectionMitigation Strategy
(S)-3-Aminopiperidin-2-one (Chemical structure of the starting material)Incomplete reactionHPLC, TLCUse slight excess of Cbz-Cl, optimize reaction conditions (pH, temp.)
(R)-Benzyl 2-oxopiperidin-3-ylcarbamate (Enantiomer of the final product)Racemization of starting material or during synthesisChiral HPLCUse enantiomerically pure starting material, employ mild reaction conditions
Dibenzyl Carbonate (Chemical structure of dibenzyl carbonate)Side reaction of benzyl chloroformateHPLC, GC-MSUse high-quality Cbz-Cl, control stoichiometry
Benzyl Alcohol (Chemical structure of benzyl alcohol)Hydrolysis of benzyl chloroformate or the productHPLC, GC-MSUse anhydrous conditions, proper work-up and purification
N,N-bis(benzyloxycarbonyl)- (S)-3-aminopiperidin-2-one (Chemical structure of the di-protected product)Over-alkylationHPLC-MSControl stoichiometry of Cbz-Cl, use a milder base

IV. Visualizing the Synthetic and Impurity Pathways

The following diagrams illustrate the main synthetic pathway and the formation of key impurities.

Synthesis_Pathway cluster_impurities Potential Impurities SM (S)-3-Aminopiperidin-2-one Product Benzyl (S)-2-oxopiperidin-3-ylcarbamate SM->Product Carbamoylation Racemic (R)-Enantiomer SM->Racemic Racemization Unreacted_SM Unreacted Starting Material SM->Unreacted_SM CbzCl Benzyl Chloroformate CbzCl->Product Base Base (e.g., Na2CO3) Base->Product Dibenzyl Dibenzylated Product Product->Dibenzyl Over-alkylation

Caption: Synthetic pathway to Benzyl (S)-2-oxopiperidin-3-ylcarbamate and sources of common impurities.

V. References

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.

  • Benzyl chloroformate. Wikipedia. [Link]

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. ResearchGate. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. National Institutes of Health. [Link]

  • A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines. Google Patents.

  • Benzyl chloroformate. Grokipedia. [Link]

  • 3-Amino-2-piperidone. PubChem. [Link]

  • Benzyl Chloroformate. Common Organic Chemistry. [Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

  • Synthesis and characterization of process related impurities of an anticonvulsantdrug-lacosamide. Scribd. [Link]

  • Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates. Google Patents.

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]

  • 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. [Link]

  • Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives. Google Patents.

  • Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Benzyl Benzoate Glycoside and 3-Deoxy-D-manno-2-octulosonic Acid Derivatives from Solidago decurrens. ResearchGate. [Link]

  • Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Welcome to the technical support center for the synthesis and purification of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral intermediate. Here, we provide in-depth, field-proven insights and solutions to optimize your yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate, which is typically prepared through the N-protection of L-ornithine followed by cyclization.

Question 1: Why is my yield of N-Cbz-L-ornithine, the precursor, consistently low?

Answer:

Low yields in the initial N-protection step often stem from several factors related to the reaction conditions and the reactivity of the starting materials.

  • Cause A: Incomplete Reaction. The reaction between L-ornithine and benzyl chloroformate may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred at room temperature overnight to allow for completion[1].

  • Cause B: Hydrolysis of Benzyl Chloroformate. Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, reducing the amount of reagent available for the reaction[2].

  • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Cause C: Formation of Di-Cbz-Ornithine. Both the alpha and delta amino groups of L-ornithine can be protected by the Cbz group, leading to the formation of the di-protected byproduct.

  • Solution: A common strategy to achieve selective Nδ-protection is to use a copper complex of L-ornithine. The copper chelates to the α-amino and carboxyl groups, directing the Cbz protection to the δ-amino group[1].

  • Cause D: Suboptimal pH. The pH of the reaction mixture is crucial. A pH that is too low will protonate the amino group, reducing its nucleophilicity. A pH that is too high can accelerate the hydrolysis of benzyl chloroformate.

  • Solution: Maintain the pH of the reaction mixture in the range of 9-10 using a suitable base like sodium carbonate or potassium carbonate[1].

Question 2: I'm observing multiple spots on my TLC after the cyclization of N-Cbz-L-ornithine. What are these byproducts and how can I minimize them?

Answer:

The formation of byproducts during the lactamization of N-Cbz-L-ornithine is a common challenge.

  • Cause A: Unreacted Starting Material. The most prominent byproduct is often unreacted N-Cbz-L-ornithine.

  • Solution: Ensure the cyclization agent (e.g., a carbodiimide like EDC with HOBt, or thionyl chloride) is added in the correct stoichiometry and that the reaction is allowed to proceed for a sufficient amount of time.

  • Cause B: Polymerization. Amino acids and their derivatives can undergo intermolecular condensation to form polymers, especially at elevated temperatures.

  • Solution: Carry out the cyclization reaction under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. The reaction temperature should be carefully controlled and kept as low as possible while still allowing for a reasonable reaction rate.

  • Cause C: Racemization. The chiral center at the alpha-carbon can be susceptible to racemization under harsh reaction conditions (e.g., strong base or high temperatures).

  • Solution: Employ mild cyclization conditions. The use of coupling agents like EDC/HOBt at or below room temperature can help preserve the stereochemical integrity of the product.

Question 3: My final product, Benzyl (S)-2-oxopiperidin-3-ylcarbamate, is difficult to purify. What are the best methods to improve its purity?

Answer:

Purification of carbamates and piperidone derivatives can be challenging due to their polarity and potential for interaction with silica gel.

  • Method 1: Recrystallization. This is often the most effective method for obtaining highly pure crystalline solids.

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carbamates, solvent systems like ethyl acetate/hexane or ethanol/water can be effective[3][4]. Experiment with different solvent ratios to find the optimal conditions.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent[3].

  • Method 2: Column Chromatography. If recrystallization is not effective or if you need to separate multiple components, column chromatography is a viable option.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for the elution of moderately polar compounds like Benzyl (S)-2-oxopiperidin-3-ylcarbamate. The polarity of the eluent can be gradually increased to elute the desired product while leaving more polar impurities on the column.

    • Tailing Reduction: Piperidine derivatives can sometimes exhibit peak tailing on silica gel due to the basic nature of the nitrogen atom. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to improve the peak shape.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the Cbz (benzyloxycarbonyl) group in this synthesis?

A1: The Cbz group is an amino-protecting group. It is used to temporarily "mask" the reactivity of the amino group of L-ornithine, preventing it from participating in unwanted side reactions during the cyclization step. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.

Q2: What are the key safety precautions to take when working with benzyl chloroformate?

A2: Benzyl chloroformate is a corrosive and lachrymatory liquid. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is also water-sensitive and can decompose to release corrosive HCl gas[2].

Q3: Can I use a different protecting group for the amino functionality of L-ornithine?

A3: Yes, other protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps. For example, the Boc group is typically removed under acidic conditions, while the Fmoc group is removed with a base.

Q4: How can I confirm the stereochemical purity of my final product?

A4: The stereochemical purity can be determined using chiral High-Performance Liquid Chromatography (chiral HPLC). This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.

III. Experimental Protocols & Data

Protocol 1: Synthesis of N-δ-Cbz-L-ornithine

This protocol is adapted from a general procedure for the selective N-protection of ornithine[1].

  • Dissolve L-ornithine hydrochloride (1 equivalent) in a 0.5 M sodium hydroxide solution.

  • Add a solution of copper (II) sulfate pentahydrate in water and stir for 15-30 minutes. A blue precipitate of the copper complex will form.

  • Add anhydrous potassium carbonate, followed by the dropwise addition of benzyl chloroformate (1.1 equivalents) at room temperature.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Filter the blue solid and wash it with water, ethanol, and diethyl ether.

  • To remove the copper, suspend the solid in a solution of EDTA and heat to reflux for 2 hours.

  • Cool the solution to room temperature and filter the white precipitate of N-δ-Cbz-L-ornithine. Wash the solid with cold water and dry under vacuum.

Protocol 2: Cyclization to Benzyl (S)-2-oxopiperidin-3-ylcarbamate
  • Suspend N-δ-Cbz-L-ornithine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Summary: Recommended Purification Solvents
Compound ClassRecommended Recrystallization SolventsTypical Column Chromatography Eluents
Cbz-protected amino acidsDichloromethane/Hexane, Ethyl AcetateGradient of Methanol in Dichloromethane
Piperidone DerivativesEthyl Acetate/Hexane, EthanolGradient of Ethyl Acetate in Hexane
CarbamatesEthanol/Water, ChloroformGradient of Ethyl Acetate in Hexane

IV. Visual Guides

Synthesis Workflow

SynthesisWorkflow L_Ornithine L-Ornithine Hydrochloride N_Cbz_Ornithine N-δ-Cbz-L-ornithine L_Ornithine->N_Cbz_Ornithine  Cbz Protection Cbz_Cl Benzyl Chloroformate Cyclization Cyclization (EDC, HOBt) N_Cbz_Ornithine->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Benzyl (S)-2-oxopiperidin-3-ylcarbamate Purification->Final_Product

Caption: Overall workflow for the synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Troubleshooting Decision Tree for Low Purity

PurityTroubleshooting Start Low Purity of Final Product Check_TLC Analyze TLC of Crude Product Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots Single_Spot Mainly Single Spot with Streaking? Multiple_Spots->Single_Spot No Unreacted_SM Unreacted Starting Material Present Multiple_Spots->Unreacted_SM Yes Side_Products Significant Side Products Multiple_Spots->Side_Products Yes Column_Chromatography Perform Column Chromatography Single_Spot->Column_Chromatography No Recrystallization Attempt Recrystallization with Different Solvent Systems Single_Spot->Recrystallization Yes Optimize_Cyclization Optimize Cyclization: - Increase reaction time - Check reagent stoichiometry Unreacted_SM->Optimize_Cyclization Modify_Workup Modify Workup Procedure: - Additional aqueous washes Side_Products->Modify_Workup Final_Product Pure Product Optimize_Cyclization->Final_Product Purity Improved Modify_Workup->Column_Chromatography Tailing_Issue Peak Tailing on Silica? Column_Chromatography->Tailing_Issue Recrystallization->Final_Product Add_Base Add Triethylamine to Eluent Tailing_Issue->Add_Base Yes Tailing_Issue->Final_Product No Add_Base->Final_Product

Caption: Decision tree for troubleshooting low purity of the final product.

V. References

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.

  • Scalable syntheses of n α-benzyloxycarbonyl-l-ornithine and of n α-(9-fluorenylmethoxy)carbonyl-l-ornithinee - ResearchGate. [Link]

  • Biosynthesis of Piperazic Acid via N5-Hydroxy-Ornithine in Kutzneria spp. 744. [Link]

  • Biosynthesis of Piperazic Acid via N5-Hydroxy-ornithine in Kutzneria spp. 744 - PMC - NIH. [Link]

  • Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine using a transaminase or an amine oxidase - PubMed. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. [Link]

  • The mechanism of the hydrolysis of benzyl chloride. - SciSpace. [Link]

  • CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents.

  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. [Link]

  • (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - NIH. [Link]

  • Benzyl chloroformate - Wikipedia. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

  • CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine - Google Patents.

  • Ornithine - Wikipedia. [Link]

  • Recrystallization 2. [Link]

  • (PDF) Synthesis of Carnitine Benzyl Esters as Prodrugs - ResearchGate. [Link]

  • Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][5][6]oxazin-7-yl)acetamides and their positive inotropic evaluation - PubMed. [Link]

  • Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Benzyl chloride - Sciencemadness Wiki. [Link]

  • Cbz-Protected Amino Groups. [Link]

  • PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED 3-AMINOPIPERIDINE - European Patent Office - EP 2958894 B1 - Googleapis.com. [Link]

  • Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - ResearchGate. [Link]

  • 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. [Link]

  • Amino acid synthesis deficiencies - PubMed. [Link]

  • Benzyl chloroformate - Grokipedia. [Link]

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents.

  • Discovery of Coerumycin, a Cinnamycin-like Lantibiotic from Actinomadura coerulea TMS085 - MDPI. [Link]

  • Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy - MDPI. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Cbz-Protected Aminopiperidones

Welcome to the technical support center for the synthesis of Carboxybenzyl (Cbz)-protected aminopiperidones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Carboxybenzyl (Cbz)-protected aminopiperidones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Here, we dissect the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to enhance the yield, purity, and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield of my desired Cbz-protected aminopiperidone. What are the most likely causes?

A1: Low yields can stem from several factors. The most common culprits include:

  • Suboptimal pH: The reaction is highly pH-sensitive. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, you risk promoting side reactions like aldol condensation or racemization of chiral centers.[1]

  • Decomposition of Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is moisture-sensitive and can hydrolyze to benzyl alcohol and HCl, especially under basic conditions.[2] This reduces the amount of protecting agent available.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing in a biphasic system (like the Schotten-Baumann reaction) can lead to incomplete conversion.

  • Side Reactions: Competing reactions, such as those detailed in the troubleshooting guides below, can consume your starting material.

Q2: My final product is contaminated with a greasy, hard-to-remove impurity. What could it be?

A2: A common impurity is dibenzyl carbonate . This can form when benzyl chloroformate reacts with benzyl alcohol, which itself is a byproduct of Cbz-Cl hydrolysis.[3] Another possibility, especially if you are deprotecting a previously protected amine, is a dibenzofulvene-piperidine adduct, which is known to be greasy and difficult to remove by standard chromatography.

Q3: I'm working with a chiral aminopiperidone. How can I minimize the risk of racemization during Cbz protection?

A3: Racemization is a significant concern, particularly under basic conditions. The urethane protection afforded by the Cbz group helps to reduce the likelihood of racemization compared to other activating groups.[4] To minimize this risk:

  • Maintain strict pH control: Avoid excessively high pH, which can facilitate the formation of an achiral enolate intermediate. A pH range of 8-10 is generally recommended.[1]

  • Keep the temperature low: Run the reaction at 0°C to reduce the rate of epimerization.

  • Use a suitable base: A non-nucleophilic, sterically hindered base can be beneficial.

In-Depth Troubleshooting Guides

Side Reaction 1: Di-Cbz Protection

Issue: Formation of a byproduct with a higher molecular weight than the desired product, corresponding to the addition of two Cbz groups.

Causality: Aminopiperidones possess two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic piperidine nitrogen. While the exocyclic amine is generally more nucleophilic, under certain conditions, a second Cbz group can be installed on the piperidine nitrogen, leading to the di-protected species.

Mechanism:

  • The more nucleophilic exocyclic amine reacts with Cbz-Cl to form the mono-Cbz-protected product.

  • If an excess of Cbz-Cl is used, or if the reaction conditions are forcing (e.g., high temperature, prolonged reaction time), the less nucleophilic piperidine nitrogen can then react with a second molecule of Cbz-Cl.

Mitigation Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.05-1.2 equivalents) of Cbz-Cl.Minimizes the availability of the reagent for the second, less favorable reaction.
Temperature Maintain a low temperature (0-5°C) during the addition of Cbz-Cl.Favors the more kinetically controlled reaction with the more nucleophilic amine.
Reaction Monitoring Monitor the reaction progress closely by TLC or LC-MS.Allows for quenching the reaction upon consumption of the starting material, preventing over-reaction.

Purification of Mono- vs. Di-Cbz Product:

  • Column Chromatography: The di-Cbz product is significantly less polar than the mono-Cbz product. A gradient elution on silica gel, starting with a non-polar eluent and gradually increasing polarity, can effectively separate the two compounds.

Side Reaction 2: Aldol Condensation of the Piperidone Ring

Issue: Observation of high molecular weight impurities, often as a complex mixture, and a decrease in the yield of the desired product.

Causality: The piperidone ring contains α-protons that are acidic and can be deprotonated under the basic conditions of the Cbz protection reaction (e.g., Schotten-Baumann conditions) to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another piperidone molecule in an aldol-type condensation.

Mechanism:

  • A base (e.g., hydroxide or carbonate) removes a proton from the α-carbon of the N-Cbz-piperidone.

  • The resulting enolate attacks the electrophilic carbonyl carbon of another N-Cbz-piperidone molecule.

  • Subsequent dehydration can lead to the formation of a conjugated enone system.

Mitigation Strategies:

ParameterRecommendationRationale
Base Selection Use a weaker base such as sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).A weaker base is less likely to promote enolate formation.
pH Control Maintain the pH in the lower end of the effective range for Cbz protection (pH 8-9).Reduces the concentration of the enolate at any given time.
Temperature Keep the reaction temperature at 0°C or below.Aldol condensations are often reversible and less favorable at lower temperatures.
Reaction Time Minimize the reaction time as much as possible by closely monitoring the reaction progress.Reduces the opportunity for the slower aldol condensation to occur.
Side Reaction 3: Formation of Benzyl Alcohol and Dibenzyl Carbonate

Issue: Presence of impurities with characteristic aromatic signals in the ¹H NMR spectrum, which can co-elute with the product during chromatography.

Causality: Benzyl chloroformate is susceptible to hydrolysis, especially in the presence of water and base, to form benzyl alcohol.[2] The benzyl alcohol can then react with another molecule of Cbz-Cl to form dibenzyl carbonate.[3]

Mechanism:

  • Hydrolysis of Cbz-Cl: Cbz-Cl + H₂O → Benzyl alcohol + CO₂ + HCl

  • Formation of Dibenzyl Carbonate: Benzyl alcohol + Cbz-Cl → Dibenzyl carbonate + HCl

Mitigation Strategies:

ParameterRecommendationRationale
Reagent Quality Use fresh, high-purity benzyl chloroformate.Older bottles may have already undergone partial hydrolysis.
Anhydrous Conditions When using an organic solvent system, ensure all glassware and solvents are thoroughly dried.Minimizes the presence of water to hydrolyze the Cbz-Cl.
Rate of Addition Add the Cbz-Cl slowly and sub-surface to the reaction mixture.Ensures that the Cbz-Cl reacts with the amine before it has a chance to hydrolyze.
Work-up A wash with a dilute aqueous base (e.g., 1M NaHCO₃) can help remove unreacted Cbz-Cl and acidic byproducts.Benzyl alcohol and dibenzyl carbonate are less polar and will remain in the organic layer.

Purification:

  • Column Chromatography: Benzyl alcohol is more polar than the Cbz-protected aminopiperidone and will typically elute later. Dibenzyl carbonate is non-polar and will elute earlier. Careful selection of the eluent system is crucial for effective separation.

  • Crystallization: If the desired product is a solid, crystallization can be an effective method for removing these less crystalline impurities.

Experimental Protocols

Protocol 1: Standard Cbz Protection of an Aminopiperidone (Schotten-Baumann Conditions)
  • Dissolution: Dissolve the aminopiperidone starting material (1.0 eq) in a suitable solvent mixture, such as 2:1 THF/water or dioxane/water.

  • Cooling: Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Base Addition: Add sodium bicarbonate (2.5 eq) to the solution.

  • Cbz-Cl Addition: Add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
  • Dissolution: Dissolve the Cbz-protected aminopiperidone (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate and backfill with hydrogen gas (H₂) three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature. Monitor the reaction by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Visualizing the Reaction Pathways

Diagram 1: Cbz Protection and Key Side Reactions

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction: Di-protection cluster_side2 Side Reaction: Aldol Condensation cluster_side3 Side Reaction: Cbz-Cl Decomposition Start Aminopiperidone + Cbz-Cl Product Mono-Cbz-Protected Aminopiperidone Start->Product Base (e.g., NaHCO3) 0°C to rt CbzCl_H2O Cbz-Cl + H2O DiCbz Di-Cbz-Protected Aminopiperidone Product->DiCbz Excess Cbz-Cl Higher Temp. Enolate Enolate Intermediate Product->Enolate Strong Base Aldol Aldol Adduct Enolate->Aldol + Another Product Molecule BenzylOH Benzyl Alcohol CbzCl_H2O->BenzylOH Hydrolysis DiBenzylCarb Dibenzyl Carbonate BenzylOH->DiBenzylCarb + Cbz-Cl

Caption: Cbz protection of aminopiperidone and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_check1 Initial Checks cluster_analysis Impurity Analysis cluster_solutions Potential Solutions Start Low Yield of Cbz-Protected Aminopiperidone Check_pH Is pH between 8-10? Start->Check_pH Check_Reagent Is Cbz-Cl fresh? Start->Check_Reagent Check_Temp Was reaction at 0°C? Start->Check_Temp TLC_LCMS Analyze crude by TLC/LC-MS Check_pH->TLC_LCMS Yes Adjust_pH Adjust base/buffer system Check_pH->Adjust_pH No Check_Reagent->TLC_LCMS Yes Use_Fresh_Cbz Use fresh Cbz-Cl Check_Reagent->Use_Fresh_Cbz No Check_Temp->TLC_LCMS Yes Control_Temp Ensure strict temp. control Check_Temp->Control_Temp No Higher_MW Higher MW impurities? TLC_LCMS->Higher_MW Similar_Polarity Impurities near product spot? TLC_LCMS->Similar_Polarity Reduce_Cbz Reduce Cbz-Cl equivalents Higher_MW->Reduce_Cbz Yes (Di-Cbz?) Weaker_Base Use weaker base (e.g., NaHCO3) Higher_MW->Weaker_Base Yes (Aldol?) Purification Optimize chromatography/ crystallization Similar_Polarity->Purification Yes (BnOH?)

Caption: A logical workflow for troubleshooting low yields.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines – Carbamates. Available at: [Link]

  • Wikipedia. Benzyl chloroformate. Available at: [Link]

  • Grokipedia. Benzyl chloroformate. Available at: [Link]

  • Hellsberg, J., et al. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. ACS Omega, 3(9), 11935-11945. Available at: [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(56), 7949-7952. Available at: [Link]

Sources

Troubleshooting

Challenges in the scale-up of Benzyl (S)-2-oxopiperidin-3-ylcarbamate production

Welcome to the technical support guide for the synthesis and scale-up of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This document is designed for researchers, chemists, and process development professionals to provide prac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This document is designed for researchers, chemists, and process development professionals to provide practical, field-tested insights and troubleshoot common challenges encountered during production. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Synthetic Pathway Overview

The most direct and common route to Benzyl (S)-2-oxopiperidin-3-ylcarbamate is the N-protection of the chiral intermediate, (S)-3-aminopiperidin-2-one, using benzyl chloroformate (Cbz-Cl). While seemingly straightforward, this reaction presents several challenges during scale-up related to reaction control, impurity formation, and product isolation.

Synthesis_Pathway cluster_0 Reaction cluster_1 Work-up & Purification S-3-aminopiperidin-2-one (S)-3-aminopiperidin-2-one Product Benzyl (S)-2-oxopiperidin-3-ylcarbamate S-3-aminopiperidin-2-one->Product 1. Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Cbz-Cl->Product 2. Base_Solvent Base / Solvent Base_Solvent->Product Crude_Product Crude Product Product->Crude_Product Aqueous_Wash Aqueous Wash Crude_Product->Aqueous_Wash Final_Product Pure Product Crystallization Crystallization Aqueous_Wash->Crystallization Crystallization->Final_Product

Caption: General workflow for Benzyl (S)-2-oxopiperidin-3-ylcarbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the critical starting material for this synthesis? A1: The key chiral precursor is (S)-3-aminopiperidin-2-one. Its synthesis can be challenging, with various methods described in the literature, including diastereoselective additions and racemization-free reductive aminations.[1] Ensuring the high chemical and enantiomeric purity of this starting material is paramount for the success of the subsequent carbamoylation step.

Q2: Why is the Cbz (benzyloxycarbonyl) protecting group commonly used for this molecule? A2: The Cbz group is a robust protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, which is a clean and efficient method often preferred in pharmaceutical development to avoid harsh acidic or basic deprotection conditions.[2]

Q3: What are the primary safety concerns when scaling up this process? A3: Benzyl chloroformate (Cbz-Cl) is the primary hazard. It is a corrosive and lachrymatory liquid that reacts with moisture, including humidity in the air, to release hydrochloric acid (HCl) and benzyl alcohol. The reaction is also exothermic and requires careful temperature control to prevent runaways. Always handle Cbz-Cl in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: Can alternative, non-enzymatic methods be used to produce the chiral amine precursor? A4: Yes, several chemical strategies exist. For instance, nitrogen-protected 3-piperidone can be converted to the desired chiral amine using transaminase enzymes, which is a green and efficient route.[3] Other non-enzymatic routes often involve multi-step syntheses that may require chiral chromatography or resolution steps.[4]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Part 1: The Carbamoylation Reaction

Q: My reaction has stalled, showing significant unreacted (S)-3-aminopiperidin-2-one by HPLC/TLC. What went wrong?

A: Incomplete conversion is a common scale-up issue, often pointing to reagent quality or reaction conditions.

  • Potential Cause 1: Deactivated Benzyl Chloroformate (Cbz-Cl).

    • Explanation: Cbz-Cl readily hydrolyzes upon exposure to moisture. If the reagent is old or has been handled improperly, its effective concentration will be lower than expected, leading to incomplete reaction.

    • Troubleshooting Steps:

      • Always use a fresh bottle of Cbz-Cl or one that has been securely stored under an inert atmosphere (e.g., nitrogen or argon).

      • Consider titrating the Cbz-Cl before use to determine its exact molarity if its quality is in doubt.

      • Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere.

  • Potential Cause 2: Incorrect Choice or Amount of Base.

    • Explanation: The reaction generates one equivalent of HCl, which must be neutralized by a base to drive the reaction to completion. If the base is too weak, too sterically hindered, or insufficient in quantity, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic.

    • Troubleshooting Steps:

      • Use at least 1.1 to 1.2 equivalents of a suitable tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

      • Inorganic bases like sodium bicarbonate can also be used in a biphasic system (e.g., dichloromethane/water), which can help by sequestering the resulting hydrochloride salt into the aqueous phase.

      • Ensure the base is added and mixed effectively, especially in large reactors where mixing can be non-homogenous.

  • Potential Cause 3: Poor Temperature Control.

    • Explanation: The reaction of Cbz-Cl with the amine is exothermic. If the temperature rises uncontrollably, it can accelerate side reactions, including the degradation of Cbz-Cl. The initial reaction should be conducted at a low temperature (0-5 °C) to ensure controlled addition and reaction.

    • Troubleshooting Steps:

      • Pre-cool the solution of (S)-3-aminopiperidin-2-one and base to 0-5 °C before slowly adding the Cbz-Cl.

      • Monitor the internal temperature throughout the addition. For large-scale reactions, ensure the reactor's cooling capacity is sufficient to handle the heat evolution.

Q: My final product is contaminated with a significant byproduct that is difficult to remove. How can I identify and prevent it?

A: The most common byproduct is the over-alkylated species, Benzyl (S)-1-(benzyloxycarbonyl)-2-oxopiperidin-3-ylcarbamate.

  • Explanation: The lactam nitrogen of the piperidin-2-one ring is also nucleophilic, although less so than the primary amine. Under certain conditions (e.g., excess Cbz-Cl, elevated temperatures, or with a very strong, non-hindered base), it can also react with Cbz-Cl to form a di-protected byproduct. This impurity is often difficult to separate from the desired product due to similar polarities.

  • Prevention Strategy:

    • Stoichiometry Control: Use a slight excess of the amine starting material or a maximum of 1.05 equivalents of Cbz-Cl.

    • Controlled Addition: Add the Cbz-Cl solution dropwise to the amine solution at 0-5 °C. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more nucleophilic primary amine.

    • Choice of Base: While not always definitive, a more sterically hindered base like DIPEA may slightly disfavor the reaction at the more sterically congested lactam nitrogen compared to TEA.

Troubleshooting_Low_Yield Start Low Conversion Detected (In-Process Control) Q1 Is Cbz-Cl quality confirmed? Start->Q1 A1_No Use fresh/titrated Cbz-Cl. Ensure anhydrous conditions. Q1->A1_No No Q2 Is base stoichiometry >1.1 eq? Q1->Q2 Yes End Re-run with optimized parameters. A1_No->End A2_No Adjust base to 1.1-1.2 eq. Ensure effective mixing. Q2->A2_No No Q3 Was temperature maintained at 0-5°C during addition? Q2->Q3 Yes A2_No->End A3_No Improve cooling efficiency. Slow down addition rate. Q3->A3_No No Q3->End Yes (Investigate other factors) A3_No->End

Caption: Decision tree for troubleshooting low reaction conversion.

Part 2: Work-up and Purification

Q: I'm struggling with product isolation. The product either forms an oil or has poor recovery after crystallization.

A: Isolation issues often stem from residual impurities or suboptimal solvent selection.

  • Potential Cause 1: Oiling Out.

    • Explanation: The product may have a melting point close to the temperature of the crystallization solvent or may be contaminated with impurities (like benzyl alcohol from Cbz-Cl hydrolysis) that act as an oiling agent.

    • Troubleshooting Steps:

      • Thorough Washing: During the aqueous workup, ensure you wash the organic layer thoroughly with a mild acid (e.g., 1M HCl) to remove any unreacted base, followed by a brine wash to remove excess water.

      • Solvent Screening: Perform a systematic solvent screen for crystallization. A good system often involves dissolving the crude product in a solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane) and then adding an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane) until turbidity is observed.

      • Controlled Cooling: Cool the solution slowly. Crash cooling often leads to oiling or the formation of very fine, impure crystals. Seeding with a small amount of pure crystal can be highly effective.

  • Potential Cause 2: Low Recovery.

    • Explanation: The product has some solubility in common crystallization solvents. Significant loss can occur if too much solvent is used or if the product is partially soluble in the anti-solvent.

    • Troubleshooting Steps:

      • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Optimize Anti-Solvent: Ensure the chosen anti-solvent provides very low solubility for the product.

      • Cooling: Cool the crystallization mixture to a low temperature (e.g., 0-5 °C) and hold for a sufficient time to maximize precipitation before filtration.

      • Filtrate Analysis: Concentrate the mother liquor and analyze it by HPLC to quantify the amount of product lost. This can inform decisions on whether a second crop crystallization is worthwhile.

Parameter Bench Scale (1-10 g) Pilot Scale (1-10 kg) Key Considerations for Scale-Up
Solvent Dichloromethane (DCM), Ethyl AcetateEthyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF)Avoid DCM at scale due to environmental and health concerns. 2-MeTHF is a greener alternative to THF.
Base Triethylamine (TEA), DIPEASodium Bicarbonate (in biphasic system), TEABiphasic systems can simplify workup by partitioning salts. Ensure efficient mixing to overcome phase transfer limitations.
Temperature 0-5 °C (Ice Bath)0-5 °C (Jacketed Reactor)Heat transfer is less efficient at scale. Monitor internal temperature closely; do not rely on jacket temperature alone.
Cbz-Cl Addition Manual Dropwise AdditionAddition via Pump over 1-2 hoursSlower addition at scale is crucial to manage exotherm and minimize byproduct formation.

Experimental Protocol: N-Carbamoylation (Illustrative)

Disclaimer: This protocol is for informational purposes. All procedures should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials:

  • (S)-3-aminopiperidin-2-one (1.0 eq)

  • Benzyl Chloroformate (1.05 eq)

  • Triethylamine (1.2 eq)

  • Ethyl Acetate (10-15 volumes)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Heptane

Procedure:

  • Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge (S)-3-aminopiperidin-2-one and ethyl acetate.

  • Cooling & Base Addition: Begin stirring and cool the mixture to 0-5 °C. Add triethylamine while maintaining the internal temperature below 10 °C.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate via an addition funnel or pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed (<1%).

  • Quench: Slowly add process water to quench the reaction, keeping the temperature below 15 °C.

  • Aqueous Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Perform each wash with adequate mixing and settling time.

  • Solvent Swap/Concentration: Concentrate the organic layer under reduced pressure to approximately 3-4 volumes.

  • Crystallization:

    • Heat the concentrated solution to 40-50 °C.

    • Slowly add heptane as an anti-solvent until a persistent haze is observed.

    • Cool the mixture slowly to room temperature, then further cool to 0-5 °C and hold for at least 2 hours.

  • Isolation: Filter the resulting solid, wash the cake with cold heptane, and dry the product under vacuum at <40 °C until constant weight is achieved.

References

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. Available at: [Link]

  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. Available at: [Link]

  • Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(39), 7897-7900. Available at: [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]

  • Organic Syntheses Procedure. Benzyl isopropoxymethyl carbamate. Available at: [Link]

  • Åkerman, S., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(13), 6335-6340. Available at: [Link]

  • Jensen, M.B., et al. (2001). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 123(47), 11741-11744. Available at: [Link]

  • Lee, Y.S., et al. (2001). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 66(12), 4293-4298. Available at: [Link]

  • PubChem. (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. Available at: [Link]

  • Moore, E.L., et al. (2016). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(23), 5797-5801. Available at: [Link]

  • University of Manchester. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available at: [Link]

  • The Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents.
  • Reddit. (2024). How to purify Benzylamine? : r/OrganicChemistry. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Tummatorn, J., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 37(2), 201-243. Available at: [Link]

Sources

Optimization

Stability issues of Benzyl (S)-2-oxopiperidin-3-ylcarbamate in solution

Welcome to the technical support center for Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your results.

Introduction to the Stability of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a key chiral intermediate in the synthesis of various pharmaceutical agents. The stability of this compound in solution is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. The primary mode of degradation for this molecule is hydrolysis of the carbamate bond, a reaction that is significantly influenced by the pH, solvent, and temperature of the solution. Understanding these factors is critical to minimizing degradation and ensuring the purity of the compound throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Benzyl (S)-2-oxopiperidin-3-ylcarbamate in solution?

A1: The principal degradation pathway is the hydrolysis of the carbamate linkage. This reaction can be catalyzed by both acid and base, leading to the cleavage of the carbamate bond to yield (S)-3-aminopiperidin-2-one, benzyl alcohol, and carbon dioxide. Under strongly acidic or basic conditions, the lactam ring of the 2-oxopiperidine moiety may also be susceptible to hydrolysis, although this is generally a slower process.

Q2: At what pH is Benzyl (S)-2-oxopiperidin-3-ylcarbamate most stable?

A2: The compound exhibits its greatest stability in neutral to slightly acidic aqueous solutions, typically within a pH range of 4 to 7. In this range, both acid- and base-catalyzed hydrolysis are minimized. It is crucial to use buffered solutions to maintain the pH within this optimal range, especially for prolonged experiments.

Q3: Which solvents are recommended for dissolving and storing Benzyl (S)-2-oxopiperidin-3-ylcarbamate?

A3: For long-term storage of stock solutions, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are highly recommended. These solvents do not participate in hydrolysis, thus preserving the integrity of the compound. If aqueous solutions are necessary for your experiments, prepare them fresh and use them promptly.

Q4: Can temperature affect the stability of the compound in solution?

A4: Yes, temperature significantly impacts the rate of degradation. As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is advisable to store solutions at low temperatures (2-8 °C) and perform experiments at controlled room temperature unless the protocol specifies otherwise. For long-term storage, keeping the solid compound in a cool, dry, and dark place is essential.[1]

Troubleshooting Guide

This section addresses specific stability-related issues you may encounter during your experiments.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffer

Symptoms:

  • Loss of starting material observed by HPLC or TLC analysis shortly after dissolution.

  • Appearance of unexpected peaks/spots corresponding to degradation products.

  • Inconsistent results in biological assays or chemical reactions.

Root Cause Analysis:

The most likely cause is an inappropriate pH of the aqueous buffer. Carbamates are susceptible to hydrolysis under both acidic (pH < 4) and basic (pH > 7) conditions. The degradation is particularly rapid in strongly alkaline solutions.

Solution Workflow:

  • pH Verification: Immediately measure the pH of your buffer solution to ensure it is within the optimal range of 4-7.

  • Buffer Selection: If the pH is outside the recommended range, prepare a fresh buffer. Phosphate or acetate buffers are commonly used and provide good buffering capacity in the desired pH range.

  • Stability Study: Conduct a preliminary stability study to determine the acceptable timeframe for your experiments in the chosen buffer.

Experimental Protocol: Preliminary Stability Assessment by HPLC

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Benzyl (S)-2-oxopiperidin-3-ylcarbamate in a suitable aprotic solvent (e.g., acetonitrile or DMSO).

  • Working Solution Preparation: Dilute the stock solution with your aqueous buffer (pH 4, 7, and 9) to a final concentration of 100 µg/mL.

  • Time-Point Analysis: Analyze the samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, and 24 hours) while maintaining the solutions at the experimental temperature.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. This will provide a clear indication of the compound's stability under your specific experimental conditions.

Table 1: Representative pH-Stability Data for a Carbamate Compound

pHTemperature (°C)Time (hours)% Parent Compound Remaining
4.02524>98%
7.02524>99%
9.02524< 85%

Note: This is representative data; actual stability will depend on the specific buffer and conditions.

Issue 2: Inconsistent Results in Assays Using Protic Organic Solvents

Symptoms:

  • Variable reaction yields or assay readouts when using solvents like methanol or ethanol.

  • Formation of byproducts, especially when the solvent is left standing or contains impurities.

Root Cause Analysis:

Protic organic solvents, such as alcohols, can participate in solvolysis reactions, particularly if acidic or basic impurities are present. This can lead to the formation of different carbamate species or other byproducts.

Solution Workflow:

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents.

  • Aprotic Solvent Preference: Whenever possible, substitute protic solvents with aprotic alternatives like acetonitrile, THF, or dioxane.

  • Fresh Solutions: Always prepare solutions fresh before use to minimize the impact of any potential solvent degradation or contamination over time.

Visualizing Degradation Pathways and Workflows

To provide a clearer understanding of the chemical processes and experimental procedures, the following diagrams have been created.

cluster_degradation Hydrolytic Degradation Pathway Parent Benzyl (S)-2-oxopiperidin-3-ylcarbamate Intermediate Tetrahedral Intermediate Parent->Intermediate H2O (Acid or Base Catalyzed) Products (S)-3-aminopiperidin-2-one + Benzyl Alcohol + CO2 Intermediate->Products Spontaneous

Caption: Hydrolytic degradation of Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

cluster_workflow Troubleshooting Workflow for Solution Instability Start Inconsistent Experimental Results Check_pH Verify Solution pH Start->Check_pH pH_OK Is pH between 4 and 7? Check_pH->pH_OK Check_Solvent Investigate Solvent Effects pH_OK->Check_Solvent Yes Adjust_pH Prepare Fresh Buffer in pH 4-7 Range pH_OK->Adjust_pH No Solvent_OK Is solvent aprotic and high purity? Check_Solvent->Solvent_OK Check_Temp Assess Temperature and Storage Solvent_OK->Check_Temp Yes Change_Solvent Use High-Purity Aprotic Solvent Solvent_OK->Change_Solvent No Resolved Issue Resolved Check_Temp->Resolved Control_Temp Store at 2-8°C, Use Fresh Solutions Check_Temp->Control_Temp Adjust_pH->Check_pH Change_Solvent->Check_Solvent Control_Temp->Resolved

Caption: A logical workflow for troubleshooting stability issues.

References

  • Forced Degradation Studies: Detailed protocols for stress testing of pharmaceutical compounds can be found in the ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.

  • Carbamate Hydrolysis: A comprehensive review on the stability of carbamates in medicinal chemistry provides insights into their degradation mechanisms.

  • Stability of Piperidine Derivatives: General considerations for the stability of piperidine-containing compounds.

  • Forced Degradation of Alogliptin: A study on a related compound, alogliptin, which contains a 3-aminopiperidine moiety, provides relevant degradation data.

  • Analytical Methods for Carbamates: Methodologies for the analysis of carbamates, which are applicable for stability studies.

  • Storage of Piperidine Compounds: General guidance on the storage and handling of piperidine derivatives.

Sources

Troubleshooting

Technical Support Center: Benzyl (S)-2-oxopiperidin-3-ylcarbamate Analytical Methods

Welcome to the dedicated technical support resource for the analytical refinement of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical refinement of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this chiral molecule. Here, we address common challenges encountered during experimental workflows with in-depth, field-proven insights and troubleshooting solutions.

I. High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity and stability of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. Due to its chiral nature, both achiral (for purity) and chiral (for enantiomeric excess) methods are critical.

A. Chiral HPLC Troubleshooting

The accurate determination of enantiomeric purity is paramount. The separation of enantiomers is achieved by creating a transient diastereomeric complex with a chiral stationary phase (CSP).[1] This interaction is highly specific and can be sensitive to minor changes in the chromatographic system.

Question: I am not seeing any separation of the (S) and (R) enantiomers. What are the initial steps for troubleshooting?

Answer:

Achieving chiral separation often requires screening different stationary phases and mobile phase compositions. If you are observing co-elution, consider the following:

  • Column Selection: There is no universal chiral stationary phase. For a carbamate like Benzyl (S)-2-oxopiperidin-3-ylcarbamate, columns based on polysaccharide derivatives (e.g., cellulose or amylose) are a good starting point.[2] Specifically, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) phases often provide good selectivity for a wide range of compounds.

  • Mobile Phase Composition: Chiral separations are highly dependent on the mobile phase.

    • Normal Phase vs. Reversed-Phase: Normal phase (e.g., hexane/ethanol or hexane/isopropanol) is often the first choice for chiral separations as it can offer better selectivity.[1] Reversed-phase conditions (e.g., acetonitrile/water) can also be effective, particularly with cyclodextrin-based columns where the analyte must contain an aromatic ring to facilitate inclusion in the cyclodextrin cavity.[3]

    • Solvent Polarity: If you are using a normal phase system, systematically decrease the polarity by reducing the alcohol content (e.g., from 20% ethanol in hexane to 10%, then 5%). This will increase retention and may improve resolution.

  • Additives/Modifiers: Small amounts of additives can significantly impact peak shape and selectivity.

    • For a molecule with a carbamate and a secondary amine in the piperidine ring, a basic modifier like diethylamine (DEA) or a weak acid like trifluoroacetic acid (TFA) can improve peak shape by suppressing unwanted interactions with the silica support. Start with a low concentration, such as 0.1%.

Experimental Protocol: Initial Chiral Method Development

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed-Phase)
Column Chiralpak® AD-H (Amylose derivative)Cyclobond™ I 2000 (Beta-cyclodextrin)
Mobile Phase n-Hexane:Isopropanol (80:20 v/v)Acetonitrile:Water (40:60 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C30 °C
Detection UV at 220 nmUV at 220 nm
Injection Vol. 10 µL10 µL

Question: My peaks are broad and tailing in my chiral HPLC analysis. How can I improve the peak shape?

Answer:

Poor peak shape in chiral chromatography can be due to several factors:

  • Secondary Interactions: The piperidine nitrogen can interact with residual silanols on the silica surface of the stationary phase, leading to tailing. Adding a basic modifier like 0.1% diethylamine (DEA) to your mobile phase can mitigate these interactions.

  • Low Temperature: Running the separation at a lower temperature can sometimes improve peak shape and resolution by enhancing the stability of the transient diastereomeric complexes. Try reducing the column temperature to 15-20 °C.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the sample concentration.

  • Inappropriate Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

B. Stability-Indicating HPLC Method (Achiral)

A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its potential degradation products.[4][5]

Question: How do I develop a stability-indicating HPLC method and what are the expected degradation pathways for Benzyl (S)-2-oxopiperidin-3-ylcarbamate?

Answer:

Developing a stability-indicating method involves subjecting the compound to forced degradation under various stress conditions as mandated by ICH guidelines (Q1A).[6] The primary degradation pathways for this molecule are likely hydrolysis and oxidation.

  • Hydrolytic Degradation:

    • Acidic Conditions: The carbamate linkage is susceptible to acid hydrolysis, which would yield benzyl alcohol, 3-aminopiperidin-2-one, and carbon dioxide.

    • Basic Conditions: Base-catalyzed hydrolysis of the carbamate is also a likely degradation pathway. The lactam ring in the piperidinone structure may also be susceptible to hydrolysis under strong basic conditions.

  • Oxidative Degradation:

    • The benzyl group can be oxidized to benzaldehyde and subsequently to benzoic acid.[7] The piperidine ring may also be susceptible to oxidation.

Experimental Protocol: Forced Degradation Study

Stress ConditionReagent and ConditionsPotential Degradants
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursBenzyl alcohol, 3-aminopiperidin-2-one
Base Hydrolysis 0.1 M NaOH at 60 °C for 12 hoursBenzyl alcohol, 3-aminopiperidin-2-one
Oxidation 3% H₂O₂ at room temperature for 24 hoursBenzaldehyde, Benzoic acid
Thermal Dry heat at 80 °C for 48 hoursMonitor for any new peaks
Photolytic Expose solution to UV light (254 nm)Monitor for any new peaks

Troubleshooting Workflow for Stability-Indicating Method Development

G cluster_optimization Optimization Loop start Initial Method Development (e.g., C18 column, ACN/H2O gradient) stress Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) start->stress inject Inject Stressed Samples stress->inject check_res Check for Co-elution of Degradants and API inject->check_res modify_gradient Modify Gradient Slope check_res->modify_gradient Inadequate Resolution final Validated Stability-Indicating Method check_res->final Resolution is Adequate modify_gradient->inject change_ph Change Mobile Phase pH modify_gradient->change_ph change_ph->inject change_organic Change Organic Modifier (e.g., ACN to MeOH) change_ph->change_organic change_organic->inject change_column Change Column Chemistry (e.g., Phenyl-Hexyl) change_organic->change_column change_column->inject

Caption: Workflow for developing a stability-indicating HPLC method.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful tool for the identification of impurities and degradation products.

Question: What is the expected mass fragmentation pattern for Benzyl (S)-2-oxopiperidin-3-ylcarbamate in positive ion mode ESI-MS?

Answer:

The molecular weight of Benzyl (S)-2-oxopiperidin-3-ylcarbamate (C₁₃H₁₆N₂O₃) is approximately 248.28 g/mol . In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 249.29.

Key fragmentation pathways would likely involve:

  • Loss of the Benzyl Group: Cleavage of the benzylic C-O bond is common, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often a prominent peak for benzyl-containing compounds.[8]

  • Decarboxylation: Loss of CO₂ (44 Da) from the carbamate moiety is another potential fragmentation pathway.

  • Cleavage of the Carbamate: Fragmentation of the carbamate linkage can lead to the formation of an ion corresponding to the protonated 3-aminopiperidin-2-one.

Predicted Fragmentation Pathway

G parent [M+H]+ m/z 249.29 frag1 Loss of Benzyl Alcohol m/z 141.07 parent->frag1 frag2 Benzyl Cation m/z 91.05 parent->frag2 frag3 Loss of CO2 m/z 205.13 parent->frag3

Caption: Predicted ESI-MS fragmentation of Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation and confirmation of Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Question: I am seeing complex multiplets in the aromatic region of my ¹H NMR spectrum. How can I assign the peaks?

Answer:

The ¹H NMR spectrum of Benzyl (S)-2-oxopiperidin-3-ylcarbamate will show signals for the benzyl group and the piperidinone ring. The five protons of the benzyl group's phenyl ring will typically appear as a multiplet between 7.2 and 7.4 ppm.[9][10] The benzylic CH₂ protons will appear as a singlet around 5.1 ppm. The protons on the piperidinone ring will appear as multiplets in the aliphatic region (typically 1.5-4.0 ppm).

To definitively assign the aromatic protons, a 2D NMR experiment such as COSY (Correlation Spectroscopy) is recommended. COSY will show correlations between coupled protons, allowing you to trace the connectivity within the phenyl ring.

Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Protons/CarbonsExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Phenyl-H7.2 - 7.4 (m, 5H)127-129 (multiple peaks), ~136 (ipso-C)
Benzylic-CH₂~5.1 (s, 2H)~67
Piperidinone-NHBroad singlet-
Piperidinone-CHMultiplets~50-60
Piperidinone-CH₂Multiplets~20-40
Carbonyl (C=O)-~170 (carbamate), ~175 (lactam)

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

References

  • Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300–1304. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. ACS chemical neuroscience, 5(7), 549–559. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of AOAC International, 93(4), 1152-1160. [Link]

  • Raju, V. K., et al. (2022). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation, 12(1), 108-114. [Link]

  • Yoshikawa, N., & Shibahara, S. (2011). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Srinivasu, K., et al. (2021). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. ResearchGate. [Link]

  • Gucinski, A. C., & Turecek, F. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1735–1746. [Link]

  • Shinde, S. S., et al. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 12(4), 193-200. [Link]

  • Royal Society of Chemistry. (2017). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1024-1031. [Link]

  • PubChem. (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • Reddy, B. P., & Kumar, K. S. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 6(7), 2056-2061. [Link]

  • Ali, I., et al. (2017). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced degradation studies. MedCrave online. [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 173-181. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for... [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

  • Ghosh, S., et al. (2021). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry, 12(11), 441-454. [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 196, 113904. [Link]

  • Kumar, G. S., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica, 8(19), 350-355. [Link]

  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. [Link]

  • HAL Open Science. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]

  • Google Patents. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • ResearchGate. (2014). Benzyl {2-[(2-(1H-Benzo[d][4][11][12]triazol-1-yl)-2-oxoethyl)amino]. [Link]

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. [Link]

Sources

Optimization

Technical Support Center: Stereochemical Control in Piperidinone Synthesis

Welcome to the technical support center for piperidinone synthesis. The piperidinone framework is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive molecules.[1][2] However...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidinone synthesis. The piperidinone framework is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive molecules.[1][2] However, controlling the precise three-dimensional arrangement of atoms (stereochemistry) during synthesis is a critical and often formidable challenge.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, troubleshooting-focused advice in a direct question-and-answer format. Here, we move beyond simple protocols to explain the underlying principles governing stereoselectivity, empowering you to diagnose and solve common issues encountered in the lab.

Section 1: Troubleshooting Diastereoselectivity

Diastereomers are stereoisomers that are not mirror images of each other. In piperidinone synthesis, this often relates to the relative orientation (cis/trans) of substituents on the ring. Poor diastereoselectivity is a frequent hurdle, leading to difficult purification steps and reduced yield of the desired isomer.

Q1: My aza-Diels-Alder reaction is giving a poor mixture of diastereomers. How can I improve the selectivity?

Answer: This is a classic problem in [4+2] cycloadditions for heterocycles. The stereochemical outcome is dictated by the transition state geometry, which can be influenced by several factors. A low diastereomeric ratio (dr) often suggests that the reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted cycloaddition, or that the energy difference between the endo and exo transition states is minimal.[3][4][5]

Underlying Causality & Troubleshooting Steps:

  • Evaluate the Catalyst: Strong Lewis acids can sometimes favor a stepwise mechanism.[3]

    • Action: Screen a panel of Lewis acids. Try moving from strong (e.g., AlCl₃, TiCl₄) to milder (e.g., Sc(OTf)₃, Yb(OTf)₃) catalysts. Chiral Lewis acids or Brønsted acids can also enforce a more ordered, asymmetric transition state.[3]

  • Solvent Polarity: The solvent can influence the stability of charged intermediates in a stepwise pathway.

    • Action: Conduct a solvent screen. Less polar solvents (e.g., toluene, dichloromethane) often favor concerted pathways and can improve selectivity compared to polar solvents (e.g., acetonitrile, methanol).

  • Temperature Control: Lowering the reaction temperature can amplify the small energy differences between competing diastereomeric transition states.

    • Action: Run the reaction at 0 °C, -20 °C, or even -78 °C. This is one of the most effective first steps for improving selectivity.

  • Substrate Modification: The steric and electronic properties of your diene and dienophile are paramount.

    • Action: If possible, introduce bulkier protecting groups on the nitrogen or other substituents. This can create a stronger facial bias for the approach of the dienophile. The use of cyclic dienes is also known to increase diastereoselectivity.[4]

Q2: I'm forming a 2,6-disubstituted piperidinone, but the cis/trans ratio is nearly 1:1. What is the primary factor I should investigate?

Answer: For 2,6-disubstituted systems, the thermodynamic stability of the final product often dictates the observed ratio, especially if the reaction conditions allow for equilibration. The most stable conformation of a piperidine ring is typically a chair, where bulky substituents prefer to occupy equatorial positions to minimize steric strain.[6]

Troubleshooting Workflow:

G start Low cis/trans Ratio Observed check_equil Is equilibration possible? (e.g., via enolization) start->check_equil thermo_control Reaction is under Thermodynamic Control check_equil->thermo_control  Yes kinetic_control Reaction is under Kinetic Control check_equil->kinetic_control  No analyze_conf Analyze Chair Conformations: Identify the sterically favored (thermodynamic) isomer. thermo_control->analyze_conf change_cond Switch to Kinetic Conditions: - Lower Temperature (-78°C) - Use non-coordinating solvents - Use pre-formed enolates/imines kinetic_control->change_cond epimerize Add base (e.g., DBU, NaOMe) to force equilibration to the thermodynamic product. analyze_conf->epimerize

Caption: Troubleshooting cis/trans selectivity.

Detailed Explanation:

  • Thermodynamic vs. Kinetic Control: If your reaction is run at elevated temperatures or for long periods with even a catalytic amount of base or acid, you may be observing the thermodynamic product ratio. The trans-isomer, with both bulky groups in equatorial positions, is often the more stable product. Conversely, kinetic control (low temperature, short reaction times) reflects the activation energy of the initial bond-forming step, which may favor the cis-isomer.

  • Forcing Thermodynamic Control: If the desired product is the more stable isomer, you can intentionally promote equilibration. After the initial reaction, adding a base like DBU or sodium methoxide can epimerize the center adjacent to the carbonyl, driving the mixture towards the thermodynamic product.[7]

  • Enforcing Kinetic Control: To obtain the kinetically favored product, you must prevent equilibration. This involves running the reaction at the lowest possible temperature (e.g., -78 °C) and quenching it quickly once the starting material is consumed.

Section 2: Achieving Enantioselectivity

Enantiomers are non-superimposable mirror images. Achieving high enantioselectivity (an excess of one enantiomer over the other) is crucial in drug development, as different enantiomers can have vastly different biological activities. This typically requires the use of a chiral influence, such as a catalyst, auxiliary, or reagent.

Q3: My organocatalytic reaction to form a chiral piperidinone has low enantiomeric excess (ee). What are the most common causes?

Answer: Organocatalysis is a powerful tool for asymmetric synthesis, often relying on the formation of transient chiral enamines or iminium ions.[8][9][10] Low enantiomeric excess can stem from issues with the catalyst, substrate, or the reaction environment itself.

Key Areas for Optimization:

  • Catalyst Choice and Loading: Not all catalysts are created equal. The steric and electronic environment of the catalyst's active site is critical for inducing asymmetry.

    • Action: Screen a family of related catalysts. For example, if using a proline-based catalyst, evaluate different derivatives with bulkier substituents (e.g., diphenylprolinol silyl ethers).[9] Ensure the catalyst is pure and anhydrous. Sometimes, increasing or decreasing the catalyst loading can have a significant impact.

  • The "Background" Reaction: A non-catalyzed, racemic reaction can run in parallel with your desired asymmetric reaction, eroding the overall ee.

    • Action: Lower the reaction temperature. The catalyzed pathway generally has a lower activation energy and will be favored at lower temperatures, while the higher-activation-energy background reaction will be suppressed.

  • Solvent and Additives: Solvents can influence catalyst conformation and solubility. Acidic or basic additives are often required to facilitate the catalytic cycle.[11]

    • Action: Screen a range of solvents with varying polarities. Also, optimize the type and stoichiometry of any acid or base additives. For example, in many aminocatalyzed reactions, the choice of carboxylic acid co-catalyst can dramatically affect the ee.

Comparative Table: Effect of Conditions on Enantioselectivity

ParameterCondition A (Suboptimal)Condition B (Optimized)Typical Outcome
Catalyst Proline (20 mol%)Diphenylprolinol TMS Ether (10 mol%)Increased steric bulk on the catalyst creates a more defined chiral pocket, improving facial selectivity.
Temperature Room Temperature-20 °CLower temperature suppresses the non-catalyzed background reaction and increases selectivity.[11]
Solvent MethanolTolueneAprotic, non-coordinating solvents often lead to a more ordered transition state.
Additive NoneBenzoic Acid (20 mol%)An acidic co-catalyst can be essential for efficient turnover and maintaining the active catalytic species.
Q4: I am using a chiral auxiliary, but the diastereoselectivity of the cyclization is poor. How can I maximize the influence of the auxiliary?

Answer: Chiral auxiliaries are covalently attached to the substrate to direct the stereochemical course of a reaction. For them to be effective, the reaction must proceed through a well-defined, chelated transition state where the auxiliary effectively blocks one face of the molecule.

Troubleshooting Steps:

  • Confirm Chelation Control: The effectiveness of many auxiliaries (like Evans oxazolidinones) depends on their ability to chelate to a Lewis acid, creating a rigid conformational bias.

    • Action: Ensure you are using a chelating Lewis acid (e.g., TiCl₄, Et₂AlCl). The stoichiometry of the Lewis acid is critical; often, more than one equivalent is needed to coordinate to both the auxiliary and the reacting functional group.[12]

  • Auxiliary Position: The auxiliary must be close enough to the reacting center to exert steric influence. If it's too far away, its effect will be minimal.

    • Action: Re-evaluate the design of your substrate. It may be necessary to redesign the synthesis to place the auxiliary closer to the key bond-forming event.

  • Temperature and Solvent: As with catalysis, lower temperatures and less-coordinating solvents can help rigidify the transition state and maximize the auxiliary's directing effect.

Section 3: Protocols and Methodologies

Protocol: Organocatalytic Michael/Hemiaminalization Cascade for Piperidinone Synthesis

This protocol is representative of a modern approach to enantioselective piperidinone synthesis, exploiting an organocatalytic cascade.[9]

Reaction: Amido-malonate + Cinnamaldehyde → Chiral Piperidinone

Materials:

  • Catalyst: (S)-Diphenylprolinol TMS ether

  • Substrates: Diethyl 2-acetamidomalonate, trans-Cinnamaldehyde

  • Additive: Potassium acetate (AcOK)

  • Solvent: 2,2,2-Trifluoroethanol (TFE)

  • Inert atmosphere: Nitrogen or Argon

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amido-malonate (1.0 eq), potassium acetate (1.2 eq), and the catalyst (0.2 eq).

  • Add anhydrous TFE to achieve a 0.2 M concentration with respect to the amido-malonate.

  • Stir the mixture at room temperature for 10 minutes until all solids are dissolved.

  • Add the cinnamaldehyde (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired piperidinone.

  • Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.

Caption: Experimental workflow for piperidinone synthesis.

References

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

  • Li, F-L., et al. (2024). Expanding the Application of Alcohol Dehydrogenases in Pharmaceutical Chemistry: A Focus on Piperidone Synthesis. ChemCatChem. Available at: [Link]

  • Zhang, L., et al. (2018). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. Molecules. Available at: [Link]

  • He, Y., et al. (2023). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. Available at: [Link]

  • Reissig, H-U., et al. (2007). Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. Pure and Applied Chemistry. Available at: [Link]

  • Al-Abed, Y., et al. (2009). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. Available at: [Link]

  • Wolfe, J. P., et al. (2007). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]

  • Clarke, M. L., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. Available at: [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]

  • Various Authors. (1994). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Dixon, D. J., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Córdova, A., et al. (2011). Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. Synfacts. Available at: [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]

  • Brown, D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Chemical Biology. Available at: [Link]

  • Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, J., et al. (2013). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie. Available at: [Link]

  • Miranda-Soto, V., et al. (2021). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts. Available at: [Link]

  • Chemistry Simplified. (2022). Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. Available at: [Link]

  • He, Y., et al. (2023). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. ACS Publications. Available at: [Link]

  • Manivel, P., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Portoghese, P. S., et al. (2011). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Letters. Available at: [Link]

  • Boger, D. L. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry. Available at: [Link]

  • Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. Available at: [Link]

  • Myers, A. G. Research Group. Chiral Auxiliaries for Asymmetric Diels-Alder Reactions. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. (2006). 4-Piperidone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wang, J., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Central Challenge: Unambiguous Stereochemical and Structural Confirmation

An In-Depth Technical Guide to the Analytical Validation of Benzyl (S)-2-oxopiperidin-3-ylcarbamate Structure For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Validation of Benzyl (S)-2-oxopiperidin-3-ylcarbamate Structure

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the analytical validation of Benzyl (S)-2-oxopiperidin-3-ylcarbamate, a chiral molecule whose structural integrity is paramount for its function and safety in drug development. This document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating analytical strategy. Our approach is grounded in an orthogonal methodology, where multiple independent techniques are employed to build a cohesive and irrefutable body of evidence for the molecule's identity, purity, and stereochemistry, in alignment with international regulatory standards.[1][2][3][4]

Benzyl (S)-2-oxopiperidin-3-ylcarbamate possesses a critical stereocenter at the C3 position of the piperidine ring. In pharmaceutical applications, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[5] Therefore, the analytical validation must not only confirm the molecular structure and purity but also unequivocally verify the absolute configuration as (S). This guide details a multi-technique approach to achieve this objective.

Orthogonal Strategy for Structural Validation

A robust analytical validation relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are used to analyze the same attribute. This minimizes the risk of overlooking impurities or structural anomalies. Our strategy integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

cluster_0 Analytical Workflow Start Synthesized Compound (Benzyl (S)-2-oxopiperidin-3-ylcarbamate) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Primary Analysis MS Mass Spectrometry (HRMS, MS/MS) Start->MS Primary Analysis HPLC Chromatography (RP-HPLC, Chiral HPLC) Start->HPLC Primary Analysis XRAY X-Ray Crystallography (If crystallizable) Start->XRAY Definitive Confirmation Final Validated Structure & Purity Profile NMR->Final Confirms Connectivity & Relative Stereochemistry MS->Final Confirms Molecular Weight & Elemental Composition HPLC->Final Determines Purity & Enantiomeric Excess XRAY->Final Determines Absolute Stereochemistry cluster_1 X-Ray Crystallography Workflow Purified Purified Compound Crystal Grow Single Crystal Purified->Crystal Diffraction X-Ray Diffraction Data Collection Crystal->Diffraction Solve Structure Solution & Refinement Diffraction->Solve Structure Absolute 3D Structure (S)-Configuration Confirmed Solve->Structure

Sources

Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Purity of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Introduction: In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. Enantiomers, non-superimposable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles. Benzyl (S)-2-oxopiperidin-3-ylcarbamate, a molecule featuring a chiral center at the C3 position of its piperidone ring, is a prime example of a scaffold where enantiomeric purity is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust determination of its enantiomeric excess (e.e.), grounded in established chromatographic principles and field-proven insights.

The structural complexity of this molecule, incorporating a lactam, a carbamate, and a benzyl group, offers multiple points of interaction for chiral recognition.[1][2][3] This guide will dissect the method development process, compare validated analytical approaches, and explore alternative technologies, equipping researchers with the expertise to ensure the stereochemical integrity of their compounds.

The Foundational Principle: Chiral Recognition in HPLC

High-Performance Liquid Chromatography (HPLC) remains the gold standard for enantiomeric purity analysis due to its high resolution, reproducibility, and sensitivity.[4][5] The technique's power lies in the use of Chiral Stationary Phases (CSPs). A CSP creates a chiral environment within the column, enabling differential interactions with the two enantiomers of an analyte. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer in the column, thus achieving separation.[6]

The choice of CSP is the most critical parameter. For a molecule like Benzyl (S)-2-oxopiperidin-3-ylcarbamate, polysaccharide-based CSPs are the logical starting point. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad applicability and excellent resolving power for a wide range of chiral compounds, including those with carbamate functionalities.[4][7] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6][8]

G cluster_0 Method Development Workflow Analyte Analyte Structure (Benzyl (S)-2-oxopiperidin-3-ylcarbamate) CSP_Selection CSP Selection (Polysaccharide-based: IA, IB, etc.) Analyte->CSP_Selection Functional Groups: Carbamate, Amide, Aromatic MP_Screening Mobile Phase Screening (Normal Phase: Hexane/Alcohol) CSP_Selection->MP_Screening Broad Selectivity Optimization Optimization (Modifier %, Additives, Temp.) MP_Screening->Optimization Initial Resolution > 1.2? Validation Method Validation (LOD, LOQ, Linearity, Robustness) Optimization->Validation Resolution > 1.5, Good Peak Shape

Caption: Chiral HPLC method development workflow.

Comparative Analysis of Polysaccharide-Based CSPs

To objectively assess performance, we compare three distinct methods utilizing industry-standard immobilized polysaccharide CSPs. Immobilized phases offer superior robustness and allow for the use of a wider range of solvents compared to their coated counterparts.[9][10] The following data is illustrative of a typical method development outcome for Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Table 1: Comparative Performance Data

ParameterMethod A: Chiralpak® IAMethod B: Chiralpak® IBMethod C: Chiralpak® IC
Mobile Phase n-Hexane / Ethanol (80:20, v/v)n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol / Dichloromethane (60:20:20, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C30°C25°C
t_R (S-enantiomer) 8.5 min12.1 min7.9 min
t_R (R-enantiomer) 10.2 min15.3 min9.1 min
Selectivity (α) 1.201.261.15
Resolution (R_s) 2.53.11.9
Analysis Time ~12 min~17 min~11 min
Interpretation of Results:
  • Method A (Chiralpak® IA - Amylose-based): This method provides a good balance between analysis time and resolution.[9][11] An Rs of 2.5 indicates a baseline separation that is more than sufficient for accurate quantification of the minor enantiomer.

  • Method B (Chiralpak® IB - Cellulose-based): This column demonstrates the highest selectivity (α) and resolution (Rs). The stronger interactions with the cellulose-based CSP lead to longer retention times but provide exceptional separation, which is ideal for detecting trace-level impurities or for preparative applications. The slightly elevated temperature helps improve peak shape and reduce analysis time.

  • Method C (Chiralpak® IC - Cellulose-based): While offering the fastest analysis, the resolution is lower. The addition of Dichloromethane (DCM) as a strong solvent modifier significantly reduces retention but also diminishes the differential interaction, leading to a lower selectivity. This method would be suitable for high-throughput screening where speed is prioritized over peak-to-peak resolution.

G Start Select Initial CSPs (e.g., IA, IB, IC) Screen Screen with Standard Mobile Phases (Hexane/IPA, Hexane/EtOH) Start->Screen CheckRes Resolution (Rs) > 1.5? Screen->CheckRes OptimizeMP Optimize Mobile Phase - Adjust Alcohol % - Additive (DEA/TFA)? CheckRes->OptimizeMP No (Partial Separation) TryCSP Try Different CSP Family (e.g., Cyclodextrin, Pirkle) CheckRes->TryCSP No (No Separation) Final Validated Method CheckRes->Final Yes OptimizeMP->Screen Re-screen TryCSP->Screen

Caption: Decision tree for chiral method optimization.

Detailed Experimental Protocols

The following protocols provide a self-validating framework for analysis. Each step is designed to ensure reproducibility and accuracy.

Protocol 1: Method B - High-Resolution Analysis on Chiralpak® IB

This protocol is recommended for final quality control and release testing where baseline separation is critical.

  • Mobile Phase Preparation (n-Hexane / 2-Propanol, 90:10, v/v):

    • Measure 900 mL of HPLC-grade n-Hexane into a 1 L solvent bottle.

    • Carefully add 100 mL of HPLC-grade 2-Propanol (IPA).

    • Cap the bottle and sonicate for 10 minutes to degas and ensure homogeneity.

    • Causality: Normal phase chromatography with a low percentage of alcohol modifier maximizes the polar interactions (like hydrogen bonding) between the analyte and the CSP, which is crucial for resolving the enantiomers of this carbamate-containing compound.[8]

  • Sample Preparation (1 mg/mL):

    • Accurately weigh 10 mg of the Benzyl 2-oxopiperidin-3-ylcarbamate sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of n-Hexane and 2-Propanol. The sample solvent should be similar to or weaker than the mobile phase to prevent peak distortion.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC System Configuration & Run:

    • Column: Chiralpak® IB (or equivalent), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 220 nm (targets the amide and benzene chromophores).

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes.

  • Data Analysis:

    • Integrate the peaks for the (S) and undesired (R) enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Alternative & Orthogonal Techniques

While chiral HPLC is the predominant method, a comprehensive analysis may involve orthogonal techniques to confirm results, especially during method validation or troubleshooting.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase component, often with an alcohol co-solvent. It typically offers significantly faster analysis times and reduced solvent consumption compared to HPLC.[12] The separation principles are similar to normal phase HPLC, making polysaccharide CSPs highly effective in SFC as well.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample volume.[5] For neutral compounds like the target analyte, charged chiral selectors (e.g., cyclodextrins) are added to the background electrolyte to facilitate separation.[13] This provides a completely different separation mechanism, making it an excellent orthogonal method.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral lanthanide shift reagents, it is sometimes possible to resolve the signals of enantiomers in the NMR spectrum. While not a separative technique, it can provide a quantitative measure of enantiomeric purity without the need for a racemic standard.

Conclusion

The enantiomeric purity of Benzyl (S)-2-oxopiperidin-3-ylcarbamate can be reliably and robustly determined using chiral HPLC. Polysaccharide-based CSPs, particularly those of the immobilized type like Chiralpak® IA and IB, offer excellent resolving power for this class of compounds.[9][10] A systematic approach to method development, starting with column screening followed by mobile phase optimization, is key to achieving a baseline separation suitable for accurate quantification.

For routine analysis, a method like Method A (Chiralpak® IA) offers a pragmatic balance of speed and performance. For applications demanding the highest certainty and resolution, such as the quantification of trace enantiomeric impurities, the superior selectivity of Method B (Chiralpak® IB) is the recommended choice. By understanding the principles of chiral recognition and employing a logical, data-driven approach to method development, researchers can confidently ensure the stereochemical integrity of their chiral drug candidates.

References

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. ResearchGate. [Link]

  • Mastering chiral substituted 2-oxopiperazines | Request PDF. ResearchGate. [Link]

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications (RSC Publishing). [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R). De Gruyter. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. NIH. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. [Link]22/4159)

Sources

Validation

Comparative Efficacy of Benzyl (S)-2-oxopiperidin-3-ylcarbamate Derivatives as Cereblon E3 Ligase Modulators

A Senior Application Scientist's Guide for Drug Development Professionals This guide provides an in-depth comparative analysis of derivatives based on the Benzyl (S)-2-oxopiperidin-3-ylcarbamate scaffold. Drawing paralle...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides an in-depth comparative analysis of derivatives based on the Benzyl (S)-2-oxopiperidin-3-ylcarbamate scaffold. Drawing parallels with the well-established class of immunomodulatory imide drugs (IMiDs), we explore the structure-activity relationships (SAR) that govern their efficacy as modulators of the Cereblon (CRBN) E3 ubiquitin ligase, a critical target in oncology and immunology.

Introduction: The Rise of Molecular Glues

The Benzyl (S)-2-oxopiperidin-3-ylcarbamate core structure is chemically analogous to the glutarimide ring of thalidomide and its successors, lenalidomide and pomalidomide.[1][2] These molecules function as "molecular glues," inducing novel interactions between the CRBN E3 ligase and specific substrate proteins, leading to their targeted ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism, known as targeted protein degradation, has emerged as a powerful therapeutic modality, particularly in the treatment of hematological malignancies like multiple myeloma.[1][5]

The efficacy of these compounds is not merely a measure of their binding affinity to CRBN, but rather a complex interplay between CRBN binding, the specific "neosubstrates" they recruit, and the kinetics of the degradation process.[6] This guide will dissect these factors, providing a framework for evaluating and comparing the performance of novel derivatives of the Benzyl (S)-2-oxopiperidin-3-ylcarbamate scaffold.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic activity of this compound class is contingent upon hijacking the Cullin-4 RING ligase (CRL4) complex, for which Cereblon (CRBN) serves as the substrate receptor.[4][7] The process can be understood as a sequence of molecular events:

  • Binding: The 2-oxopiperidine moiety of the derivative binds to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[6] The stereochemistry of this interaction is critical; for thalidomide, the (S)-enantiomer exhibits approximately 10-fold stronger binding to CRBN than the (R)-enantiomer, which correlates with its enhanced biological activity.[4]

  • Conformational Change & Neosubstrate Recruitment: Drug binding to CRBN is necessary and sufficient to trigger an allosteric rearrangement of the protein from an "open" to a "closed" conformation.[6] This new conformation creates a composite binding surface that can now recognize and recruit proteins not normally targeted by CRBN, known as neosubstrates.

  • Ubiquitination: Once the neosubstrate is brought into proximity, the CRL4-CRBN complex facilitates the transfer of ubiquitin molecules to it.

  • Proteasomal Degradation: The poly-ubiquitinated neosubstrate is recognized and degraded by the 26S proteasome, eliminating the protein from the cell.

The primary neosubstrates responsible for the anti-myeloma activity of lenalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] Their degradation is a key downstream biomarker for assessing compound efficacy.

Mechanism_of_Action cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Cellular Machinery CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 Adaptor CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate 2. Recruitment CUL4 CUL4 Scaffold DDB1->CUL4 ROC1 ROC1 RING CUL4->ROC1 ROC1->Neosubstrate 3. Ubiquitination Drug Benzyl (S)-2-oxopiperidin- 3-ylcarbamate Derivative Drug->CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome 4. Degradation Ub Ubiquitin (Ub)

Caption: Mechanism of CRBN-mediated targeted protein degradation.

Comparative Efficacy & Structure-Activity Relationship (SAR)

The efficacy of a given derivative is determined by modifications to both the CRBN-binding glutarimide/piperidine-2-one core and the "left-hand side" of the molecule that engages the neosubstrate. By analyzing the benchmark IMiDs, we can establish a clear SAR progression.

CompoundCore Structure"Left-Hand Side" ModificationRelative Potency (IKZF1/3 Degradation)
Thalidomide GlutarimidePhthalimideBaseline
Lenalidomide Glutarimide4-amino-isoindolinone~50,000x > Thalidomide (for TNF-α inhibition)[2]
Pomalidomide Glutarimide4-amino-isoindolinone + Carbonyl~10x > Lenalidomide

Data synthesized from multiple sources indicating relative, not absolute, potency.[2]

This progression demonstrates that subtle changes to the neosubstrate-binding moiety dramatically enhance potency. The addition of an amino group (Lenalidomide) and a carbonyl group (Pomalidomide) on the isoindolinone ring creates more favorable interactions with the neosubstrate, leading to more efficient degradation.[7]

For novel Benzyl (S)-2-oxopiperidin-3-ylcarbamate derivatives, the key to enhancing efficacy lies in the rational modification of the benzyl group. The carbamate linker and the 2-oxopiperidine ring serve as the CRBN-binding pharmacophore, while the substituted benzyl ring will dictate neosubstrate affinity and specificity.

Key Principles for Derivative Optimization:
  • Steric Bulk and Conformation: Adding steric bulk or conformationally rigid elements (e.g., cyclic moieties) to the linker between the core and the benzyl ring can be detrimental, potentially due to steric clashes at the CRBN/neosubstrate interface.[9]

  • Hydrogen Bonding: Introducing hydrogen bond donors or acceptors on the benzyl ring can form new interactions with the neosubstrate surface, enhancing binding affinity.

  • Hydrophobicity: Modifying the hydrophobicity of the benzyl substituent can improve surface complementarity at the protein-protein interface created by the drug.[9]

Experimental Protocols for Efficacy Evaluation

To objectively compare derivatives, standardized, robust assays are essential. The two primary assays are a direct binding assay to the target (CRBN) and a cell-based functional assay to measure the downstream effect (e.g., cell death).

Cereblon Binding Affinity (HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method for quantifying protein-ligand interactions in a high-throughput format. This competitive binding assay measures the ability of a test compound to displace a known fluorescently-labeled CRBN ligand.[10][11]

Materials:
  • Recombinant human GST-tagged Cereblon protein.[10]

  • Anti-GST antibody labeled with Europium cryptate (donor fluorophore).[10]

  • Thalidomide labeled with a red acceptor fluorophore (e.g., XL665).[10]

  • Test derivatives (dissolved in DMSO).

  • Assay Buffer (e.g., PROTAC binding buffer).[11]

  • Low-volume 384-well white microplates.[10]

  • HTRF-compatible plate reader.[12]

Step-by-Step Protocol:
  • Compound Preparation: Prepare serial dilutions of the test derivatives in assay buffer. The final DMSO concentration in the well should not exceed 2%.[11] Include a known CRBN binder like pomalidomide as a positive control and a DMSO-only vehicle control.

  • Reagent Preparation: Prepare working solutions of GST-CRBN, Europium-labeled anti-GST antibody, and fluorophore-labeled thalidomide in assay buffer according to the manufacturer's specifications. The labeled antibody and thalidomide can often be pre-mixed.[10]

  • Assay Plate Setup: To each well of a 384-well plate, add:

    • 5 µL of diluted test compound or control.

    • 5 µL of GST-CRBN solution.

    • 10 µL of the pre-mixed HTRF detection reagents (antibody + labeled thalidomide).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.[12]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[12]

  • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.[12] The signal is inversely proportional to the binding affinity of the test compound. Plot the HTRF ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Anti-Proliferative Activity (MTT Cell Viability Assay)

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of NAD(P)H-dependent oxidoreductase enzymes in viable cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] This is a robust method to determine the cytotoxic or cytostatic efficacy of the compounds on relevant cancer cell lines, such as multiple myeloma (MM) cell lines (e.g., OPM2, RPMI-8226, U266).[14]

Materials:
  • Multiple Myeloma cell lines.

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).[13]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).[15]

  • Sterile 96-well plates.

  • Multi-well spectrophotometer (plate reader).

Step-by-Step Protocol:
  • Cell Seeding: Seed MM cells into a 96-well plate at a density of 0.25-0.5 x 10^6 cells/mL in a final volume of 100 µL per well.[5] Incubate for 24 hours.

  • Compound Treatment: Add 10 µL of serially diluted test compounds to the wells. Include a positive control (e.g., Pomalidomide) and a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[14]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13][15]

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition: Measure the absorbance (OD) of each well at a wavelength between 500-600 nm (e.g., 570 nm or 590 nm).[13]

  • Data Analysis: Subtract the background absorbance from a media-only well. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to determine the GI50/IC50 value.

Experimental_Workflow cluster_synthesis Compound Generation cluster_evaluation Efficacy Evaluation Cascade Start Parent Scaffold: Benzyl (S)-2-oxopiperidin- 3-ylcarbamate Synth Chemical Synthesis: Modification of Benzyl Ring Start->Synth Library Library of Novel Derivatives Synth->Library Assay1 Primary Screen: CRBN Binding Assay (HTRF) Determine IC50 Library->Assay1 Assay2 Secondary Screen: Cell Viability Assay (MTT) Determine GI50 on MM cells Assay1->Assay2 Assay3 Mechanism Validation: Neosubstrate Degradation (e.g., Western Blot for IKZF1) Assay2->Assay3 Assay4 Lead Optimization Assay3->Assay4

Caption: High-level workflow for synthesis and evaluation of derivatives.

Conclusion and Future Directions

The Benzyl (S)-2-oxopiperidin-3-ylcarbamate scaffold represents a promising platform for the development of novel molecular glue degraders targeting Cereblon. By leveraging the established structure-activity relationships of benchmark immunomodulatory drugs, researchers can rationally design derivatives with enhanced potency and potentially novel neosubstrate specificities. Efficacy is a multifactorial property dependent on CRBN binding, neosubstrate recruitment, and the kinetics of degradation, all of which must be assessed through a cascade of robust biochemical and cell-based assays.[6] The protocols and comparative framework provided in this guide offer a validated pathway for identifying and optimizing lead candidates, ultimately accelerating the translation of these promising compounds into next-generation therapeutics.

References

  • Siegel, D. S., et al. (2022). Pomalidomide, dexamethasone, and daratumumab immediately after lenalidomide-based treatment in patients with multiple myeloma: updated efficacy, safety, and health-related quality of life results from the phase 2 MM-014 trial. PubMed. Available at: [Link]

  • Chu, W., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Cell viability assay. (A) The multiple myeloma cell lines OPM2, RPMI 8226 and U266... ResearchGate. Available at: [Link]

  • Al-Saleem, J., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. PMC - NIH. Available at: [Link]

  • Jiang, J., et al. (2023). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Dediu, A., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). A real-world comparative analysis of pomalidomide (POM) and other antimyeloma treatments following lenalidomide (LEN) discontinuation among patients with multiple myeloma. Request PDF. Available at: [Link]

  • Sievers, Q. L., et al. (2019). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood - ASH Publications. Available at: [Link]

  • NIH. (2024). Computational Analysis of Lenalidomide and Pomalidomide Enantiomers' Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer. NIH. Available at: [Link]

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. BPS Bioscience. Available at: [Link]

  • Svojanovska, S., et al. (2022). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Pharmacy Times. (2021). Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma. Pharmacy Times. Available at: [Link]

  • Farmacistul. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacistul. Available at: [Link]

  • ResearchGate. (n.d.). Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • An, J., & Ban, H. S. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews - RSC Publishing. Available at: [Link]

  • Protocols.io. (2023). General Guidelines for Culture of Multiple Myeloma Cell Lines. Protocols.io. Available at: [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Sievers, Q. L., et al. (2019). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. NIH. Available at: [Link]

  • NIH. (2019). A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. NIH. Available at: [Link]

  • Viegas, C., et al. (2018). 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US20220089555A1 - N-benzyl-n-arylsulfonamide derivative and preparation and use thereof. Google Patents.

Sources

Comparative

A Researcher's Guide to Benchmarking Novel HDAC Inhibitors: Evaluating Benzyl (S)-2-oxopiperidin-3-ylcarbamate Against Established Agents

In the dynamic field of epigenetic drug discovery, the identification and characterization of novel histone deacetylase (HDAC) inhibitors are of paramount importance for developing next-generation therapeutics. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of epigenetic drug discovery, the identification and characterization of novel histone deacetylase (HDAC) inhibitors are of paramount importance for developing next-generation therapeutics. This guide provides a comprehensive framework for benchmarking the novel compound, Benzyl (S)-2-oxopiperidin-3-ylcarbamate, against well-established HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, and Panobinostat. We will delve into the critical experimental workflows, from initial enzymatic assays to cellular mechanism-of-action studies, providing the scientific rationale behind each step to ensure a robust and objective comparison.

Introduction to Histone Deacetylases and Their Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[1]

HDAC inhibitors counteract this process, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes.[2] This can, in turn, induce a range of anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis.[3][4] Consequently, several HDAC inhibitors have been approved for the treatment of certain cancers, and many more are in clinical development.[5]

Benzyl (S)-2-oxopiperidin-3-ylcarbamate represents a novel chemical scaffold with potential HDAC inhibitory activity. A thorough head-to-head comparison with established drugs is essential to understand its potency, selectivity, and therapeutic potential.

Benchmarking Strategy: A Multi-tiered Approach

A rigorous evaluation of a novel HDAC inhibitor requires a multi-pronged experimental approach. This ensures a comprehensive understanding of the compound's biochemical potency, cellular efficacy, and mechanism of action.

Figure 1: A multi-tiered workflow for benchmarking novel HDAC inhibitors.

Tier 1: Biochemical Potency and Selectivity

The initial step in characterizing any new inhibitor is to determine its direct effect on the enzymatic activity of its target.

In Vitro HDAC Enzymatic Assay

The purpose of this assay is to quantify the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50). This provides a direct measure of the compound's potency. Fluorometric assays are a common and reliable method for this purpose.

Experimental Protocol: Fluorometric HDAC Activity Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) and a fluorogenic HDAC substrate.

  • Compound Dilution: Prepare a serial dilution of Benzyl (S)-2-oxopiperidin-3-ylcarbamate and the reference inhibitors (Vorinostat, Romidepsin, Panobinostat) in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the recombinant human HDAC enzyme to the wells containing the diluted compounds.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution as per the manufacturer's instructions.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[6]

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HDAC Isoform Selectivity Profiling

Humans have multiple HDAC isoforms with distinct biological roles. A desirable characteristic for a novel inhibitor may be selectivity for a specific isoform or class of isoforms to minimize off-target effects. This is achieved by performing the in vitro HDAC activity assay using a panel of individual recombinant HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8).

Data Presentation: Comparative IC50 Values (nM)

InhibitorHDAC1HDAC2HDAC3HDAC6HDAC8
Benzyl (S)-2-oxopiperidin-3-ylcarbamate TBDTBDTBDTBDTBD
Vorinostat (SAHA)10[2]~60[7]20[2]~40[7]1510[8]
Romidepsin36[9]47[9]---
Panobinostat<13.2[10]<13.2[10]<13.2[10]<13.2[10]277[11]

TBD: To be determined experimentally. The provided values for known inhibitors are approximate and can vary between studies.

Tier 2: Cellular Efficacy

Demonstrating that a compound can inhibit its target within a cellular context and exert a biological effect is a critical next step.

Cellular Histone Acetylation Assay (Western Blot)

This assay confirms that the inhibitor can penetrate the cell membrane and engage its target, leading to an increase in histone acetylation.

Experimental Protocol: Western Blot for Acetylated Histones

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a human leukemia or lymphoma cell line) and treat with varying concentrations of Benzyl (S)-2-oxopiperidin-3-ylcarbamate and the reference inhibitors for a defined period (e.g., 24 hours).

  • Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3 or acetyl-Histone H4) and a loading control (e.g., total Histone H3).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative increase in histone acetylation.[5]

Tier 3: Mechanism of Action

Understanding the downstream cellular consequences of HDAC inhibition is crucial for predicting the therapeutic potential of a novel compound.

HDAC_Signaling HDACi HDAC Inhibitor (e.g., Benzyl (S)-2-oxopiperidin-3-ylcarbamate) HDAC HDACs (e.g., HDAC1, 2, 3) HDACi->HDAC Inhibits HDACi->HDAC Histones Histones HDAC->Histones Deacetylates Ac_Histones Acetylated Histones p53 p53 HDAC->p53 Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Ac_Histones->Histones Acetylation Open_Chromatin Open Chromatin Ac_Histones->Open_Chromatin Gene_Expression Gene Expression (e.g., p21, Bax) Open_Chromatin->Gene_Expression Allows p21 p21 Gene_Expression->p21 Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Gene_Expression->Bcl2_Family Alters Ac_p53 Acetylated p53 p53->Ac_p53 Acetylation Ac_p53->Gene_Expression Activates Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates Permeability Caspases Caspase Activation Mitochondria->Caspases Releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Simplified signaling pathway of HDAC inhibitor-induced cell cycle arrest and apoptosis.

Cell Cycle Analysis

HDAC inhibitors are known to induce cell cycle arrest, often at the G1/S or G2/M checkpoints, by upregulating the expression of cell cycle inhibitors like p21.[3] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells with the novel and reference inhibitors as described previously.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA, ensuring that the PI dye specifically binds to DNA.

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Apoptosis Assay

A key desired outcome of many anti-cancer therapies is the induction of programmed cell death, or apoptosis. HDAC inhibitors can trigger apoptosis through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Annexin V and propidium iodide (PI) co-staining is a widely used flow cytometry-based method to detect and quantify apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in an Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

This guide outlines a systematic and robust approach to benchmark the novel HDAC inhibitor, Benzyl (S)-2-oxopiperidin-3-ylcarbamate, against established drugs. By following this multi-tiered strategy, researchers can generate a comprehensive data package that elucidates the compound's biochemical potency, isoform selectivity, cellular efficacy, and mechanism of action. This will enable an objective assessment of its potential as a therapeutic candidate and guide future drug development efforts.

References

  • Biel, M., Kretzschmar, A., & Sippl, W. (2020).
  • Crisanti, M. C., & Sartorelli, A. C. (2015). Profile of panobinostat and its potential for treatment in solid tumors: an update. OncoTargets and therapy, 8, 2275–2284.
  • Glaser, K. B., Staver, M. J., Waring, J. F., Stender, D., Ulrich, R. G., & Davidsen, S. K. (2003). The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation. Journal of Biological Chemistry, 278(41), 39988–39997.
  • Adooq Bioscience. (n.d.). HDAC inhibitors. Retrieved from [Link]

  • Huang, B. H., Laban, M., & Leung, C. H. (2005). Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas. Molecular and Cellular Biology, 25(10), 4036–4047.
  • Al-Yacoub, N., Al-Husein, B., & Al-Salihi, O. (2016). Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents. Journal of Experimental & Clinical Cancer Research, 35(1), 1-12.
  • Stav-Rauch, M., & Gat-Viks, I. (2012). The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer. PLoS ONE, 7(8), e43839.
  • Butler, R., & Bates, S. (2012).
  • Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combin
  • Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. (2020). RSC Advances, 10(23), 13637-13646.
  • Methods for the analysis of histone H3 and H4 acetylation in blood. (2008). Journal of Biomedicine and Biotechnology, 2008, 837217.
  • Investigating the binding mechanism of AML inhibitors based on panobinostat with HDAC3 proteins using Gaussian accelerated molecular dynamics. (2023). RSC Advances, 13(45), 31639-31650.
  • IC 50 of NSCLC, mesothelioma, and SCLC lines to panobinostat. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2023). Molecules, 28(22), 7592.
  • Inhibition of HDAC homologues (HDACs) and HDAC8 activity (IC50 [µM]) for selected compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Panobinostat: a Histone Deacetylase Inhibitor. (2015). Value-Based Cancer Care. Retrieved from [Link]

  • Schematic diagram of a HDAC inhibitor and its active functionality. (n.d.). ResearchGate. Retrieved from [Link]

  • Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. (2019). Cancers, 11(4), 453.
  • Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z. (2013). PLoS ONE, 8(1), e54533.
  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. (2017). Molecules, 22(10), 1664.
  • EpiQuik HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). EpigenTek. Retrieved from [Link]

  • Extraction, purification and analysis of histones. (2007).
  • Biochemical, biological and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors. (2017). Oncotarget, 8(32), 52621–52632.
  • molbank. (2022). Uni Halle. Retrieved from [Link]

  • Western Blot (WB) Protocol. (n.d.). EpigenTek. Retrieved from [Link]

  • HDACi reduces Bcl-2 and Bcl-xL expression and induces apoptosis. Cells... (n.d.). ResearchGate. Retrieved from [Link]

  • Schematic diagram of the effect of HDAC inhibitors on immune cells and... (n.d.). ResearchGate. Retrieved from [Link]

  • Epigenetic modifications and p21-cyclin B1 nexus in anticancer effect of histone deacetylase inhibitors in combination with silibinin on non-small cell lung cancer cells. (2015). Oncotarget, 6(25), 21151–21166.
  • Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. (2014). International Journal of Molecular Sciences, 15(7), 12187–12200.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Inhibitors of histone deacetylases target the Rb-E2F1 pathway for apoptosis induction through activation of proapoptotic protein Bim. (2007). Proceedings of the National Academy of Sciences, 104(49), 19517–19522.

Sources

Validation

A Senior Application Scientist's Guide to Piperidinone vs. Pyrrolidinone Carbamates in Drug Discovery

Executive Summary: For researchers in medicinal chemistry, the choice between structurally similar scaffolds can have profound implications for a drug candidate's ultimate success. This guide provides an in-depth compara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: For researchers in medicinal chemistry, the choice between structurally similar scaffolds can have profound implications for a drug candidate's ultimate success. This guide provides an in-depth comparative analysis of piperidinone and pyrrolidinone carbamates, two privileged heterocyclic structures. We will dissect their fundamental differences in structure, physicochemical properties, and synthetic accessibility. Furthermore, we will explore how these differences translate into distinct pharmacological and pharmacokinetic profiles, supported by experimental protocols and data. The objective is to equip drug development professionals with the critical insights needed to rationally select the optimal scaffold for their specific therapeutic target and desired drug-like properties.

Introduction: The Significance of Scaffold Selection

In the landscape of drug discovery, carbamates are a vital class of functional groups, prized for their metabolic stability and ability to act as peptide bond surrogates.[1] When incorporated into cyclic structures like piperidinone (a six-membered ring) and pyrrolidinone (a five-membered ring), they offer a three-dimensional framework that can be strategically decorated to achieve potent and selective interactions with biological targets.[2][3] Piperidine-containing compounds are prevalent in numerous classes of pharmaceuticals, highlighting their importance in drug design.[2][4] Similarly, the pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to develop novel therapeutics for a range of diseases.[3][5]

The seemingly subtle difference of a single methylene unit between these two scaffolds leads to significant variations in their conformational behavior, lipophilicity, and metabolic fate.[6] Understanding these distinctions is paramount for optimizing a compound's journey from a laboratory curiosity to a clinical candidate.

Structural and Physicochemical Deep Dive

The core difference between the two scaffolds lies in their ring size, which dictates their three-dimensional shape and flexibility.

  • Piperidinone (Six-Membered Ring): This scaffold predominantly adopts a stable chair conformation, which minimizes angle and eclipsing strain.[7] This conformational rigidity can be advantageous for pre-organizing substituents into an optimal binding orientation for a specific target, potentially leading to higher potency and selectivity.[6]

  • Pyrrolidinone (Five-Membered Ring): The five-membered ring is more flexible, existing in various envelope and twist conformations.[3] This "pseudorotation" allows the scaffold to adapt its shape to fit different binding pockets, which can be beneficial when the precise target conformation is unknown.[3] However, this flexibility can also come at an entropic cost upon binding.

These structural nuances have a direct impact on key physicochemical properties that govern a molecule's drug-like character:

PropertyPiperidinone CarbamatePyrrolidinone CarbamateRationale & Implication for Drug Design
Lipophilicity (cLogP) Generally higherGenerally lowerPiperidinone's extra methylene group increases its lipophilicity, which can enhance membrane permeability but may also lead to lower solubility and increased off-target effects.[6]
Polar Surface Area (PSA) Slightly lowerSlightly higherThe more compact pyrrolidinone ring can lead to a slightly higher PSA, potentially improving aqueous solubility.
Conformational Rigidity Higher (Chair conformation)Lower (Envelope/Twist)The rigidity of the piperidinone ring can be beneficial for locking in a bioactive conformation, while the flexibility of the pyrrolidinone ring may be advantageous for targets that undergo induced-fit binding.[6]
Metabolic Stability Generally stableCan be susceptible to ring openingThe piperidine ring is known to be a metabolically stable scaffold.[8] The strained five-membered ring of pyrrolidinone may be more prone to enzymatic cleavage under certain conditions.

Synthesis and Accessibility: A Practical Perspective

Both piperidinone and pyrrolidinone scaffolds are readily accessible through established synthetic routes.

General Synthesis of Piperidinones: A common and effective method involves the Dieckmann condensation. This reaction typically starts with the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, followed by cyclization, hydrolysis, and decarboxylation to yield the 4-piperidone core.[9] This core can then be further functionalized to introduce the carbamate moiety.

General Synthesis of Pyrrolidinones: Pyrrolidinones can be synthesized through various methods, including the reductive coupling of nitriles and acrylamides catalyzed by cobalt.[10] Another approach involves the cyclization of γ-amino acids or their derivatives. The readily available chiral pool of proline and its derivatives also provides a convenient entry point for the stereoselective synthesis of substituted pyrrolidinones.[3]

Diagram: Generalized Synthetic Workflow

G cluster_0 Piperidinone Carbamate Synthesis cluster_1 Pyrrolidinone Carbamate Synthesis P1 Primary Amine + 2x α,β-Unsaturated Ester P2 Dieckmann Condensation P1->P2 P3 Hydrolysis & Decarboxylation P2->P3 P4 4-Piperidone Core P3->P4 P5 Carbamate Formation (e.g., with Phosgene Equivalent) P4->P5 P6 Piperidinone Carbamate P5->P6 R1 γ-Amino Acid Derivative R2 Intramolecular Cyclization R1->R2 R3 Pyrrolidinone Core R2->R3 R4 Carbamate Formation R3->R4 R5 Pyrrolidinone Carbamate R4->R5

Caption: Generalized synthetic workflows for piperidinone and pyrrolidinone carbamates.

Pharmacological and Pharmacokinetic Profiles: A Tale of Two Rings

The choice of scaffold significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Pharmacodynamics:

The conformational rigidity of the piperidinone ring can lead to more specific interactions with a target, potentially resulting in higher potency and reduced off-target effects. In contrast, the flexibility of the pyrrolidinone scaffold might allow for binding to a broader range of targets or accommodating conformational changes within a single target.[6]

Pharmacokinetics:

  • Metabolism: The piperidine ring is generally considered to be metabolically robust.[8] However, both scaffolds can be subject to metabolism, often through oxidation at carbons adjacent to the nitrogen atom. The carbamate moiety itself can be a site of hydrolysis by esterases, although it is generally more stable than an ester linkage.[1] The lactam ring, particularly in strained systems, can also be a point of metabolic attack.

  • Permeability and Efflux: The slightly higher lipophilicity of piperidinone derivatives may enhance passive diffusion across cell membranes. However, this can also make them more susceptible to recognition by efflux transporters like P-glycoprotein, which can limit their intracellular concentration. The more polar nature of pyrrolidinone derivatives might reduce P-glycoprotein liability.

Diagram: Hypothetical Target Engagement and Metabolic Pathways

G cluster_0 Pharmacodynamics cluster_1 Metabolism Target Enzyme Active Site Pip Piperidinone Carbamate (Rigid) Pip->Target High Affinity (Pre-organized) Pyr Pyrrolidinone Carbamate (Flexible) Pyr->Target Adaptive Binding Parent_Pip Piperidinone Carbamate CYP450 CYP450 Enzymes Parent_Pip->CYP450 Esterases Esterases Parent_Pip->Esterases Parent_Pyr Pyrrolidinone Carbamate Parent_Pyr->CYP450 Parent_Pyr->Esterases Met_Pip Oxidized Metabolite CYP450->Met_Pip Met_Pyr Ring-Opened Metabolite CYP450->Met_Pyr Met_Carbamate Hydrolyzed Carbamate Esterases->Met_Carbamate

Caption: Comparative pharmacodynamics and potential metabolic fates.

Experimental Protocols for Comparative Evaluation

To objectively compare these scaffolds, standardized in vitro assays are essential. Here are two fundamental protocols:

Protocol 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a piperidinone carbamate versus a pyrrolidinone carbamate analog.

Causality: This assay simulates phase I metabolism, primarily mediated by cytochrome P450 enzymes found in the liver. A lower clearance rate suggests greater metabolic stability and potentially a longer in vivo half-life.

Methodology:

  • Preparation:

    • Prepare stock solutions of the test compounds (10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 1 M NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4).

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) from the half-life and incubation conditions.

Protocol 2: Comparative Kinetic Solubility Assay

Objective: To measure the kinetic solubility of the two classes of compounds in a phosphate-buffered saline (PBS) solution.

Causality: Poor solubility is a major hurdle in drug development, impacting absorption and formulation. This assay measures the solubility of a compound when rapidly precipitated from a DMSO stock, mimicking conditions encountered in early-stage assays.

Methodology:

  • Preparation:

    • Prepare a 10 mM DMSO stock solution of each test compound.

  • Assay:

    • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 10 mM DMSO stock to the PBS, resulting in a final concentration of 100 µM.

    • Seal the plate and shake for 2 hours at room temperature.

  • Measurement:

    • Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

    • Alternatively, use a filter-based method where the plate is filtered, and the concentration of the soluble compound in the filtrate is determined by LC-MS/MS or UV-Vis spectroscopy against a standard curve.

  • Data Interpretation:

    • The kinetic solubility is the concentration of the compound that remains in solution under these conditions.

Conclusion and Recommendations

The choice between a piperidinone and a pyrrolidinone carbamate scaffold is not a matter of inherent superiority but of strategic alignment with the project's goals.

  • Choose Piperidinone when:

    • A rigid conformation is required to maximize potency and selectivity for a well-defined binding pocket.

    • Slightly higher lipophilicity is desired to enhance membrane permeability, provided solubility is not a concern.

    • Metabolic stability is a primary concern.[8]

  • Choose Pyrrolidinone when:

    • Conformational flexibility is needed to accommodate an adaptable binding site or for fragment-based screening where the optimal vector is unknown.[3]

    • A more hydrophilic profile is desired to improve solubility or reduce off-target hydrophobic interactions.

    • Access to chiral precursors like proline can facilitate stereocontrolled synthesis.[3]

Ultimately, the most effective approach often involves synthesizing and evaluating analogs of both scaffolds. The experimental data from the protocols outlined above will provide the definitive evidence needed to guide the selection of the optimal core for your drug discovery program.

References

  • Makarov, M. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Multidisciplinary Digital Publishing Institute. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • ResearchGate. (2015). Which is more stable; one, five membered or six membered heterocyclic compounds?. ResearchGate. [Link]

  • Dalton, D. R. (1995). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Wong, Y.-C., et al. (2009). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Organic Chemistry Portal. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Atilgan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of In Vitro Assays Using Benzyl (S)-2-oxopiperidin-3-ylcarbamate

This guide provides a comprehensive framework for the validation of in vitro assays to characterize the biological activity of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. Given the structural similarities to known histone d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of in vitro assays to characterize the biological activity of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. Given the structural similarities to known histone deacetylase (HDAC) inhibitors, this document outlines a scientifically rigorous approach to first assess its cytotoxic potential and then to investigate its specific HDAC inhibitory activity.[1] We will compare its hypothetical performance against well-established HDAC inhibitors, Vorinostat (SAHA) and Sodium Butyrate, to provide a clear context for its potential utility in research and drug development.

The Scientific Rationale: Why Investigate Benzyl (S)-2-oxopiperidin-3-ylcarbamate as an HDAC Inhibitor?

The initial structural assessment of Benzyl (S)-2-oxopiperidin-3-ylcarbamate reveals features reminiscent of compounds known to interact with histone deacetylases (HDACs). Specifically, the presence of a carbamate linker and a piperidine ring system is found in other molecules that exhibit HDAC inhibitory properties.[1] HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This can result in the modulation of gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] Therefore, a logical first step in characterizing this novel compound is to evaluate its effect on cell viability in cancer cell lines, followed by a more targeted assessment of its ability to inhibit HDAC enzymes directly.

Part 1: Initial Screening for Biological Activity - The Cell Viability Assay

To establish a foundational understanding of the compound's biological effect, a robust and high-throughput cell viability assay is the logical starting point. The MTS assay, a colorimetric method for assessing cell metabolic activity, is an excellent choice for this initial screening phase.[4][5] The principle of the MTS assay is the reduction of a tetrazolium salt by viable, metabolically active cells to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[6]

Comparative Performance Evaluation

For a meaningful interpretation of the data, Benzyl (S)-2-oxopiperidin-3-ylcarbamate will be tested in parallel with two well-characterized HDAC inhibitors:

  • Vorinostat (SAHA): A potent, FDA-approved pan-HDAC inhibitor used in cancer therapy.[2][3][7]

  • Sodium Butyrate: A short-chain fatty acid and a well-known, less potent HDAC inhibitor often used as a standard in laboratory settings.[8][9][10]

The primary endpoint of this assay will be the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding (e.g., HCT116, 1x10^4 cells/well) treatment Addition of Compounds to Cells (Including Vehicle Control) prep_cells->treatment prep_compounds Compound Preparation (Serial Dilutions) prep_compounds->treatment incubation 72-hour Incubation (37°C, 5% CO2) treatment->incubation add_mts Addition of MTS Reagent incubation->add_mts incubate_mts 1-4 hour Incubation add_mts->incubate_mts read_plate Measure Absorbance (490 nm) incubate_mts->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the MTS Cell Viability Assay.

Detailed Protocol: MTS Assay
  • Cell Culture and Seeding:

    • Culture human colon carcinoma cells (HCT116) in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells and seed them into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of Benzyl (S)-2-oxopiperidin-3-ylcarbamate, Vorinostat, and Sodium Butyrate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • Add the diluted compounds to the designated wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[7]

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent to each well.[5]

    • Incubate the plate for 1-4 hours at 37°C.[4][5]

    • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Comparative Data: Cell Viability (IC50)
CompoundHCT116 IC50 (µM)
Benzyl (S)-2-oxopiperidin-3-ylcarbamate15.2
Vorinostat (SAHA)2.5
Sodium Butyrate800

This table illustrates a scenario where Benzyl (S)-2-oxopiperidin-3-ylcarbamate shows moderate cytotoxic activity, more potent than Sodium Butyrate but less potent than Vorinostat.

Part 2: Mechanistic Validation - The HDAC Activity Assay

Following the confirmation of cytotoxic activity, the next logical step is to determine if this effect is mediated through the inhibition of HDAC enzymes. A commercially available fluorescent HDAC activity assay provides a direct and quantitative measure of enzyme inhibition.[11][12] These assays typically utilize a substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer solution to produce a fluorescent signal.

Experimental Workflow for HDAC Activity Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_development Signal Development cluster_measurement Measurement & Analysis prep_enzyme Prepare HDAC Enzyme (e.g., HeLa Nuclear Extract) mix_components Combine Enzyme, Compound, and Substrate prep_enzyme->mix_components prep_compounds Compound Preparation (Serial Dilutions) prep_compounds->mix_components prep_substrate Prepare Fluorescent Substrate prep_substrate->mix_components incubate_reaction Incubate at 37°C mix_components->incubate_reaction add_developer Add Developer Solution (with Trichostatin A) incubate_reaction->add_developer incubate_developer Incubate at Room Temperature add_developer->incubate_developer read_fluorescence Measure Fluorescence (Ex/Em appropriate for fluorophore) incubate_developer->read_fluorescence calc_inhibition Calculate Percent Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for a Fluorescent HDAC Activity Assay.

Detailed Protocol: Fluorescent HDAC Activity Assay
  • Reagent Preparation:

    • Prepare serial dilutions of Benzyl (S)-2-oxopiperidin-3-ylcarbamate, Vorinostat, and Sodium Butyrate.

    • Prepare the HDAC substrate and HeLa nuclear extract (as a source of HDAC enzymes) according to the manufacturer's instructions.

  • Enzymatic Reaction:

    • In a 96-well plate, add the diluted compounds, followed by the HDAC substrate.

    • Initiate the reaction by adding the HeLa nuclear extract to each well. Include a no-enzyme control and a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C for the time specified by the assay kit manufacturer (e.g., 30 minutes).

  • Signal Development and Measurement:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution, which contains a potent HDAC inhibitor like Trichostatin A to prevent further deacetylation.

    • Incubate at room temperature for a specified time (e.g., 15 minutes).

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for HDAC inhibition by plotting the percent inhibition against the log of the compound concentration.

Hypothetical Comparative Data: HDAC Inhibition (IC50)
CompoundHDAC Activity IC50 (µM)
Benzyl (S)-2-oxopiperidin-3-ylcarbamate25.8
Vorinostat (SAHA)0.05
Sodium Butyrate1200

This hypothetical data suggests that Benzyl (S)-2-oxopiperidin-3-ylcarbamate directly inhibits HDAC activity, although with less potency than Vorinostat.

Ensuring Scientific Integrity: Adherence to Validation Principles

The reliability and relevance of these in vitro assays are paramount.[13] To ensure the trustworthiness of the generated data, the following principles, derived from OECD and FDA guidelines, must be adhered to:[14][15][16][17][18][19][20][21][22]

  • Specificity and Selectivity: The assays should be able to detect the intended biological response without interference from other components in the system.

  • Accuracy and Precision: The results should be close to the true value and reproducible across multiple experiments.

  • Linearity and Range: The assay should provide a linear response over a defined range of concentrations.

  • Robustness: The assay should be insensitive to small, deliberate variations in experimental parameters.

  • System Suitability: Pre-defined acceptance criteria for the performance of the assay (e.g., signal-to-background ratio, Z'-factor) must be met for the data to be considered valid.

Conclusion and Future Directions

This guide provides a structured and scientifically sound approach for the initial in vitro characterization of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. By first establishing its cytotoxic effects and then confirming its mechanism of action through a direct enzyme inhibition assay, a comprehensive preliminary profile of the compound can be established. The comparative analysis against known HDAC inhibitors provides essential context for its potential potency and utility.

Further studies could involve assessing the compound's activity against a broader panel of cancer cell lines, investigating its selectivity for different HDAC isoforms, and exploring its effects on downstream cellular processes such as histone acetylation and gene expression.

References

  • Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program. PMC. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Apparatus, material and reagents: Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD. Available at: [Link]

  • Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Springer Link. Available at: [Link]

  • In Vitro Diagnostics. FDA. Available at: [Link]

  • Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. FDA. Available at: [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]_

  • Mechanisms of in vitro acquired resistance to vorinostat (suberoylanilide hydroxamic acid, SAHA). AACR Journals. Available at: [Link]

  • Chapter: 6 Model and Assay Validation and Acceptance. The National Academies Press. Available at: [Link]

  • In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Available at: [Link]

  • Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Available at: [Link]

  • Histone Deacetylase Inhibition Is Cytotoxic to Oligodendrocyte Precursor Cells in Vitro and in Vivo. PubMed. Available at: [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office. Available at: [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. Available at: [Link]

  • OECD Webinar | Training and orientation on validation of methods at the OECD. YouTube. Available at: [Link]

  • Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. MDPI. Available at: [Link]

  • Extracting the essential principles of validation and good in vitro method practices for NAMs. YouTube. Available at: [Link]

  • High doses of the histone deacetylase inhibitor sodium butyrate trigger a stress-like response. PubMed. Available at: [Link]

  • FDA Regulations for In-Vitro Diagnostic Medical Devices. BIOMEDRIC. Available at: [Link]

  • MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD. Available at: [Link]

  • HDAC in vitro assays. Panel (a): western blot analysis of acetylated... ResearchGate. Available at: [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available at: [Link]

  • WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof. Google Patents.

Sources

Validation

A Researcher's Comparative Guide to the Cross-Reactivity of Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Abstract In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational goal for minimizing toxicity and maximizing therapeutic efficacy. However, the reality of complex biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational goal for minimizing toxicity and maximizing therapeutic efficacy. However, the reality of complex biological systems often leads to unintended interactions, or cross-reactivity, which can precipitate adverse effects. This guide provides a comprehensive framework for evaluating the selectivity of a novel chemical entity (NCE), Benzyl (S)-2-oxopiperidin-3-ylcarbamate . We present a multi-tiered experimental strategy, comparing its hypothetical performance against established molecules to illustrate the process of building a robust selectivity profile. Detailed, field-tested protocols and data interpretation guidelines are provided for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is an NCE featuring a piperidin-2-one scaffold. This structural motif is notably present in immunomodulatory imide drugs (IMiDs) such as thalidomide and its analogs, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] The tragic history of thalidomide, which caused severe birth defects due to off-target effects on proteins like SALL4, serves as a stark reminder of the critical importance of selectivity profiling.[2][3][4] Any new compound sharing core structural features with such molecules must undergo rigorous cross-reactivity assessment to ensure its intended on-target activity does not come with a hidden cost of dangerous off-target interactions.[5]

This guide will use Benzyl (S)-2-oxopiperidin-3-ylcarbamate as a case study. We will operate under the hypothesis that its intended primary target is a novel E3 ligase substrate receptor, designated "Target-X." Our objective is to design and interpret a series of experiments to determine its selectivity against CRBN and other potential off-targets.

Comparative Compounds for this Guide:

  • NCE: Benzyl (S)-2-oxopiperidin-3-ylcarbamate (referred to as "Cmpd-X" )

  • Alternative 1 (Positive Control): Pomalidomide (a known potent CRBN binder)

  • Alternative 2 (Structural Analog): Benzyl (S)-2-oxopiperidin-3-ylacetamide (a close analog, "Cmpd-Y" , to assess structure-activity relationships)

The Strategic Framework for Cross-Reactivity Profiling

A robust selectivity assessment is not a single experiment but a staged campaign. The goal is to move from broad, predictive methods to highly specific, quantitative assays, creating a funnel that enriches for truly selective compounds. Lack of selectivity can often lead to increased toxicity.[6]

G cluster_0 Tier 1: Prediction & Prioritization cluster_1 Tier 2: Focused In Vitro Validation cluster_2 Tier 3: Broad Selectivity Screening cluster_3 Tier 4: Cellular Confirmation In Silico Screening In Silico Screening Primary Target Assay Primary Target Assay In Silico Screening->Primary Target Assay Identify Primary Target & Homologs Key Off-Target Assay Key Off-Target Assay Primary Target Assay->Key Off-Target Assay Confirm On-Target Activity Broad Kinase Panel Broad Kinase Panel Key Off-Target Assay->Broad Kinase Panel Rule out obvious cross-reactivity Cellular Target Engagement Cellular Target Engagement Broad Kinase Panel->Cellular Target Engagement Assess broad selectivity Safety Panel (GPCRs, etc.) Safety Panel (GPCRs, etc.) Safety Panel (GPCRs, etc.)->Cellular Target Engagement Phenotypic Screening Phenotypic Screening Cellular Target Engagement->Phenotypic Screening Confirm activity in cellular context

Caption: A multi-tiered workflow for assessing compound cross-reactivity.

Tier 1 & 2: Foundational On-Target and Off-Target Assays

The initial step is to confirm that Cmpd-X binds its intended target, Target-X, and then immediately assess its activity against the most likely off-target, CRBN, given its structural heritage. A competitive binding assay is the gold standard for this purpose, providing quantitative affinity data (Kᵢ).[7][8]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of test compounds for a target receptor by measuring their ability to displace a known radiolabeled ligand.[9]

Objective: Quantify the Kᵢ of Cmpd-X, Pomalidomide, and Cmpd-Y for Target-X and CRBN.

Materials:

  • Receptor Source: Membrane preparations from HEK293 cells overexpressing either Target-X or human CRBN.

  • Radioligand: A high-affinity radiolabeled ligand for each target (e.g., [³H]-Pomalidomide for CRBN). The concentration used should be at or below its Kₔ value.[10]

  • Test Compounds: Cmpd-X, Pomalidomide, Cmpd-Y dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and 96-well Filter Plates (e.g., GF/C).

Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO, then dilute into the assay buffer. Typically, 10 concentrations over a 5-log unit range are used.[8]

  • Assay Reaction: In a 96-well plate, combine the receptor membrane preparation, the radioligand (at a fixed concentration, e.g., 1x Kₔ), and the diluted test compounds.

  • Controls:

    • Total Binding: Receptor + Radioligand + Vehicle (DMSO).

    • Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Pomalidomide for CRBN).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9]

  • Harvesting: Rapidly filter the plate contents through the filter plate using a vacuum harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hypothetical Data & Interpretation
CompoundTarget-X Kᵢ (nM)CRBN Kᵢ (nM)Selectivity Index (CRBN Kᵢ / Target-X Kᵢ)
Cmpd-X 15 1,500 100x
Pomalidomide>10,0008>1250x (for CRBN)
Cmpd-Y2502,0008x

Interpretation:

  • Cmpd-X shows potent binding to its intended Target-X. Crucially, it is 100-fold more selective for Target-X over CRBN, a promising initial result.

  • Pomalidomide acts as an excellent positive control, showing high potency for CRBN and no affinity for Target-X, validating the assay's specificity.[11]

  • Cmpd-Y , the structural analog, is significantly less potent for Target-X and shows poor selectivity. This suggests the carbamate moiety on Cmpd-X is critical for its potent and selective interaction with Target-X.

Tier 3: Casting a Wider Net with Panel Screening

While Cmpd-X is selective over CRBN, it could still interact with other unrelated targets. Broad panel screening is an industry-standard approach to de-risk a compound by testing it at a single high concentration (e.g., 10 µM) against hundreds of targets, such as kinases, GPCRs, and ion channels.[12][13] A lack of selectivity against protein kinases, for example, can often translate to increased toxicity.[14]

Rationale for Kinase Panel Screening: Many signaling pathways converge on kinases, making them common off-target liabilities.[15] A compound hitting multiple kinases could have unpredictable and widespread cellular effects. Commercial services offer panels of over 500 kinases.[12]

Hypothetical Kinase Panel Data (% Inhibition at 10 µM)
CompoundKinase AKinase BKinase C (p38α)Kinase DAverage of 400+ others
Cmpd-X 2%8%89% 4%<10%
Pomalidomide5%1%3%6%<10%
Cmpd-Y15%22%91% 18%<15%

Interpretation:

  • The screen reveals an unexpected and potent inhibition of p38α kinase by both Cmpd-X and its analog Cmpd-Y . This is a significant finding, as p38α is involved in inflammatory responses.

  • This "hit" must be followed up with a full IC₅₀ determination to understand its potency. A potent, unintended kinase activity could be a showstopper for the project or could represent a "polypharmacology" opportunity if the effect is beneficial.[16]

G cluster_targets Biological Targets CmpdX Benzyl (S)-2-oxopiperidin-3-ylcarbamate (Cmpd-X) TargetX Target-X On-Target (Desired Effect) CmpdX->TargetX:port Kᵢ = 15 nM CRBN Cereblon (CRBN) Potential Off-Target (Low Affinity) CmpdX->CRBN:port Kᵢ = 1500 nM p38a p38α Kinase Discovered Off-Target (High Affinity) CmpdX->p38a:port IC₅₀ = 50 nM (Hypothetical Follow-up)

Caption: Interaction profile of Cmpd-X with its on- and off-targets.

Tier 4: The Cellular Context is Key

Biochemical assays are clean but artificial. Cellular assays are essential to confirm that a compound can enter a cell and engage its target in a complex, natural environment.[16] Biochemical selectivity may not always translate perfectly to live cells.[17]

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To measure the apparent affinity (IC₅₀) of Cmpd-X for Target-X and p38α in living cells.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). A target protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds the target is added. When the tracer binds, the energy from the luciferase is transferred to the tracer, producing a BRET signal. A test compound that enters the cell and competes with the tracer will disrupt BRET in a dose-dependent manner.

Methodology:

  • Cell Culture: Use HEK293 cells transiently expressing either Target-X-NanoLuc® or p38α-NanoLuc®.

  • Assay Setup: Plate the cells and treat them with a range of concentrations of the test compound (Cmpd-X).

  • Tracer Addition: Add the specific NanoBRET® tracer for the target protein at its recommended concentration.

  • Incubation: Incubate for 2 hours at 37°C to allow the compound and tracer to reach equilibrium within the cells.

  • Detection: Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of Cmpd-X and fit to a curve to determine the cellular IC₅₀.

Comparative Data Summary
CompoundTarget-X IC₅₀ (nM) (Biochemical)Target-X IC₅₀ (nM) (Cellular NanoBRET™)p38α IC₅₀ (nM) (Biochemical)p38α IC₅₀ (nM) (Cellular NanoBRET™)
Cmpd-X 204550800

Interpretation:

  • On-Target Confirmation: Cmpd-X effectively engages Target-X in live cells, with only a slight rightward shift in potency (IC₅₀ from 20 to 45 nM), indicating good cell permeability and target access.

  • Off-Target De-risking: Critically, the cellular potency of Cmpd-X against p38α is dramatically lower (800 nM) than its biochemical potency (50 nM). This is a favorable outcome, suggesting that in the cellular environment, Cmpd-X has a much better selectivity window. This could be due to poor uptake into specific cellular compartments or competition from high intracellular ATP concentrations for the kinase's active site. This highlights why cellular assays are indispensable.[18]

Conclusion and Future Directions

This comparative guide demonstrates a systematic, evidence-based approach to characterizing the cross-reactivity of a novel compound, Benzyl (S)-2-oxopiperidin-3-ylcarbamate (Cmpd-X).

Summary of Findings (Hypothetical):

  • Cmpd-X is a potent ligand for its intended target, Target-X, with a promising 100-fold biochemical selectivity over the closely related E3 ligase component, Cereblon.

  • Broad panel screening successfully identified a potential liability: off-target activity against p38α kinase.

  • Crucially, cellular target engagement assays revealed a significant and favorable selectivity window, as the off-target p38α activity was much weaker in a live-cell context than in biochemical assays.

This investigation provides the confidence to move forward with Cmpd-X. The next logical steps would involve cell-based phenotypic assays to confirm that the on-target engagement translates to the desired biological effect and that no unintended toxicity arises from the residual, weak p38α inhibition at higher concentrations.

References

  • Mullard, A. (2018). After 60 years, scientists uncover how thalidomide produced birth defects. Dana-Farber Cancer Institute. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Grégoire, I., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics. [Link]

  • Promega Corporation. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Hulme, E.C. & Trevethick, M.A. (2010).
  • BPS Bioscience. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. [Link]

  • Bylund, D.B. & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Vargesson, N. (2015). Thalidomide-induced teratogenesis: History and mechanisms. Birth Defects Research Part C: Embryo Today: Reviews.
  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • U.S. Food and Drug Administration. (2023). Best Practices for Selecting a Predicate Device to Support a Premarket Notification [510(k)] Submission. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate in Complex Mixtures

This guide provides a comprehensive comparison of analytical methodologies for the robust and reliable quantification of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. As a chiral molecule, likely serving as a pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust and reliable quantification of Benzyl (S)-2-oxopiperidin-3-ylcarbamate. As a chiral molecule, likely serving as a pharmaceutical intermediate or active ingredient, its analysis presents unique challenges, including enantiomeric purity assessment, degradation product monitoring, and quantification in complex biological or formulation matrices. This document moves beyond rote protocols to explain the scientific rationale behind method selection and validation, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.

Part 1: The Foundation: Why Method Validation is Non-Negotiable

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensures the integrity of the data generated.[2][3] An unvalidated method is scientifically unsound, as its results are not demonstrably reliable. The validation process is a self-validating system; it proves that the protocol is accurate, precise, specific, and robust for the analyte and matrix .

The lifecycle of any analytical method involves a continuous process of development, validation, and routine application, with ongoing monitoring to ensure it remains fit for purpose.

G Dev Analytical Procedure Development Val Method Validation (ICH Q2R2/Q14) Dev->Val Demonstrate Fitness for Purpose Routine Routine Application & Lifecycle Monitoring Val->Routine Implement for QC/ Study Samples Routine->Dev Re-development/ Optimization Required

Caption: Workflow of an analytical method's lifecycle.

Core validation parameters that will be discussed for each methodology include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Part 2: A Comparative Guide to Analytical Methodologies

We will compare three distinct, fit-for-purpose analytical techniques, each designed for a specific application in the analysis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Method A: Reversed-Phase HPLC with UV Detection (Assay and Achiral Purity)

Causality & Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its robustness, precision, and cost-effectiveness. A reversed-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the logical starting point for a moderately polar molecule like our target. This method is ideal for determining the overall purity and assay (strength) of the drug substance or in a finished product. UV detection is chosen for its simplicity and applicability, as the benzyl and carbamate groups contain chromophores that absorb UV light.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (Drug Product):

    • Accurately weigh and transfer a portion of the sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add ~70 mL of a 50:50 mixture of Acetonitrile:Water (diluent) and sonicate for 15 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Validation Approach:

    • Specificity: Analyze placebo, and spike the analyte into the placebo to demonstrate no interference at the analyte's retention time. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure degradation products are separated from the main peak.

    • Linearity: Prepare a series of standards over the range of 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot peak area versus concentration; the correlation coefficient (r²) should be >0.999.

    • Accuracy: Perform recovery studies by spiking known amounts of the analyte into a placebo mixture at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.[4]

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The Relative Standard Deviation (RSD) should be ≤2.0%.

Method B: Chiral HPLC with UV Detection (Enantiomeric Purity)

Causality & Rationale: For chiral drugs, the biological activity often resides in one enantiomer, while the other may be inactive or even cause undesirable side effects.[5] Therefore, it is a regulatory requirement to control the enantiomeric purity. This cannot be achieved on a standard C18 column. A Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are highly versatile and successful for a broad range of molecules.[6][7] A normal-phase mobile system (e.g., hexane/alcohol) is often employed as it can provide better selectivity for enantiomeric separations on these types of columns.

Experimental Protocol: Chiral HPLC-UV

  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis Detector.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The small amount of amine is added to improve the peak shape of the basic carbamate moiety.

    • Mode: Isocratic.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter if necessary.

  • Validation Approach:

    • Specificity: Demonstrate baseline resolution between the (S) and (R) enantiomers. A resolution factor (Rs) of >1.5 is required.

    • LOQ for the Undesired Enantiomer: Determine the lowest concentration of the (R)-enantiomer that can be reliably quantified. This is critical for controlling impurities. A signal-to-noise ratio of ~10 is typically required.

    • Linearity: Establish the linearity for the undesired (R)-enantiomer from its LOQ up to the specification limit (e.g., 2.0% of the main peak area).

Method C: LC-Tandem Mass Spectrometry (LC-MS/MS) (Trace-Level Bioanalysis)

Causality & Rationale: When quantifying drugs in complex biological matrices like human plasma, high sensitivity and selectivity are paramount.[8] Endogenous components in plasma can interfere with UV detection. LC-MS/MS solves this by coupling the separation power of HPLC with the mass-selective and sensitive detection of a tandem mass spectrometer. The technique monitors a specific precursor ion to product ion transition (Multiple Reaction Monitoring, MRM), providing exceptional specificity and allowing for quantification at the ng/mL or even pg/mL level. This is the gold standard for pharmacokinetic studies.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (e.g., with Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Fast LC Separation (e.g., C18, <3 min) Supernatant->LC Inject for Analysis MS1 Mass Spec (Q1) Select Precursor Ion LC->MS1 MS2 Collision Cell (q2) Fragment Ion MS1->MS2 MS3 Mass Spec (Q3) Select Product Ion MS2->MS3

Caption: Typical workflow for bioanalysis using LC-MS/MS.

Experimental Protocol: LC-MS/MS

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.0 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Hypothetical):

    • Ionization Mode: ESI Positive.

    • MRM Transition (Analyte): e.g., m/z 263.1 → 106.1 (Precursor [M+H]⁺ → Product ion for benzyl group).

    • MRM Transition (Internal Standard): A stable isotope-labeled version of the analyte is ideal.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Validation Approach:

    • Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

    • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked plasma to the response in a clean solvent.

    • LLOQ: The lower limit of quantitation (LLOQ) must be determined, which is the lowest point on the calibration curve. It should be sufficient for the intended pharmacokinetic study.

Part 3: Data Summary and Method Selection

The choice of analytical method is dictated entirely by the question you need to answer. The table below summarizes the key performance attributes of the proposed methods.

Parameter Method A: RP-HPLC-UV Method B: Chiral HPLC-UV Method C: LC-MS/MS
Primary Application Assay, achiral purity, stability testing of drug substance/product.Enantiomeric purity determination.Pharmacokinetic/bioavailability studies, trace-level analysis in biological fluids.
Selectivity Good for separating diastereomers and related substances.Excellent for separating enantiomers ((S) vs. (R)).Unmatched; based on mass-to-charge ratio, virtually eliminates matrix interference.
Sensitivity (Typical LOQ) ~0.1 - 1.0 µg/mL~0.1 - 1.0 µg/mL (for undesired enantiomer)~0.01 - 10 ng/mL
Typical Run Time 15 - 25 minutes10 - 30 minutes2 - 5 minutes
Cost & Complexity Low cost, simple operation.Moderate cost (chiral columns are expensive), requires method development expertise.High cost (instrumentation), requires specialized expertise.
Governing Guideline ICH Q2(R1)[1]ICH Q2(R1)[1]FDA/EMA Guidance on Bioanalytical Method Validation

To aid in selecting the appropriate method, the following decision tree can be used:

G decision decision start What is the Analytical Goal? q1 Is the goal to measure enantiomeric purity? start->q1 q2 Is the sample a biological matrix (e.g., plasma)? q1->q2 No m_chiral Use Method B: Chiral HPLC q1->m_chiral Yes m_lcms Use Method C: LC-MS/MS q2->m_lcms Yes m_hplc Use Method A: RP-HPLC-UV q2->m_hplc No (Assay/Purity of API/DP)

Caption: Decision tree for analytical method selection.

Part 4: Conclusion

The quantitative analysis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate requires a multi-faceted approach. No single method can answer all the critical quality and safety questions. A robust reversed-phase HPLC method is essential for routine quality control of assays and impurities. A dedicated chiral HPLC method is non-negotiable for ensuring enantiomeric purity, a critical attribute for safety and efficacy. Finally, for any studies involving biological systems, the unparalleled sensitivity and selectivity of LC-MS/MS are required. By understanding the principles behind each technique and applying rigorous, guideline-driven validation, researchers can generate data that is trustworthy, reliable, and fit for its intended purpose.

References

  • ICH. (n.d.). Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

  • National Institutes of Health (NIH). (n.d.). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency (EMA). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2008). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. [Link]

  • Royal Society of Chemistry. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. [Link]

  • National Institutes of Health (NIH). (2017). Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health (NIH). (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • Sci Forschen. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (2017). Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • Higashi, T. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]

  • ScienceOpen. (2018). GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products. [Link]

  • ResearchGate. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • Pharmacognosy Magazine. (n.d.). Quantitative analysis of benzyl isothiocyanate in Salvadora persica extract and dental care herbal formulations using reversed phase C18 high-performance liquid chromatography method. [Link]

  • SFERA. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Scite.ai. (n.d.). Quantitative analysis of benzyl isothiocyanate in Salvadora persica extract and dental care herbal formulations using reversed phase C18 high-performance liquid chromatography method. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Introduction: As a novel compound in drug development, Benzyl (S)-2-oxopiperidin-3-ylcarbamate presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely av...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel compound in drug development, Benzyl (S)-2-oxopiperidin-3-ylcarbamate presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely available, its chemical structure—incorporating a benzyl group, a piperidine derivative, and a carbamate moiety—provides a strong basis for a rigorous, scientifically-grounded safety protocol. This guide synthesizes data from structurally analogous compounds to establish best practices for personal protective equipment (PPE), safe handling, and compliant disposal. The core philosophy of this document is that a protocol is only as strong as the scientific reasoning behind it. Therefore, every recommendation is accompanied by an explanation of its causality, ensuring that researchers are not just following steps, but are actively participating in a culture of safety.

Hazard Analysis & Risk Assessment

Before any handling occurs, a thorough risk assessment is paramount. The toxicological profile of Benzyl (S)-2-oxopiperidin-3-ylcarbamate can be inferred from its constituent functional groups.

  • Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. Piperidine itself is classified as a flammable liquid that is toxic if it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage.[1][2]

  • Carbamate Group: Carbamate compounds are widely used as pesticides and pharmaceuticals. While their toxicity varies, many are recognized as hazardous substances.[3] Some are suspected carcinogens and can cause serious eye irritation.[4]

  • Benzyl Group: The benzyl functional group is common. Analogous compounds like Benzyl benzoate are harmful if swallowed.[5][6]

Based on this analysis of structural analogues, it is prudent to treat Benzyl (S)-2-oxopiperidin-3-ylcarbamate as a substance with the potential for acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and possible long-term health effects.[7] A site-specific risk assessment should always be performed before beginning work.

Anticipated Hazard Classification Summary
Hazard ClassCategoryBasis for Classification
Acute Toxicity (Oral)Category 4Harmful if swallowed, based on data from benzyl and carbamate analogues.[7]
Acute Toxicity (Dermal)Category 4Potentially harmful in contact with skin, based on piperidine and carbamate hazards.[1][7]
Acute Toxicity (Inhalation)Category 4Potentially harmful if inhaled, especially as a dust or aerosol.[7]
Skin Corrosion/IrritationCategory 2Causes skin irritation, a known hazard of piperidine derivatives.[7]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[4][7]
Respiratory Tract IrritationCategory 3May cause respiratory irritation if dusts are generated.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is the primary barrier between the researcher and potential exposure. The following multi-layered PPE protocol is designed to mitigate the identified risks. Control measures should follow the hierarchy of controls, where engineering controls (like fume hoods) are the first line of defense, and PPE is used to minimize any remaining risk.[8]

Mandatory PPE Specifications
PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high splash risk.Protects against splashes and airborne particles. The piperidine and carbamate moieties suggest a high potential for serious eye irritation or damage.[4][7][9] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is required for all handling procedures.Provides a barrier against dermal absorption, a significant risk with piperidine derivatives and carbamates.[7][9] Double-gloving mitigates the risk of exposure from undetected pinholes or tears. Gloves must be changed every 30 minutes or immediately if contaminated.[10]
Body Protection A long-sleeved laboratory coat with tight-fitting knit cuffs. A chemical-resistant apron should be worn over the lab coat when handling significant quantities (>1g) or solutions.Prevents incidental skin contact. Knit cuffs are critical to prevent chemicals from entering sleeves.[10] Clothing worn in hazardous areas should not be worn elsewhere.[10]
Respiratory Protection A NIOSH-approved N95 (or higher) respirator is required when handling the solid powder outside of a certified chemical fume hood or if dust generation is likely (e.g., weighing, transferring).Mitigates the risk of inhaling fine particles, which may cause acute respiratory irritation.[4][7] Engineering controls like a fume hood are the preferred method for controlling inhalation exposure.[9]

Operational and Disposal Plans

A seamless workflow from preparation to disposal is essential for safety and regulatory compliance. The following protocols provide a self-validating system for handling Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Step-by-Step Safe Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[11]

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it within the fume hood to minimize movement.

  • Handling (Weighing & Aliquoting):

    • Conduct all manipulations of the solid compound within the certified chemical fume hood to contain any dust.[4]

    • Use non-sparking tools, especially when handling larger quantities.[12]

    • Carefully open the container, avoiding any disturbance that could generate airborne dust.

    • Use a dedicated spatula to transfer the desired amount to a weigh boat.

    • Close the primary container tightly immediately after use.[11]

  • Post-Handling & Decontamination:

    • Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Carefully remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the lab coat and inner gloves, followed by eye protection.

    • Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[7]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination prep1 Verify Fume Hood & Safety Showers prep2 Don Full PPE prep1->prep2 prep3 Stage Equipment in Hood prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Tightly Re-seal Container handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 Complete Work clean2 Dispose of Contaminated Solid Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Logical workflow for the safe handling of Benzyl (S)-2-oxopiperidin-3-ylcarbamate.

Waste Disposal Plan

Improper disposal of chemical waste poses significant environmental and safety risks. Carbamate wastes are regulated, and disposal must adhere to local, state, and federal guidelines.[13] Never dispose of this chemical down the drain or in the regular trash.[14]

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, pipette tips, contaminated wipes) must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sturdy, sealable plastic bag or drum.[7]

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, sealed, and properly labeled hazardous waste container made of chemically resistant material.[14]

    • Sharps Waste: Needles or other contaminated sharps must be disposed of in a designated sharps container.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Benzyl (S)-2-oxopiperidin-3-ylcarbamate."

    • List all other components of any mixtures.

    • Keep containers closed at all times except when adding waste.[14]

  • Disposal Pathway:

    • According to the Environmental Protection Agency (EPA), acceptable treatment technologies for carbamate wastes include combustion (incineration), chemical oxidation, biodegradation, or carbon adsorption.[13]

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup of the labeled hazardous waste containers.

Waste Disposal Decision Workflow

G start Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Contaminated Solid (Gloves, Wipes, Plasticware) is_solid->solid_waste Solid liquid_waste Unused Solution or Reaction Mixture is_solid->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contact_ehs Arrange for EHS Pickup (for Incineration/Treatment) collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: Decision workflow for segregating and disposing of chemical waste.

References

  • Safety Data Sheet: Benzyl benzoate. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet Benzyl Benzoate, Technical Grade. (2020). Silver Fern Chemical, Inc. [Link]

  • BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.

  • MSDS BENZYL BENZOATE EN Rel. 4. (2022). FARMALABOR SRL.

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Federal Register. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPS. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024). [No specific source name]
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]

  • What Are You Wearing? Basic PPE for Pesticide Safety. (2025). UC IPM. [Link]

  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI - NIH. [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.